5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(2-chloroacetyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQHTVONYSCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-97-1 | |
| Record name | 5-(2-chloroacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate in the development of various pharmacologically active compounds. The document details a robust synthetic protocol centered around the Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one. It offers in-depth explanations for experimental choices, ensuring scientific integrity and reproducibility. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important chemical entity.
Introduction: The Significance of the Indolone Scaffold
The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The inherent reactivity and structural features of this heterocyclic system make it an attractive starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. The introduction of a chloroacetyl group at the C5 position of the N-methylated indolone core, yielding this compound, provides a versatile chemical handle for further molecular elaboration. This reactive group can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The synthesis of this compound is most effectively achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[2][3] This classic and reliable method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[4] In this case, the aromatic substrate is 1-methyl-1,3-dihydro-2H-indol-2-one, and the acylating agent is chloroacetyl chloride.
Rationale for Reagent Selection
-
1-methyl-1,3-dihydro-2H-indol-2-one (Substrate): The starting material, 1-methyl-1,3-dihydro-2H-indol-2-one, possesses an activated aromatic ring due to the electron-donating nature of the lactam nitrogen. The methyl group on the nitrogen atom prevents potential N-acylation, directing the electrophilic attack to the aromatic ring.
-
Chloroacetyl Chloride (Acylating Agent): Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient conversion.[5] The presence of the chlorine atom on the acetyl group provides a reactive site for subsequent chemical modifications.
-
Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst): Aluminum chloride is a strong Lewis acid that effectively activates the chloroacetyl chloride by forming a highly electrophilic acylium ion intermediate.[4][6] A stoichiometric amount or more of the catalyst is generally required as the product ketone can form a stable complex with the Lewis acid.[2]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
This protocol is based on established Friedel-Crafts acylation procedures and is designed for high yield and purity.[7]
Materials and Equipment
| Material/Equipment | Specifications |
| 1-methyl-1,3-dihydro-2H-indol-2-one | Purity ≥ 98% |
| Chloroacetyl chloride | Purity ≥ 98% |
| Aluminum chloride (anhydrous) | Purity ≥ 99% |
| Dichloromethane (DCM) | Anhydrous, ACS grade |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Ethyl acetate | ACS grade |
| Saturated sodium bicarbonate solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) to the cooled suspension of aluminum chloride in DCM while stirring.
-
Addition of Substrate: To this mixture, add a solution of 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Characterization and Analytical Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂[8] |
| Molecular Weight | 223.66 g/mol [8] |
| Appearance | Off-white to light brown solid[9] |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
A combination of spectroscopic techniques should be employed for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroacetyl group, the methylene protons of the indolone ring, and the N-methyl protons. The coupling patterns and chemical shifts of the aromatic protons will confirm the 5-position substitution.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the two carbonyl carbons (lactam and ketone), the aromatic carbons, the methylene carbons, and the N-methyl carbon.
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.[10]
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C=O stretching (lactam): ~1700-1720 cm⁻¹
-
C=O stretching (ketone): ~1680-1700 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹
Figure 2: Analytical workflow for compound validation.
Safety Considerations
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum chloride is a water-reactive solid and can release HCl gas upon contact with moisture. It should be handled in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The quenching of the reaction with water and acid is highly exothermic and should be performed with caution.
Conclusion
This technical guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The rationale behind the choice of reagents and the step-by-step experimental protocol provide a solid foundation for researchers to successfully prepare this versatile intermediate. The outlined characterization techniques are crucial for verifying the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development. By adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently synthesize and utilize this valuable chemical building block.
References
-
PrepChem. Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available from: [Link]
-
Todorova, N., et al. N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Molecules. 2017. Available from: [Link]
-
Allen, G. R., Jr., et al. Synthesis of indolin-2-ones (oxindoles) related to mitomycin A. Journal of the Chemical Society, Perkin Transactions 1. 1976. Available from: [Link]
- Google Patents. Process for the manufacture of an indolinone derivative. US8304541B2.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
PubChem. 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
National Institutes of Health. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
PubMed. Synthesis of some N-substituted indole derivatives and their biological activities. Available from: [Link]
- Google Patents. Process for the manufacture of an indolinone derivative. CA2706423A1.
-
YouTube. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. Synthetic method of 5-chloro-1-indanone. CN104910001A.
-
ChemSynthesis. 1-methyl-1,3-dihydro-2H-indol-2-one. Available from: [Link]
-
ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl). Available from: [Link]
-
ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available from: [Link]
-
International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]
-
SpectraBase. 2H-indol-2-one, 5-chloro-1,3-dihydro-3-hydroxy-3-[2-(5-methyl-2-furanyl)-2-oxoethyl]-1-(2-thienylmethyl)-. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Available from: [Link]
-
Zenodo. Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]
-
SpectraBase. 5-Chloro-1-indanone. Available from: [Link]
-
PubMed Central. Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Available from: [Link]
-
PubMed. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Available from: [Link]
Sources
- 1. Synthesis of indolin-2-ones (oxindoles) related to mitomycin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chloroacetyl chloride(79-04-9) IR Spectrum [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 9. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
physicochemical properties of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Introduction
This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The oxindole core is a privileged structure found in numerous biologically active compounds, and its derivatives have been explored for anticancer, antibacterial, and antidiabetic applications.[2] This guide provides a comprehensive technical overview of the core (CAS No: 118306-97-1), offering field-proven insights and detailed experimental protocols for its characterization.[3] Understanding these properties is paramount for researchers aiming to utilize this compound as a synthetic intermediate or a lead candidate in drug discovery programs, as they directly influence formulation, stability, pharmacokinetics, and ultimate biological efficacy.
Core Molecular and Physical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The key identifiers and physical properties for this compound are summarized below. It is important to note that while specific experimental data for this exact molecule is sparse in public literature, reliable data from closely related analogs provides a strong basis for prediction and experimental design.
| Property | Value | Source |
| IUPAC Name | 5-(2-Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | 118306-97-1 | [3] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 223.66 g/mol | [3][4] |
| Appearance | Light brown solid (predicted, based on analog) | [5] |
| Melting Point | 202-206 °C (for related analog 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one) | [6] |
| Storage | -20°C, in a well-sealed container | [2][6] |
The chloroacetyl group is a reactive electrophile, making this compound a versatile building block for synthesizing more complex molecules through nucleophilic substitution reactions. The N-methylation of the indole nitrogen removes the acidic proton typically found on the parent oxindole scaffold, which has significant implications for its pKa and solubility profile.
Solubility Profile: A Gateway to Bioavailability
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to oral absorption. For drug candidates, poor aqueous solubility can be a primary cause of failure in preclinical development.
Qualitative Assessment: Based on structurally similar compounds, this compound is expected to have slight solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and slight, sonication-assisted solubility in alcohols like methanol.[6] The parent oxindole scaffold is reported to be soluble in ethanol and DMF at approximately 10 mg/mL and in DMSO at around 3 mg/mL, while being sparingly soluble in aqueous buffers.[2]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures the measurement of true equilibrium solubility.
Causality: The extended equilibration time (48-72 hours) is crucial to allow the dissolution process to reach a true thermodynamic equilibrium, moving beyond the faster but potentially misleading kinetic solubility. Using a calibrated UV-Vis spectrophotometer provides a reliable and accessible method for quantification.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 48-72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Sample Collection: Carefully collect a sample of the supernatant. For aqueous solutions, clarification by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter is mandatory to remove any suspended microparticles.
-
Quantification:
-
Prepare a standard curve by dissolving a known mass of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and making serial dilutions.
-
Measure the absorbance of the standards and the clarified sample using a UV-Vis spectrophotometer at the compound's λmax (the λmax of the parent oxindole scaffold is 249 nm).[2]
-
Calculate the concentration of the saturated solution from the standard curve, accounting for any dilutions made.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity and Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key parameter in the Lipinski "Rule of Five" for predicting drug-likeness.[1] It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.
-
Predicted Lipophilicity: For the parent compound without the N-methyl group, 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one, the predicted XlogP is 1.1.[7] The addition of a methyl group typically increases the LogP by approximately 0.5 units. Therefore, a LogP value between 1.5 and 2.0 can be reasonably expected for the title compound. This value falls within the ideal range (<5) for oral bioavailability, suggesting a good balance between aqueous solubility and lipid membrane permeability.
Experimental Protocol: LogP Determination (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely 1-octanol). The concentration should be accurately known.
-
Pre-saturation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them vigorously for 24 hours and then separating the layers. This step is crucial for accurate results.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated counter-phase (e.g., 1 mL of octanol stock into 1 mL of water).
-
Equilibration: Shake the mixture vigorously for several hours to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
Structural and Spectroscopic Characterization
Unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable scientific research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Expected Spectroscopic Features:
-
¹H NMR: Key expected signals would include the N-methyl singlet, the methylene protons of the chloroacetyl group, the methylene protons at the C3 position of the indole ring, and distinct aromatic protons on the benzene ring.
-
¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons (amide and ketone), the N-methyl carbon, the aliphatic carbons, and the aromatic carbons.[8]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight (223.66 g/mol ).[3][4] A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
-
UV/Visible Spectroscopy: The molecule is expected to have a maximum absorbance (λmax) around 249 nm, characteristic of the oxindole chromophore.[2]
Caption: Standard Analytical Workflow for Compound Characterization.
References
-
PrepChem.com. (2025). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
PubChemLite. (n.d.). 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one. Available at: [Link]
-
Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]
-
Stanoeva, E. R., et al. (2018). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. MDPI. Available at: [Link]
-
Kannan, P. S., et al. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-. Available at: [Link]
-
NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. Available at: [Link]
-
International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]
Sources
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]
- 6. 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one CAS#: 118307-04-3 [m.chemicalbook.com]
- 7. PubChemLite - 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Abstract
This technical guide delineates the putative mechanism of action for this compound, a compound for which direct mechanistic studies are not yet prevalent in the public domain. Based on a first-principles analysis of its constituent chemical moieties, we propose a well-defined hypothesis: the compound functions as a targeted covalent inhibitor, likely directed towards the protein kinase family. This document synthesizes the established roles of the indolin-2-one scaffold as a privileged structure in kinase inhibition with the known reactivity of the chloroacetyl group as an electrophilic "warhead." We provide a comprehensive, field-proven experimental workflow designed to rigorously test this hypothesis, empowering researchers to elucidate the compound's biological targets and validate its mechanism. This guide is structured to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this and similar molecules.
Introduction: Deconstructing the Molecule to Predict Function
The chemical architecture of this compound presents two key features that inform its likely biological activity. The core of the molecule is an indolin-2-one heterocycle, a structure that is a cornerstone in the design of numerous protein kinase inhibitors.[1][2][3] Appended to this core is a chloroacetyl group , a well-characterized electrophilic moiety capable of forming stable, covalent bonds with nucleophilic amino acid residues.[4][5]
This combination strongly suggests a mechanism of targeted covalent inhibition. The indolin-2-one scaffold is hypothesized to guide the molecule to the ATP-binding pocket of a specific protein kinase, facilitating reversible binding. Following this initial docking, the electrophilic chloroacetyl group is positioned to react with a nearby nucleophilic amino acid, such as cysteine, forming an irreversible covalent bond and leading to permanent inactivation of the enzyme.
The Scientific Basis for the Covalent Inhibition Hypothesis
The Indolin-2-one Scaffold: A Privileged Structure for Kinase Targeting
The indolin-2-one nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets. It is particularly prominent in the field of oncology, forming the core of several FDA-approved receptor tyrosine kinase (RTK) inhibitors.[6] Compounds like Sunitinib, for example, leverage this scaffold to target VEGFR and PDGFR, inhibiting the signaling pathways that drive tumor angiogenesis.[6][7] These small molecules typically compete with ATP for binding within the kinase domain.[1] The structural rigidity and hydrogen bonding capabilities of the indolin-2-one core enable it to form high-affinity, non-covalent interactions within the ATP-binding site, providing both potency and a basis for selectivity.
The Chloroacetyl Group: A Covalent Warhead
The chloroacetyl moiety is a classic electrophilic functional group used in the design of covalent inhibitors. The carbon atom adjacent to the chlorine is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine atom and the carbonyl group. This makes it susceptible to nucleophilic attack by amino acid side chains.
The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of a cysteine residue is an exceptionally potent biological nucleophile and is the most common target for chloroacetyl-based inhibitors.[4][5] The reaction proceeds as follows:
-
The deprotonated thiol (thiolate) of a cysteine residue attacks the electrophilic carbon of the chloroacetyl group.
-
A transition state is formed where the thiol is partially bonded to the carbon and the carbon-chlorine bond is partially broken.
-
The chlorine atom is expelled as a chloride ion (a good leaving group), resulting in the formation of a stable thioether bond between the inhibitor and the protein.
This covalent modification is, for all practical purposes, irreversible under physiological conditions. The consequence of this reaction within an enzyme's active site is the permanent blockade of substrate binding or catalytic activity.
Proposed Mechanism of Action: A Two-Step Targeted Inactivation
We propose a two-step mechanism for the action of this compound against a target protein kinase:
-
Step 1: Reversible Binding. The inhibitor, guided by the affinity of its indolin-2-one scaffold, initially binds non-covalently to the ATP pocket of the target kinase. This binding event orients the molecule in a specific conformation.
-
Step 2: Irreversible Covalent Modification. Once docked, the chloroacetyl "warhead" is brought into close proximity and optimal orientation with a nucleophilic cysteine residue within or near the active site. This proximity dramatically increases the effective molarity of the reactants, driving the SN2 reaction to completion and forming a permanent covalent adduct, thereby irreversibly inactivating the kinase.
Caption: Workflow for confirming covalent binding via intact protein MS.
Step 3: Identification of the Modified Residue
To pinpoint the exact amino acid that is covalently modified, a bottom-up proteomics approach is employed.
Protocol: Peptide Mapping by LC-MS/MS
-
Sample Preparation: Treat the kinase with the inhibitor as described for the intact MS analysis.
-
Digestion: Denature the protein, reduce disulfide bonds (e.g., with DTT), alkylate free cysteines that were not modified by the inhibitor (e.g., with iodoacetamide), and digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography coupled directly to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the known sequence of the kinase. Specifically, search for a variable modification on cysteine residues corresponding to the mass of the inhibitor fragment (188.07 Da). The identification of a peptide containing this mass shift unambiguously maps the site of covalent modification. [8]
Step 4: Cellular Target Engagement
Finally, it is essential to demonstrate that the compound engages its target in a cellular context and affects the relevant signaling pathway.
Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Treatment: Treat a relevant cell line (expressing the target kinase) with increasing concentrations of the inhibitor for a defined period.
-
Stimulation: If the pathway is inducible, stimulate the cells to activate the target kinase.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (p-Substrate). Also, probe for the total amount of the substrate (Total-Substrate) and the target kinase as loading controls.
-
Analysis: A dose-dependent decrease in the p-Substrate signal, without a change in the Total-Substrate signal, indicates that the inhibitor is engaging its target and blocking its catalytic activity within the cell.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Conclusion
While direct experimental data for this compound is scarce, a detailed analysis of its chemical structure provides a strong, testable hypothesis for its mechanism of action. The convergence of a kinase-targeting indolin-2-one scaffold and a reactive chloroacetyl warhead points compellingly toward a function as a targeted covalent inhibitor. The experimental workflows detailed in this guide provide a clear and robust pathway for researchers to validate this hypothesis, identify the specific protein target(s), and elucidate the precise molecular interactions. Successful validation would position this compound as a valuable chemical probe for studying the biology of its target kinase and as a potential starting point for therapeutic development.
References
-
Ahn, N. G., et al. (2007). Mapping protein post-translational modifications with mass spectrometry. Nature Methods, 4(10), 798-806. [Link]
-
Witze, E. S., et al. (2007). Mapping protein post-translational modifications with mass spectrometry. Semantic Scholar. [Link]
-
Witze, E. S., et al. (2007). Mapping Protein Post-Translational Modifications with Mass Spectrometry. ResearchGate. [Link]
-
(2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery. [Link]
-
Kalli, A., & Kuster, B. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
-
Witze, E. S., et al. (2007). Mapping protein post-translational modifications with mass spectrometry. Nature Methods. [Link]
-
Yang, T.-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals. [Link]
-
Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini-Reviews in Medicinal Chemistry, 12(2), 98-119. [Link]
-
Gooyit, M., & Fletcher, S. (2019). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. Journal of Chemical Information and Modeling. [Link]
-
Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]
-
Gehringer, M. (2025). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. American Chemical Society. [Link]
-
Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scientific Research Publishing. [Link]
-
Bar-Peled, L., et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. [Link]
-
de Vries, M., & Marcaurelle, L. A. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]
-
Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]
-
G. M. J. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]
-
Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science. [Link]
-
Bond, M. J., et al. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]
-
Visscher, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
-
Wang, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]
-
Ernst, L. N., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Drug Design, Development and Therapy. [Link]
-
Sitaram, A., & D'Souza, V. M. (2017). Modification of cysteine. Current Protocols in Protein Science. [Link]
-
Camejo, D., et al. (2024). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. Antioxidants. [Link]
-
Szyrwiel, L., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 856. [Link]
Sources
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one scaffold. Moving beyond a simple recitation of facts, we delve into the causal relationships behind experimental design, the mechanisms of action that drive efficacy, and the structure-activity relationships that inform future drug discovery efforts.
Introduction: The Strategic Importance of the Indol-2-one Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and clinically approved drugs. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. The indol-2-one (or oxindole) core, in particular, serves as the foundation for numerous potent therapeutic agents, especially in oncology.
The specific focus of this guide, the This compound moiety, introduces a critical element: the chloroacetyl group. This is not merely a substituent; it is a highly reactive electrophilic handle. Its presence transforms the parent molecule into a versatile intermediate for building diverse chemical libraries and, more importantly, allows it to function as a potential covalent inhibitor, capable of forming permanent bonds with target proteins. This feature is a key strategy in modern drug design for achieving high potency and overcoming drug resistance.
Synthesis and Derivatization
The construction of the core scaffold and its subsequent modification are pivotal to exploring its biological potential. The synthetic approach is designed for efficiency and to preserve the reactive nature of the chloroacetyl group for further functionalization.
Core Synthesis: The Friedel-Crafts Acylation Approach
The most direct method for introducing the chloroacetyl group at the C5 position of the 1-methyl-indol-2-one ring is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is reliable and well-documented for this class of compounds. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the chloroacetyl chloride acylating agent.
The causality behind this choice rests on the need to generate a highly electrophilic acylium ion that can overcome the moderate activation of the benzene ring portion of the indol-2-one. The reaction is typically performed in an inert solvent to prevent side reactions.
Experimental Protocol: General Synthesis of this compound
-
Catalyst Activation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 equivalents).
-
Solvent Addition: Add a suitable inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), and cool the mixture to 0°C in an ice bath.
-
Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 10-15 minutes.
-
Substrate Addition: Dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure this compound.[2]
Derivatization Strategies: Leveraging the Reactive Handle
The true value of this scaffold lies in the reactivity of the α-chloro ketone. This site is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (amines, thiols, etc.) to generate a diverse library of derivatives. This strategy is fundamental to exploring the structure-activity relationship (SAR).
Caption: Workflow for synthesis, derivatization, and screening.
Potent Anticancer and Antiproliferative Activity
A significant body of research has demonstrated that indole-based compounds possess potent anticancer properties, often through the inhibition of protein kinases that are critical for cancer cell growth and survival. Derivatives of the 5-chloroacetyl-indol-2-one scaffold are being actively investigated as inhibitors of key oncogenic pathways.
Mechanism of Action: Targeting Oncogenic Tyrosine Kinases
Many cancers are driven by the aberrant activity of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF. The indole scaffold is an excellent "hinge-binding" motif, capable of anchoring a molecule in the ATP-binding pocket of these enzymes. The strategic placement of the chloroacetyl group allows for a two-pronged attack:
-
Reversible Binding: The core indole structure establishes initial, reversible binding interactions within the kinase's active site.
-
Covalent Inhibition: The electrophilic chloroacetyl group is positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine. This forms an irreversible covalent bond, permanently deactivating the enzyme. This mechanism can lead to superior potency and duration of action and can be effective against mutations that confer resistance to reversible inhibitors.
Caption: Inhibition of the EGFR signaling cascade by indol-2-one derivatives.
In Vitro Efficacy Data
Studies on related 5-chloro-indole derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The data is typically reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) values.
| Compound Class | Cancer Cell Line | Activity Metric | Value (nM) | Reference |
| 5-chloro-indole-2-carboxylate | Multiple Lines | GI₅₀ | 29 - 78 | |
| 5-chloro-3-vinyl-indole-2-carboxamide | Multiple Lines | GI₅₀ | 29 - 47 | [3] |
| 5-chloro-indole-2-carboxamide | EGFR WT | IC₅₀ | 68 - 85 | [3] |
| 5-chloro-indole derivative | HCT116 (Colon) | EC₅₀ | 7100 | [4] |
This table summarizes data from closely related chloro-indole scaffolds to illustrate the potential of the class. Specific data for this compound derivatives would require targeted screening.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.[3]
Antimicrobial and Anti-Biofilm Activity
Beyond oncology, chloro-indole derivatives have shown significant promise as antimicrobial agents. The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutics that act via mechanisms distinct from traditional antibiotics.
Mechanism of Action: Targeting Bacterial Virulence
Instead of directly killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic), a modern approach is to disarm them by inhibiting their virulence factors. Chloroindoles have been shown to be particularly effective in this regard. Studies on uropathogenic Escherichia coli (UPEC) have revealed that chloroindoles can:
-
Inhibit Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. Chloroindoles can disrupt the formation of these communities at sub-lethal concentrations.[5]
-
Reduce Motility: Bacterial motility (swarming and swimming) is essential for colonization and spreading infection. Chloroindoles have been shown to inhibit these processes.[5]
-
Downregulate Virulence Genes: Gene expression analysis has shown that chloroindoles can significantly reduce the expression of genes associated with adhesion, stress regulation, and toxin production.[5]
This anti-virulence strategy is compelling because it may exert less selective pressure for the development of resistance compared to traditional bactericidal agents.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
While the anti-virulence mechanism is key, these compounds also possess direct antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Chloroindoles | Uropathogenic E. coli | 75 | [5] |
| 1,2,3,5-substituted indoles | E. coli, P. aeruginosa | < 37.5 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The inherent reactivity of the chloroacetyl group is a strategic asset, enabling both the creation of diverse chemical libraries for screening and the rational design of potent covalent inhibitors.
Key Future Directions:
-
Kinase Selectivity Profiling: To minimize off-target effects, derivatives should be screened against a broad panel of kinases to determine their selectivity profile.
-
Anti-Resistance Studies: Covalent inhibitors should be tested against cancer cell lines known to harbor resistance mutations to existing non-covalent drugs.
-
Exploration of Other Therapeutic Areas: The scaffold's ability to interact with diverse proteins suggests potential applications in other areas, such as neurodegenerative diseases and inflammatory disorders.[7]
-
Pharmacokinetic Optimization: Lead compounds will require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are suitable for in vivo studies.
References
-
PrepChem.com. (2025-12-17). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Retrieved from [Link]
-
AURA. (2023-01-28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[7][8]. Retrieved from [Link]
- Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.
-
International Journal for Research in Applied Science & Engineering Technology. (2024-01-12). Synthesis and Evaluation of Novel Ester Derivative of PCMX for its Potential Antibacterial Activity. Retrieved from [Link]
-
National Institutes of Health. (2023-05-31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. Retrieved from [Link]
-
PubMed. (2022-06-16). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Retrieved from [Link]
-
Bioscience Biotechnology Research Asia. (2022-12-10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. Retrieved from [Link]
-
National Institutes of Health. (2021-05-20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
-
Chula Digital Collections. (2022-01-01). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link]
-
The Austrian Journal of Technical and Natural Sciences. (2025-03-28). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl) acetamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. ijraset.com [ijraset.com]
- 8. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one: A Versatile Electrophilic Building Block for Modern Drug Discovery
Abstract: The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology. This technical guide provides an in-depth analysis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate that combines the favorable biological interaction profile of the N-methylated oxindole ring with the synthetic versatility of a reactive chloroacetyl group. We will explore its synthesis, fundamental reactivity, and strategic application in the construction of targeted therapeutics, with a focus on the development of protein kinase inhibitors and apoptosis inducers. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights into leveraging this powerful building block for next-generation drug discovery.
The 2-Oxindole: A Privileged Scaffold in Medicinal Chemistry
The indole ring system and its derivatives are cornerstones of medicinal chemistry, prized for their ability to mimic peptide structures and engage in key biological interactions such as hydrogen bonding and π-stacking. Among these, the 2-oxindole (or indolin-2-one) framework has emerged as a particularly fruitful scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, while the lactam functionality offers crucial hydrogen bond donor and acceptor sites.
This unique combination of features has made the oxindole core a staple in the design of inhibitors for various enzyme classes, most notably protein kinases.[1][2] Kinase inhibitors featuring the oxindole motif, such as the FDA-approved drug Sunitinib (Sutent®), effectively target the ATP-binding site, demonstrating the scaffold's clinical relevance.[3] The strategic value of this compound lies in its design as a ready-to-use electrophilic intermediate. The N-methylation prevents unwanted N-acylation side reactions and can enhance cell permeability, while the 5-chloroacetyl group provides a predictable and highly reactive site for synthetic elaboration, enabling the rapid generation of diverse chemical libraries.
Core Attributes of the Building Block
The utility of this compound stems from its distinct chemical properties and predictable reactivity.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | 5-(2-Chloro-acetyl)-1-methyl-1H-indolin-2-one | [4] |
| CAS Number | 118306-97-1 | [4] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |
| Molecular Weight | 223.66 g/mol | [4] |
| Appearance | Light brown solid | [5] |
Reactivity Profile
The molecule's reactivity is dominated by the α-halo ketone functionality of the chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the methylene carbon (-CH₂-) highly electrophilic and susceptible to nucleophilic attack. This makes the primary reaction pathway for this building block a classic Sₙ2 nucleophilic substitution, where the chloride ion serves as an excellent leaving group. This predictable reactivity is paramount for its role as a reliable building block in multi-step syntheses.
Caption: Key reactivity sites of the building block.
Synthesis of the Core Building Block: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-methyl-2-oxindole.[6] This classic electrophilic aromatic substitution reaction attaches the chloroacetyl group to the electron-rich aromatic ring of the oxindole.
Mechanism and Rationale
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[7] The AlCl₃ coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion electrophile (or a tightly-bound ion pair).[8] The oxindole ring, activated by the nitrogen atom, then acts as the nucleophile, attacking the acylium ion. Substitution occurs regioselectively at the C5 position, which is para to the activating nitrogen atom.
Friedel-Crafts acylation is preferred over its alkylation counterpart for several reasons:
-
No Rearrangements: The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[7]
-
No Poly-acylation: The product, an aryl ketone, is deactivated towards further substitution, preventing multiple additions.[9]
Caption: Workflow for Friedel-Crafts acylation synthesis.
Detailed Protocol 1: Synthesis of this compound
This protocol is adapted from analogous procedures for Friedel-Crafts acylation of substituted indoles and should be performed by trained chemists with appropriate safety precautions.[10]
Reagents & Materials:
-
1-Methyl-2-oxindole (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cold DCM with vigorous stirring. Causality Note: This reaction is exothermic. Slow addition is crucial to control the temperature and prevent runaway reactions.
-
Substrate Addition: Once the AlCl₃ is well-suspended, add 1-methyl-2-oxindole (dissolved in a minimal amount of anhydrous DCM) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Add chloroacetyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C and very slowly and carefully quench the reaction by pouring it onto a stirred mixture of crushed ice and concentrated HCl. Causality Note: The quench is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood with extreme caution.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Neutralization & Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine. Causality Note: The bicarbonate wash neutralizes any remaining acid.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the title compound.
Applications in the Synthesis of Bioactive Molecules
The synthetic power of this building block is realized in its reaction with a diverse range of nucleophiles to rapidly construct molecules with therapeutic potential.
Caption: General synthetic utility via nucleophilic substitution.
Case Study 1: Synthesis of Protein Kinase Inhibitors
A primary application is the synthesis of kinase inhibitors. The oxindole core acts as a scaffold that anchors the molecule in the ATP hinge region, while the side chain, introduced via the chloroacetyl linker, explores other pockets to achieve potency and selectivity.[3][11] Many potent kinase inhibitors incorporate nitrogen-containing heterocycles like piperazine, which can be readily attached to the building block.[12]
Detailed Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold This protocol describes the synthesis of 1-methyl-5-(2-(4-methylpiperazin-1-yl)acetyl)-1,3-dihydro-2H-indol-2-one, a scaffold common in kinase inhibitor design.[12]
Reagents & Materials:
-
This compound (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add this compound, DMF (or ACN), and potassium carbonate. Causality Note: K₂CO₃ is a non-nucleophilic base used to neutralize the HCl formed during the reaction, driving it to completion.
-
Nucleophile Addition: Add 1-methylpiperazine to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to yield the final compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Study 2: Synthesis of Apoptosis Inducers
Cancer cells often evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins like Bcl-2. The oxindole scaffold has been used to develop molecules that inhibit these proteins.[13] By reacting 5-(chloroacetyl)-1-methyl-2-oxindole with various hydrazides or other aromatic amines, researchers have created novel conjugates that induce apoptosis in cancer cell lines.[13][14] The synthesis follows the same fundamental nucleophilic substitution pathway described above, highlighting the modularity of this approach.
| Derivative Class | Target(s) | Reported Activity | Reference(s) |
| Oxindole-Benzothiazole Hybrids | CDK2 | IC₅₀ = 0.20 - 0.70 µM | [11] |
| Isatin-Indole Conjugates | Bcl-2, Bcl-xL | IC₅₀ = 37 - 611 nM (vs. colon cancer cells) | [13] |
| Substituted Anilinoquinazolines | c-Src, Abl | Low nanomolar IC₅₀ | [12] |
| 3-Alkenyl-Oxindoles | VEGFR, FGFR1, RET | IC₅₀ = 0.117 - 1.287 µM | [2] |
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its predictable reactivity as an electrophile make it an exceptionally valuable building block. The combination of a biologically relevant oxindole core with a versatile chemical handle allows for the rapid and modular synthesis of compound libraries targeting a wide range of disease-related proteins.
Future applications will likely see this building block employed in:
-
Fragment-Based Drug Discovery (FBDD): Used to "grow" fragments that show weak binding to a target protein.
-
Covalent Inhibitor Design: The chloroacetyl group itself, or a derivative, could be tuned to act as a warhead for forming covalent bonds with specific residues (e.g., cysteine) in a target's active site.
-
Combinatorial Chemistry: Its robust reactivity makes it ideal for automated parallel synthesis and the generation of large, diverse libraries for high-throughput screening campaigns.
By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of this building block to design and synthesize the next generation of targeted therapeutics.
References
-
Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com. Available at: [Link]
-
Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Taylor & Francis Online. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. ResearchGate. Available at: [Link]
-
Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
- Process for the manufacture of an indolinone derivative. Google Patents.
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scholars Literature. Available at: [Link]
-
Oxindole as starting material in organic synthesis. ResearchGate. Available at: [Link]
- Synthetic method of 5-chloro-1-indanone. Google Patents.
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][14] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 5. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group on the Indole Ring
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of a chloroacetyl group onto this privileged heterocycle imparts a versatile chemical handle, unlocking a vast potential for molecular diversification. This reactive moiety, an electrophilic linchpin, allows for the covalent attachment of various functional groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and reactivity of chloroacetylindoles, focusing on the mechanistic underpinnings of their transformations. We will delve into the core principles of nucleophilic substitution, intramolecular cyclization, and modern cross-coupling strategies, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Chloroacetylindole Scaffold: Synthesis and Strategic Importance
The reactivity of a chloroacetyl group is fundamentally dictated by its point of attachment to the indole ring, most commonly at the N-1 or C-3 position. The synthetic routes to these isomers are distinct and leverage the inherent electronic properties of the indole nucleus.
Synthesis of 1-(Chloroacetyl)indole: N-Acylation
The most direct method for installing the chloroacetyl group on the indole nitrogen is through electrophilic substitution. In this reaction, the indole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[2]
The reaction is typically performed in the presence of a base. The choice of base is a critical experimental parameter that dictates the reaction mechanism and efficiency.
-
Acid Scavenging: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is commonly used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
-
Deprotonation: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF) first deprotonates the indole nitrogen.[2][4] This generates a highly nucleophilic indolide anion, which then rapidly reacts with chloroacetyl chloride in a subsequent step, ensuring selective and efficient N-substitution.[2][4]
Caption: Synthetic pathway for 1-(chloroacetyl)indole via N-acylation.
Synthesis of 3-(Chloroacetyl)indole: C-Acylation
Friedel-Crafts type acylation is the predominant method for introducing the chloroacetyl group at the electron-rich C-3 position of the indole ring.[5] This reaction involves treating the indole with chloroacetyl chloride in the presence of a Lewis acid or under other conditions that promote electrophilic aromatic substitution.[5] The choice of catalyst and reaction conditions is crucial to avoid polymerization and control regioselectivity, especially in indoles with electron-withdrawing N-substituents.[5]
The Cornerstone of Reactivity: Nucleophilic Substitution
The most exploited reaction of the chloroacetyl group is its susceptibility to nucleophilic attack at the α-carbonyl carbon, proceeding via a standard SN2 mechanism.[2] This pathway allows for the displacement of the chloride leaving group and the formation of a new covalent bond, providing a robust method for diversification.
Caption: The SN2 mechanism for nucleophilic substitution.
This fundamental reactivity has been leveraged with a wide array of nucleophiles to generate extensive libraries of indole-based molecules for biological evaluation.[2]
Table 1: Representative Nucleophilic Substitution Reactions on Chloroacetylindoles
| Nucleophile Class | Nucleophile Example | Reagent(s) | Product Type | Reference |
| Amines | Secondary Amine (e.g., Morpholine) | Morpholine, K₂CO₃, Acetone | N-substituted 2-(indolyl)acetamide | [2][4] |
| Thiols | Thiophenol | Thiophenol, Base | Thioester | [2][4] |
| Hydrazines | Hydrazine Hydrate | NH₂NH₂·H₂O, Methanol | 2-(Indolyl)acetohydrazide | [3][6][7] |
| Cyanide | Potassium Cyanide | KCN, DMSO | 3-Cyanoacetyl indole | [8] |
Detailed Protocol: Synthesis of 1-(2-Morpholinoacetyl)indole
This protocol provides a self-validating system for the amination of 1-(chloroacetyl)indole, a common transformation in medicinal chemistry workflows.
Materials:
-
1-(Chloroacetyl)indole (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in acetone, add 1-(chloroacetyl)indole at room temperature.
-
Add morpholine dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy for the SN2 reaction, while K₂CO₃ acts as a mild inorganic base to scavenge any trace acid and facilitate the reaction.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure 1-(2-morpholinoacetyl)indole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Advanced Strategies: Intramolecular Cyclization
The dual functionality of the chloroacetylindole scaffold—containing both an electrophilic center and a modifiable indole nucleus—makes it an excellent precursor for intramolecular cyclization reactions to form novel, fused heterocyclic systems.
Synthesis of Indolo-Oxadiazinones
A powerful application of this strategy is the synthesis of 5,6-dihydro-indolo-[4][6][9]oxadiazin-5-ones. This transformation proceeds from an N'-chloroacetylindole hydrazide intermediate, which is readily prepared by reacting an indole carbohydrazide with chloroacetyl chloride.[6][7] Upon treatment with a base such as sodium hydroxide in a polar aprotic solvent like DMF, the hydrazide nitrogen attacks the electrophilic α-carbonyl carbon, displacing the chloride and forming the six-membered oxadiazinone ring.[6]
Caption: Workflow for the synthesis of fused indolo-oxadiazinones.
Detailed Protocol: Cyclization of N'-Chloroacetylindole Hydrazide
This protocol outlines the base-mediated ring closure to form an indolo-oxadiazinone derivative.[6]
Materials:
-
N'-Chloroacetylindole hydrazide (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve N'-chloroacetylindole hydrazide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add powdered NaOH to the solution. The use of a strong base is essential to deprotonate the hydrazide NH, generating the nucleophile required for the intramolecular attack.
-
Heat the mixture to 130 °C in an oil bath with vigorous stirring for 2 hours.[6] Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove any inorganic solids.
-
Remove the DMF solvent under high vacuum.
-
The resulting solid is the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the purified 5,6-dihydro-indolo-[4][6][9]oxadiazin-5-one.[6]
-
Confirm the structure via spectroscopic methods (IR, ¹H NMR). The disappearance of one of the NH protons in the NMR spectrum and a characteristic shift in the carbonyl stretch in the IR spectrum provide strong evidence of successful cyclization.[6]
Modern Frontiers: Palladium-Catalyzed Cross-Coupling
While nucleophilic substitution remains the dominant reaction pathway, the C-Cl bond of the chloroacetyl group can also be activated by transition metal catalysts. Palladium-catalyzed cross-coupling reactions, which have revolutionized modern synthesis, offer a powerful, albeit less explored, avenue for functionalizing chloroacetylindoles.[10][11]
The Suzuki-Miyaura coupling, for instance, has been successfully applied to α-chloroacetates, demonstrating that this class of electrophiles is viable.[12] The reaction couples the chloro-compound with an organoboron reagent (e.g., a boronic acid or organotrifluoroborate salt) to form a new carbon-carbon bond.[12] The key to success with less reactive chloride electrophiles lies in the selection of a highly active palladium catalyst, often supported by sterically bulky and electron-rich phosphine ligands.[13][14]
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
This approach opens the door to synthesizing α-aryl or α-vinyl indole derivatives, which are challenging to access through traditional methods. The development of robust protocols for the cross-coupling of chloroacetylindoles represents a significant opportunity for expanding their synthetic utility.
Conclusion and Future Outlook
The chloroacetyl group is a remarkably effective and versatile functional handle on the indole scaffold. Its reactivity is dominated by classic SN2 displacement, providing a reliable and straightforward path for introducing a wide range of nitrogen, sulfur, and carbon nucleophiles. Furthermore, this reactivity can be elegantly channeled into intramolecular pathways to construct complex, fused heterocyclic systems of significant interest in drug discovery. While the application of modern palladium-catalyzed cross-coupling reactions to this moiety is still emerging, it holds immense promise for forging new C-C bonds under mild conditions. The continued exploration of these reaction manifolds will undoubtedly cement the chloroacetylindole as a critical building block in the synthesis of next-generation therapeutics. The ability to understand and control the causality behind experimental choices—from the selection of a base in N-acylation to the choice of ligand in a cross-coupling reaction—is paramount to harnessing the full synthetic potential of this powerful intermediate.
References
-
Sharma, P., Kumar, V., & Sharma, S. (2006). Intramolecular Cyclization of N'-Chloroacetylindole Hydrazide. Asian Journal of Chemistry, 18(4), 6598-6600. [Link]
-
Chae, C. H., et al. (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo. Cancer Prevention Research, 4(11), 1842-1851. [Link]
-
el-Diwani, H., et al. (1992). Synthesis of some N-substituted indole derivatives and their biological activities. Pharmazie, 47(3), 178-181. [Link]
-
Guru, N., et al. (2007). Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Journal of the Indian Chemical Society, 84, 834-837. [Link]
-
Prabhuodeyara, M., et al. (2006). Intramolecular Cyclization of N'-Chloroacetylindole Hydrazide. Request PDF. [Link]
-
Hasimbegovic, A., Slätt, J., & Bergman, J. (2007). The synthesis of some 3-acylindoles revisited. Journal of Heterocyclic Chemistry, 44(6), 1401-1404. [Link]
-
Shaabani, S., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22353-22384. [Link]
-
Al-Ostoot, F. H., et al. (2013). A useful ring transformation route to novel thiazepino[7,6-b]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5-b]indoles. ResearchGate. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Ghaffari, M., & Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(16), 5272-5296. [Link]
-
Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Sce, M. D., et al. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. Organic Letters, 15(9), 2238-2241. [Link]
-
Hartwig, J. F., & Stambuli, J. P. (2011). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC - NIH. [Link]
-
BYJU'S. (2025). Nucleophilic Acyl Substitution. BYJU'S. [Link]
-
Al-Ghorbani, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Potential Therapeutic Targets for 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Analogs
Abstract: This technical guide provides a comprehensive analysis of the therapeutic potential of analogs based on the 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one scaffold. The indolin-2-one (oxindole) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2] The strategic incorporation of a chloroacetyl group introduces a reactive electrophilic center, positioning these analogs as potent candidates for covalent inhibitors.[3][4] This document delineates the chemical rationale behind this molecular design, identifies and explores the most promising therapeutic target classes—with a primary focus on protein kinases—and provides detailed, field-proven experimental workflows for target identification, validation, and mechanism-of-action studies.
Section 1: The Chemical Logic - A Scaffold Built for Potency and Specificity
The therapeutic potential of this compound class stems from the synergistic combination of its two key structural features: the indolin-2-one core and the chloroacetyl "warhead."
The Indolin-2-one Core: A Privileged Kinase-Binding Scaffold
The indolin-2-one nucleus is a cornerstone of modern drug design, most notably in the development of protein kinase inhibitors.[1][2] Its rigid, planar structure is adept at fitting into the ATP-binding pockets of various kinases, where it can form critical hydrogen bonds and hydrophobic interactions. Several FDA-approved drugs, such as Sunitinib and Toceranib, are built upon this scaffold and function by inhibiting receptor tyrosine kinases (RTKs) that drive tumor growth and angiogenesis.[1][2][5] The versatility of this core allows for extensive chemical modification to fine-tune potency and selectivity against specific kinase targets.
The Chloroacetyl "Warhead": A Tool for Covalent Inhibition
The defining feature of the titular compound is the 5-(chloroacetyl) moiety. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes the chlorine an excellent leaving group, rendering the molecule susceptible to nucleophilic attack.
In a biological context, this reactivity is primarily directed towards the nucleophilic side chains of specific amino acids within a target protein's binding site. Cysteine, with its highly reactive thiol group (-SH), is the most common target, though histidine can also participate.[6] This reaction forms a stable, irreversible covalent bond between the inhibitor and the protein, a mechanism with several therapeutic advantages:
-
Increased Potency and Duration of Action: By permanently inactivating the target, covalent inhibitors can achieve a more profound and lasting biological effect, often at lower doses.
-
High Specificity: The requirement for a suitably positioned nucleophilic residue in the binding pocket adds an extra layer of selectivity, potentially reducing off-target effects.
-
Overcoming Drug Resistance: Covalent inhibition can be an effective strategy against drug-resistant mutants, particularly in kinases where mutations might otherwise weaken the binding of non-covalent inhibitors.
Caption: Covalent inhibition by a chloroacetyl-bearing analog.
Section 2: Prime Therapeutic Target Class - Protein Kinases
Given the established role of the indolin-2-one scaffold and the covalent mechanism suggested by the chloroacetyl group, protein kinases represent the most promising and logical class of therapeutic targets. Dysregulation of kinase signaling is a hallmark of cancer, making them high-value targets for drug development.
Key Kinase Families of Interest
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, particularly non-small-cell lung cancer (NSCLC).[7] Analogs of the related 5-chloro-indole scaffold have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, such as the notoriously drug-resistant T790M mutant.[8][9] The presence of a cysteine residue (Cys797) in the ATP binding site makes it an ideal target for covalent inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Inhibition of VEGFR is a proven anti-cancer strategy.[10] Sunitinib, an indolin-2-one, is a potent VEGFR inhibitor.
-
BRAF Kinase: The BRAF V600E mutation is a common oncogenic driver in melanoma and other cancers. Studies on 5-chloro-indole derivatives have shown promising activity against this specific mutant, highlighting the potential for developing targeted therapies.[9]
Caption: Inhibition of oncogenic kinase signaling pathways.
Section 3: Target Identification and Validation Workflow
A systematic, multi-step approach is required to identify the specific targets of novel 5-(chloroacetyl)-indol-2-one analogs and validate their mechanism of action.
Step 1: Broad-Spectrum Kinase Profiling
The initial step is to screen the analog against a large panel of purified kinases to identify high-affinity targets. This provides a "first look" at the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for the specific enzyme. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced. A lower signal indicates greater kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| EGFR T790M | 9.5 |
| BRAF V600E | 68 |
| EGFR WT | 85 |
| VEGFR-2 | 150 |
| CDK2 | >10,000 |
| Src | >10,000 |
Causality: This initial screen efficiently narrows the field from hundreds of potential kinases to a few high-priority candidates, guiding subsequent, more focused experiments.
Step 2: Cellular Antiproliferative Activity
After identifying primary targets, the next crucial step is to determine if the compound can inhibit the growth of cancer cells that are dependent on these targets.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines known to overexpress the target kinases (e.g., NCI-H1975 for EGFR T790M; A375 for BRAF V600E) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Viability Measurement: Add a reagent that measures metabolic activity (e.g., MTT) or intracellular ATP levels (e.g., CellTiter-Glo®), which are proxies for cell viability.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated controls.
Step 3: Confirmation of Covalent Target Engagement
This is the self-validating step that confirms the proposed mechanism of action. Mass spectrometry is the gold standard for verifying the formation of a covalent adduct.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target kinase with an equimolar or slight excess of the chloroacetyl-indol-2-one analog for a set time (e.g., 2 hours) at room temperature.
-
Sample Cleanup: Remove unbound compound using a desalting column.
-
Mass Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Data Interpretation: Compare the mass spectrum of the treated protein to that of an untreated (vehicle control) sample. A mass increase corresponding to the molecular weight of the bound inhibitor fragment confirms covalent modification. For the titular compound, the expected mass shift would be +173.61 Da (C10H8NOCl).
Caption: A logical workflow for target validation.
Section 4: Alternative Therapeutic Avenues
While kinases are the primary target class, the reactivity of the chloroacetyl group means these analogs could potentially inhibit other proteins that possess a reactive cysteine in a binding pocket.
-
Apoptosis Regulators: Some indole derivatives have been shown to induce apoptosis.[10] Caspases, key proteases in the apoptotic cascade, have a catalytic cysteine and could be potential targets. Assays measuring caspase-3/7 activation can be used to explore this mechanism.[7]
-
Microtubule Dynamics: Certain indolin-2-ones have been observed to destabilize microtubules, a mechanism distinct from kinase inhibition but also a valid anti-cancer strategy.[1] Tubulin polymerization assays can be employed to investigate this possibility.
Conclusion
Analogs of this compound are a highly promising class of compounds for targeted therapy. The fusion of a privileged kinase-binding scaffold with a reactive covalent warhead creates a powerful platform for developing potent, selective, and durable inhibitors. The primary therapeutic targets are protein kinases central to oncogenesis, including EGFR, VEGFR, and BRAF. The systematic validation workflow presented herein—progressing from broad-spectrum screening to cellular assays and culminating in direct confirmation of covalent modification—provides a robust framework for advancing these promising molecules from chemical entities to validated drug candidates.
References
-
Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
Wang, S., Zhao, Y., Zhu, W., Liu, Y., Guo, K., & Gong, P. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73–80. [Link]
-
Fahmi, M. R. G., et al. (2021). Synthesis and cytotoxicity of indolin-2-one derivatives against WiDr cells. AIP Conference Proceedings. [Link]
-
Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega. [Link]
-
Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development. (n.d.). Angene. [Link]
-
Loidl, M., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024). PubMed. [Link]
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. [Link]
-
El-Damasy, D. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Reprogramming: A Technical Guide to the Research Applications of the Potent GLUT1 Inhibitor, BAY-876
A Note on Chemical Identification: This guide focuses on the potent and selective Glucose Transporter 1 (GLUT1) inhibitor commonly known in scientific literature as BAY-876, which corresponds to CAS number 1799753-84-6. The initial query referenced CAS number 118306-97-1, which identifies the compound 5-(2-Chloroacetyl)-1-methylindolin-2-one. Due to the extensive and well-documented research applications of BAY-876 in the field of metabolic reprogramming in cancer and immunology, and the limited available research on the latter compound, this guide has been developed to provide an in-depth resource on BAY-876 for researchers, scientists, and drug development professionals.
Introduction: Targeting the Warburg Effect with BAY-876
Cancer cells exhibit a profound alteration in their metabolic pathways, a phenomenon famously described by Otto Warburg. This "Warburg effect" is characterized by a high rate of glycolysis even in the presence of ample oxygen, a metabolic shift that fuels rapid cell proliferation and tumor progression.[1] A key enabler of this phenotype is the overexpression of glucose transporters, particularly GLUT1.[1] BAY-876 has emerged as a powerful chemical probe and potential therapeutic agent due to its high potency and selectivity for GLUT1.[2] This orally bioavailable small molecule provides researchers with a crucial tool to investigate the consequences of blocking glucose uptake and to explore novel therapeutic strategies against glucose-addicted tumors and inflammatory conditions.[1][3]
Chemical and Pharmacokinetic Profile of BAY-876
A comprehensive understanding of a compound's properties is fundamental to its effective application in research.
| Property | Value | Reference |
| Chemical Name | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide | |
| CAS Number | 1799753-84-6 | |
| Molecular Formula | C24H16F4N6O2 | [4] |
| Molecular Weight | 496.42 g/mol | [4] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Oral Bioavailability | Rat: 85%, Dog: 79% | [5] |
| Terminal Half-life | Rat: 2.5 h, Dog: 22 h | [5] |
Note: While soluble in DMSO for in vitro stock solutions, BAY-876 is poorly soluble in water, which requires specific formulations for in vivo studies, such as microcrystalline suspensions or the use of solubilizing agents like Tween 80.[6][7]
Mechanism of Action: Selective Inhibition of GLUT1
BAY-876 exerts its biological effects through potent and highly selective inhibition of the GLUT1 transporter.[2][5] This selectivity is a critical feature, minimizing off-target effects on other glucose transporter isoforms that are vital for normal physiological functions in various tissues.
Selectivity Profile of BAY-876:
| Transporter | IC50 | Selectivity vs. GLUT1 | Reference |
| GLUT1 | 2 nM | - | [2] |
| GLUT2 | 10,800 nM | >5000-fold | |
| GLUT3 | 1,670 nM | ~800-fold | [5] |
| GLUT4 | 290 nM | >100-fold | [5] |
By binding to GLUT1, BAY-876 physically obstructs the transport of glucose across the cell membrane.[1] This initiates a cascade of downstream metabolic consequences within the cell.
Signaling Pathway of BAY-876 Action
Caption: Mechanism of BAY-876 action on a cancer cell.
Core Research Applications
Cancer Metabolism and Oncology
The primary application of BAY-876 is in the study and therapeutic targeting of cancers that are highly dependent on glycolysis. By inhibiting GLUT1, BAY-876 effectively starves these cancer cells of their primary fuel source, leading to reduced proliferation and, in many cases, cell death.[8]
-
Ovarian Cancer: Studies have shown that BAY-876 can suppress both basal and induced glycolysis in ovarian cancer cells.[9] In vitro, it inhibits cell proliferation at nanomolar concentrations, and in vivo, oral administration has been shown to significantly reduce tumor growth in both cell line-derived and patient-derived xenograft (PDX) models.[9][10]
-
Colorectal Cancer (CRC): In CRC cell lines, BAY-876 treatment has been demonstrated to inhibit cell proliferation and induce metabolic changes.[11][12] Interestingly, while inhibiting glycolysis, it can lead to a compensatory enhancement of mitochondrial respiration, which in turn increases reactive oxygen species (ROS) and triggers apoptosis.[8][11]
-
Hepatocellular Carcinoma (HCC): BAY-876 has been shown to inhibit the Warburg effect in HCC models.[7] A novel microcrystalline formulation has been developed for direct intra-tumoral injection, achieving sustained local drug levels and long-acting antitumor activity.[6]
-
Breast Cancer: The combination of BAY-876 with mitochondrial-targeting agents has been explored in breast cancer cell lines. This dual-targeting approach aims to block both glycolysis and oxidative phosphorylation, creating a metabolic crisis for the cancer cells.[13]
Immunometabolism
The metabolic state of immune cells is intrinsically linked to their function. Activated pro-inflammatory leukocytes, such as T cells and macrophages, upregulate glycolysis to support their effector functions. This makes GLUT1 a compelling target for modulating immune responses in the context of autoimmune and inflammatory diseases.
-
T Cells and Macrophages: Research has demonstrated that BAY-876 can attenuate glucose uptake in activated CD4+ T cells and macrophages.[3][14] In T cells, this leads to a decrease in glycolysis and proliferation, as well as reduced secretion of the pro-inflammatory cytokine IFN-γ.[3][14] In macrophages, BAY-876 has been shown to reduce the secretion of TNF-α.[3][14] These findings suggest that GLUT1 inhibitors like BAY-876 could be valuable tools for studying and potentially treating inflammatory conditions.[3]
Experimental Protocols and Methodologies
The following protocols provide a framework for key in vitro assays to characterize the effects of BAY-876.
In Vitro Cell Viability Assay (MTS/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][15]
-
Compound Preparation: Prepare a stock solution of BAY-876 in DMSO (e.g., 10 mM). Create serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.[15]
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of BAY-876 or vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11][15]
-
Reagent Addition: Add MTS or XTT reagent to each well according to the manufacturer's instructions.[11][16]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[15]
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Workflow for Cell Viability Assay
Caption: Step-by-step workflow for an in vitro cell viability assay.
Glucose Uptake Assay (Fluorescent or Radioactive)
This assay directly measures the ability of BAY-876 to inhibit the transport of glucose into cells.
Protocol (using fluorescent 2-NBDG):
-
Cell Seeding: Plate cells in a multi-well plate and grow to a suitable confluency.[17]
-
Pre-treatment: Wash the cells with a glucose-free buffer (e.g., PBS or Krebs-Ringer Bicarbonate buffer). Pre-treat the cells with various concentrations of BAY-876 or vehicle control in the glucose-free buffer for 1 hour at 37°C.[17]
-
Uptake Initiation: Add the fluorescent glucose analog 2-NBDG to each well at a final concentration of ~200 µM and incubate for 30-90 minutes.[17]
-
Uptake Termination: Rapidly wash the cells with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
Measurement: Lyse the cells or directly measure the fluorescence of the intracellular 2-NBDG using a fluorescence plate reader or flow cytometer.[17]
-
Analysis: Quantify the fluorescence intensity and normalize to the vehicle control to determine the percentage of glucose uptake inhibition.
Conclusion and Future Directions
BAY-876 is a highly potent and selective GLUT1 inhibitor that has proven to be an invaluable tool for dissecting the metabolic vulnerabilities of cancer cells and pro-inflammatory immune cells. Its well-characterized mechanism of action and demonstrated efficacy in a variety of preclinical models make it a cornerstone compound for research in oncology and immunometabolism.[9][11] Future research will likely focus on optimizing its therapeutic delivery, exploring novel combination therapies to overcome metabolic adaptation, and expanding its application to other diseases characterized by dysregulated glucose metabolism.[13] The continued investigation of BAY-876 and similar agents holds the promise of ushering in a new era of metabolism-targeted therapeutics.
References
- Chen, Z., Vaeth, M., Eckstein, M., Delgobo, M., Ramos, G., Frantz, S., Hofmann, U., & Gladow, N. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. European Journal of Pharmacology, 945, 175552.
-
Chen, Z., Vaeth, M., Eckstein, M., Delgobo, M., Ramos, G., Frantz, S., Hofmann, U., & Gladow, N. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. PubMed. Retrieved from [Link]
- Li, J., Wang, X., Wang, Y., Li, S., Wang, Y., & Liu, J. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 758882.
- Ma, Y., Wang, W., Idowu, M. O., & Li, X. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 10(11), 435.
-
BioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. Retrieved from [Link]
-
Bioengineer.org. (2025). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Retrieved from [Link]
- Lee, C.-W., Lin, C.-C., Hung, M.-H., Lin, C.-H., & Kang, Y.-C. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 716.
-
National Institutes of Health. (n.d.). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Retrieved from [Link]
-
Frontiers. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. Retrieved from [Link]
- Wu, C.-H., Hsieh, C.-H., & Liou, J.-P. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules, 27(22), 8021.
-
PubMed. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChemGood [chemgood.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 8. bioengineer.org [bioengineer.org]
- 9. mdpi.com [mdpi.com]
- 10. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic intermediate, 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. A comprehensive understanding of its structural features, elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is crucial for its application in medicinal chemistry and drug development. This document will serve as a key reference for researchers, offering a detailed interpretation of the spectral data and the experimental rationale behind the characterization.
Introduction
This compound is a substituted oxindole, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. The introduction of a chloroacetyl group at the 5-position provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Accurate structural confirmation through spectroscopic methods is the foundational step in ensuring the integrity of subsequent synthetic transformations and the validity of biological evaluations.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, correlating spectral features with the specific molecular fragments of this compound.
Molecular Structure and Key Features
A clear visualization of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the numbering convention and key functional groups of this compound.
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gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; 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cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; 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fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; 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kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label=""]; lma [label=""];
Methodological & Application
Application Notes and Protocols for the Coupling of Amines with 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling various amines with 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. This key chemical transformation is a cornerstone in the synthesis of a multitude of pharmacologically active compounds, including analogues of the multi-kinase inhibitor, Sunitinib.
Introduction: The Significance of N-Alkylation in Drug Discovery
The N-alkylation of amines with α-halo ketones, specifically the coupling of amines with this compound, represents a critical bond-forming reaction in medicinal chemistry. The resulting α-aminoketone scaffold is a prevalent structural motif in a wide array of biologically active molecules. The 1-methyl-2-oxoindoline core is a "privileged structure," frequently found in kinase inhibitors and other therapeutic agents. The ability to predictably and efficiently introduce diverse amine functionalities allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Reaction Mechanism and Key Considerations
The coupling of an amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[1] The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the chloroacetyl group, displacing the chloride leaving group.
Key to the success of this reaction is the careful selection of a base. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Potential Side Reactions:
-
Over-alkylation: Primary amines can potentially undergo a second alkylation to form a tertiary amine. This can often be mitigated by using a stoichiometric amount of the amine or a slight excess of the chloroacetylated indole.[1]
-
Reaction with Solvent: Highly nucleophilic amines may react with certain solvents, especially at elevated temperatures.
-
Base-induced decomposition: Strong bases may cause decomposition of the starting material or product.
Experimental Protocols
The following protocols provide a generalized framework for the coupling reaction. Optimization of specific parameters may be necessary depending on the nature of the amine.
General Protocol for Coupling with Aliphatic Amines (Primary and Secondary)
This protocol is suitable for the reaction of this compound with a range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., diethylamine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF or ACN (5-10 mL per mmol of the chloroacetyl compound).
-
Add the aliphatic amine (1.1-1.5 eq) to the solution.
-
Add the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature to 50 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Coupling with Aromatic Amines
Aromatic amines are generally less nucleophilic than aliphatic amines, and thus may require slightly more forcing conditions.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, substituted anilines)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)[1]
-
Sodium Iodide (NaI) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aromatic amine (1.2 eq), and the base (K₂CO₃ or NaHCO₃, 2.5 eq).
-
Add a catalytic amount of NaI. The in-situ formation of the more reactive iodoacetyl intermediate can facilitate the reaction.[1]
-
Add anhydrous DMF (5-10 mL per mmol of the chloroacetyl compound).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Data Presentation: Summary of Reaction Parameters
The optimal reaction conditions can vary based on the nucleophilicity and steric bulk of the amine. The following table provides a general guideline.
| Amine Type | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic | K₂CO₃, DIPEA | DMF, ACN | 25 - 50 | 2 - 8 |
| Secondary Aliphatic | K₂CO₃, DIPEA | DMF, ACN | 25 - 60 | 4 - 12 |
| Primary Aromatic | K₂CO₃, NaHCO₃ | DMF | 60 - 80 | 6 - 24 |
| Secondary Aromatic | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 70 - 100 | 12 - 48 |
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: General experimental workflow for amine coupling.
Reaction Mechanism
Caption: SN2 mechanism for the N-alkylation reaction.
Analytical Monitoring
The progress of the reaction can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable mobile phase (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting chloroacetyl compound, the amine, and the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing for the confirmation of the product's molecular weight and the detection of any potential side products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | Amine is not sufficiently nucleophilic. | Increase reaction temperature, consider using a more polar solvent like DMF, and add a catalytic amount of NaI for aromatic amines. |
| Base is not strong enough. | Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or DIPEA). | |
| Starting materials are degraded. | Ensure the use of high-purity, dry starting materials and solvents. | |
| Formation of multiple products | Over-alkylation of primary amine. | Use a 1:1 stoichiometry of amine to the chloroacetyl compound. |
| Side reactions with the solvent or base. | Choose a less reactive solvent and a non-nucleophilic base like DIPEA. | |
| Difficult purification | Product is highly polar and streaks on silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape. Consider using a different stationary phase like alumina. |
| Product is an oil and does not crystallize. | Attempt purification by column chromatography. If the product is basic, consider forming a salt (e.g., hydrochloride) to induce crystallization. |
Conclusion
The coupling of amines with this compound is a robust and versatile reaction that is central to the synthesis of numerous compounds of interest in drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired α-aminoketone products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important chemical transformation.
References
-
Al-Rawi, N. S., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 7115-7133. Available at: [Link]
-
Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. Available at: [Link]
Sources
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] The inherent reactivity of the isatin core, particularly the electrophilic C3-carbonyl group and the reactive positions on the aromatic ring, makes it a versatile starting material for the synthesis of a diverse array of heterocyclic systems.[3] Among its many modifications, 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one stands out as a particularly useful building block. The presence of a reactive α-haloketone moiety at the C5 position opens up a gateway for constructing various five- and six-membered heterocyclic rings, which are themselves associated with significant pharmacological properties.[4]
This application note provides a detailed guide for the synthesis of novel thiazole, oxazole, and aminothiophene derivatives commencing from this compound. We will delve into the mechanistic rationale behind key synthetic transformations and provide robust, step-by-step protocols suitable for both exploratory and developmental research.
Core Starting Material: Synthesis and Characterization
The precursor, this compound, can be synthesized from 1-methylisatin. While the direct chloroacetylation of 1-methylisatin is a feasible route, analogous procedures for similar isatin derivatives often involve Friedel-Crafts acylation conditions. For instance, the synthesis of 5-(2-chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one is achieved by reacting 1,3-dihydro-3,3-dimethyl-2H-indol-2-one with 2-chloroacetyl chloride in the presence of aluminum chloride.[5] A similar strategy can be adapted for the N-methylated analog.
Note: It is crucial to handle chloroacetyl chloride and aluminum chloride in a fume hood with appropriate personal protective equipment due to their corrosive and reactive nature.
Once synthesized, the purity of the starting material should be rigorously assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the reliability of subsequent reactions.
Part 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of the thiazole ring.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[8][9] The versatility of this method allows for the introduction of various substituents onto the thiazole ring, making it a cornerstone in the synthesis of medicinally relevant thiazole derivatives, which are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[8][10]
Mechanistic Insight
The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(1-methyl-2-oxoindolin-5-yl)thiazole
This protocol details the synthesis of a 2-aminothiazole derivative, a common structural motif in pharmacologically active compounds.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. This will likely cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the solid product under vacuum to obtain the crude 2-amino-4-(1-methyl-2-oxoindolin-5-yl)thiazole.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified product.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(1-methyl-2-oxoindolin-5-yl)thiazole | C₁₂H₁₀N₄OS | 274.30 | 85-95 | >250 |
Characterization:
-
¹H NMR: Expect characteristic peaks for the thiazole proton, aromatic protons of the isatin ring, the N-methyl group, and the amino group.
-
¹³C NMR: Confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations (e.g., N-H, C=O, C=N).
Part 2: Synthesis of Oxazole Derivatives
Oxazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[11][12] The synthesis of oxazoles can be achieved through various methods, one of which involves the reaction of an α-haloketone with an amide.
Experimental Protocol: Synthesis of 2-Methyl-4-(1-methyl-2-oxoindolin-5-yl)oxazole
This protocol outlines the synthesis of a 2-methyloxazole derivative.
Materials:
-
This compound
-
Acetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF, add acetamide (1.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2-Methyl-4-(1-methyl-2-oxoindolin-5-yl)oxazole | C₁₃H₁₀N₂O₃ | 258.23 | 60-75 | Solid |
Part 3: Synthesis of Aminothiophene Derivatives via Gewald Reaction
The Gewald aminothiophene synthesis is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[13] This reaction typically involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. 2-Aminothiophenes are valuable intermediates in the synthesis of dyes, agrochemicals, and various pharmacologically active compounds.[14]
While the classical Gewald reaction starts with a ketone or aldehyde, a modified approach can be envisioned where the α-haloketone functionality of our starting material is utilized.
Conceptual Workflow
A potential pathway involves an initial Knoevenagel condensation of a suitable active methylene nitrile (e.g., malononitrile) with the keto group of the chloroacetyl moiety, followed by the addition of sulfur and subsequent cyclization. However, a more direct approach might involve a two-step process where the α-haloketone is first converted to an intermediate that can then undergo the Gewald cyclization.
Caption: Two-step Gewald Aminothiophene Synthesis.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-(1-methyl-2-oxoindolin-5-yl)thiophene
This protocol follows a one-pot Gewald approach.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine (as base)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2-0.3 eq), to the suspension.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-3-cyano-4-(1-methyl-2-oxoindolin-5-yl)thiophene | C₁₄H₁₀N₄OS | 298.32 | 70-85 | >280 |
Conclusion and Future Perspectives
The protocols detailed in this application note demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The straightforward and robust nature of the Hantzsch thiazole synthesis, oxazole synthesis, and the Gewald aminothiophene reaction allows for the efficient generation of diverse molecular scaffolds. These newly synthesized compounds can serve as a foundation for further structural modifications and biological screening in drug discovery programs, particularly in the search for novel anticancer, anti-inflammatory, and antimicrobial agents. The inherent modularity of these synthetic routes provides ample opportunity for the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
References
-
Hantzsch Thiazole Synthesis - SynArchive. Available from: [Link]
-
Gomha, S. M., et al. (2017). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry, 13, 225-248. Available from: [Link]
-
Ayatollahi, A. M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(19), 4477. Available from: [Link]
-
Li, Y., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Advances, 10(6), 3467-3470. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Patel, J. H., et al. (2025). Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds. World Scientific News, 195, 134-153. Available from: [Link]
- Bari, S. B., et al. (2011). Synthesis and Pharmacological Evaluation of Some Novel Isatin Derivatives for Antimicrobial Activity. Journal of Sciences, Islamic Republic of Iran, 22(4), 323-329.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-247.
- Singh, V., et al. (2021). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 12(9), 4863-4869.
-
Lozano, E., et al. (2022). The Hantzsch Thiazole Synthesis. In Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available from: [Link]
-
PrepChem. (2025). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available from: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. Available from: [Link]
- Bhattacharya, S., et al. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(2), 119-124.
-
Singh, V., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S). Available from: [Link]
- Patel, D. R., et al. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(5), 1-8.
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Bekhit, A. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 136. Available from: [Link]
-
Taylor & Francis Group. (n.d.). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
da Silva, J. F. M., et al. (2001). a) Mass spectra of N -chloro-5-methylisatin ( 1a ); b) Proposal of fragmentation for the molecular ion of ( 1a ). ResearchGate. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Chem-Impex. 5-Cloro-1-metilisatina. Available from: [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. Available from: [Link]
-
Al-Salahi, R., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. International Journal of Molecular Sciences, 25(13), 7055. Available from: [Link]
-
Nowak, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 26(3), 1234. Available from: [Link]
-
Arief, M. M. H., et al. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 2(2), 153-159. Available from: [Link]
- Sagare, M., et al. (2023). Synthesis of Novel 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531.
- Google Patents. (n.d.). Process for the preparation of 5-chloro-7-methylisatin-a-chloride.
-
ResearchGate. (n.d.). Reaction of 5-methylisatin (1) with phenacyl bromide (2). Available from: [Link]
Sources
- 1. Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds - World Scientific News [worldscientificnews.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. synarchive.com [synarchive.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]
- 11. ijpbs.com [ijpbs.com]
- 12. ijcps.org [ijcps.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. d-nb.info [d-nb.info]
Application Notes and Protocols: Leveraging 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one for the Synthesis of Covalent Enzyme Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets. This core is particularly prominent in the development of protein kinase inhibitors, with several approved drugs, such as Sunitinib (SU11248) and Nintedanib, featuring this moiety.[1][2] These inhibitors play a crucial role in oncology and other therapeutic areas by modulating signal transduction pathways that are often dysregulated in disease.[3]
This application note focuses on a key intermediate, 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one , a versatile building block for the synthesis of targeted covalent inhibitors. The strategic incorporation of a chloroacetyl group onto the indolin-2-one core provides a reactive electrophilic "warhead." This feature enables the resulting compounds to form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of an enzyme. This mechanism of irreversible inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes compared to non-covalent counterparts.
Herein, we provide a comprehensive guide for researchers, detailing the underlying chemical principles, step-by-step synthetic protocols, and methodologies for biological evaluation, empowering the rational design and discovery of novel covalent enzyme inhibitors.
Section 1: The Chemistry of the Reagent
Physicochemical Properties and Safety Profile
Understanding the properties and hazards of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 118306-97-1 | [4] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [4] |
| Molecular Weight | 223.66 g/mol | [4] |
| Appearance | Off-white to light brown solid | [4] |
| Storage | 2-8°C, under inert gas | [4] |
Critical Safety Information: This compound is highly hazardous. It is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage. Prolonged or repeated exposure may cause damage to the lungs. It is also very toxic to aquatic life. All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.
The Chloroacetyl Moiety: An Electrophilic Warhead
The synthetic utility of this compound is derived from the reactivity of the α-chloroacetyl group. The electron-withdrawing carbonyl group polarizes the adjacent carbon-chlorine bond, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This allows for a straightforward SN2 reaction where a nucleophile (e.g., an amine, thiol, or heterocycle) displaces the chloride ion, forming a stable carbon-nucleophile bond. This reaction is the foundation for building a diverse library of inhibitor candidates.
Rationale for Synthesis
While commercially available, understanding the synthesis of the title compound provides valuable context. It is typically prepared via a Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one (N-methylindolinone). In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃), activates chloroacetyl chloride, which then acylates the electron-rich benzene ring of the indolinone, primarily at the C5 position.
Caption: Synthesis of the title compound via Friedel-Crafts acylation.
Section 2: Application in Covalent Kinase Inhibitor Synthesis
Mechanism of Action: Targeted Covalent Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. They possess a conserved ATP-binding pocket that is the focus of inhibitor design. Within this pocket, certain kinases have a non-catalytic cysteine residue accessible to inhibitors. The chloroacetyl group on our indolinone scaffold is an ideal electrophile to target such a residue. The inhibitor first binds non-covalently in the active site, and once properly oriented, the chloroacetyl moiety reacts with the cysteine thiol, forming an irreversible covalent bond. This effectively and permanently inactivates the enzyme.
Caption: The stepwise process of targeted covalent inhibition.
General Synthetic Strategy for Library Development
The core strategy involves decorating the indolinone scaffold by reacting this compound with a diverse set of nucleophiles. This approach allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the appended moiety can be correlated with changes in inhibitory potency and selectivity.[5] Common nucleophiles include substituted anilines, aliphatic amines (e.g., piperazines), and various nitrogen-containing heterocycles, which can mimic the hinge-binding motifs of known kinase inhibitors.
Caption: General reaction scheme for synthesizing inhibitor candidates.
Section 3: Detailed Experimental Protocols
Protocol: Synthesis of a Covalent Inhibitor Candidate
This protocol describes a general procedure for the reaction of this compound with a representative amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 4-methoxyaniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to the limiting reagent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve the target concentration.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic solids and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate), to afford the pure inhibitor candidate.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a commercially available ATP-quantification assay (e.g., Kinase-Glo®).[6]
Materials:
-
Target kinase and its specific substrate
-
Kinase assay buffer
-
ATP solution
-
Synthesized inhibitor candidates (dissolved in DMSO)
-
Kinase-Glo® Luminescence Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds (in DMSO) into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Add this mix to all wells except the negative controls.
-
Initiation: Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present.
-
Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 4: Data Presentation and Interpretation
Example Structure-Activity Relationship (SAR) Table
Systematic modification of the nucleophile allows for the development of an SAR. The data generated from the kinase assay can be compiled into a table to identify trends and guide the design of more potent and selective inhibitors.
| Compound ID | R-Group (from R-NH₂) | Target Kinase IC₅₀ (nM) |
| Ex-1 | 4-Methoxyphenyl | 150 |
| Ex-2 | 3-Chlorophenyl | 85 |
| Ex-3 | 4-(Trifluoromethyl)phenyl | 45 |
| Ex-4 | 1-Methylpiperazinyl | 25 |
| Ex-5 | Morpholinyl | 210 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this example data, a researcher might conclude that electron-withdrawing groups on the phenyl ring (Ex-2, Ex-3) improve potency over electron-donating groups (Ex-1). Furthermore, a basic nitrogen moiety, such as in a piperazine ring (Ex-4), which can improve solubility and form additional interactions, appears highly favorable for activity.
Section 5: Integrated Synthesis and Screening Workflow
The entire process, from chemical synthesis to biological data, can be visualized as an integrated workflow, forming the core loop of the drug discovery process.
Caption: Iterative workflow for inhibitor design, synthesis, and evaluation.
References
-
Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com. [Link]
-
Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed. [Link]
-
MATERIAL SAFETY DATA SHEET for Chloroacetyl chloride. Krishna Solvechem Ltd. [Link]
-
5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]
- Process for the manufacture of an indolinone derivative.
-
SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. PubMed Central. [Link]
- Synthesis of 2-indolinone derivatives.
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Molecules. [Link]
Sources
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 5. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Purity Isolation of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one and its structural analogs. These compounds are pivotal intermediates in the synthesis of various pharmaceutical agents, where purity is not merely a quality metric but a prerequisite for clinical safety and efficacy. We delve into the core principles and provide detailed, field-tested protocols for recrystallization, flash column chromatography, and preparatory work-up procedures. The methodologies are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of materials exceeding 98% purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.
Introduction: The Imperative for Purity
The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The derivative, this compound, is a key building block, valued for the reactive chloroacetyl group that serves as an electrophilic handle for introducing diverse functionalities.
The synthetic routes to this intermediate, typically involving Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one, often yield a crude product contaminated with unreacted starting materials, poly-acylated byproducts, positional isomers, and residual catalysts. Failure to remove these impurities can lead to complex side reactions in subsequent synthetic steps, complicate final product purification, and introduce potentially toxic components into an active pharmaceutical ingredient (API). Therefore, robust and scalable purification techniques are critical. This guide explains the causality behind procedural choices to empower scientists to adapt and troubleshoot these essential purification workflows.
Strategic Approach to Purification
A multi-step purification strategy is often the most effective approach. The initial crude product from a reaction work-up is first subjected to a bulk purification method like recrystallization. If impurities persist, the higher-resolution technique of flash column chromatography is employed. The choice and order of techniques depend on the specific impurity profile of the crude material.
Figure 1: A strategic workflow for the purification of this compound derivatives.
Protocol I: Purification by Recrystallization
Recrystallization is the method of choice for crystalline solids when impurities have different solubility profiles from the target compound. It is highly efficient for removing small amounts of impurities and is easily scalable. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of a pure crystal lattice that excludes impurity molecules.
Causality of Solvent Selection
The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should:
-
Completely dissolve the target compound at its boiling point.
-
Exhibit poor solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Either fully dissolve or leave suspended major impurities.
-
Be chemically inert towards the compound.
-
Have a boiling point that allows for easy removal during drying.
The chloroacetyl group and the polar lactam core of the molecule suggest that moderately polar solvents are a good starting point.
Table 1: Recommended Solvents for Recrystallization
| Solvent / System | Boiling Point (°C) | Rationale & Application Notes |
|---|---|---|
| Ethanol (EtOH) | 78 | Primary Choice. Good solvency when hot, reduced solvency when cold. Often yields high-quality crystals. |
| Isopropanol (IPA) | 82 | Similar to ethanol, but often provides better crystal formation if the compound is slightly too soluble in EtOH. |
| Ethyl Acetate (EtOAc) | 77 | A less polar option. Useful if the crude product contains more non-polar impurities. |
| Acetonitrile (ACN) | 82 | Good for moderately polar compounds. Can be a valuable alternative to alcohols.[2] |
| EtOAc / Hexane | Variable | Two-solvent system. Used when no single solvent is ideal. Dissolve in minimal hot EtOAc, then add hot Hexane dropwise until turbidity appears. Reheat to clarify and cool slowly. |
| Methanol (MeOH) | 65 | Can be effective, but the target compound may have higher solubility at low temperatures, potentially reducing yield.[3] |
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude material in 0.5 mL of various solvents from Table 1. Heat to boiling and cool to 0 °C to identify the most promising candidate.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask (2-3 times the volume of the expected solvent amount) with a stir bar. Add the chosen solvent (e.g., Ethanol) portion-wise while heating the mixture to a gentle reflux with stirring. Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (dust, catalyst residue) are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove solids. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity via HPLC or TLC. The presence of a sharp melting point is a good indicator of high purity.[4]
Protocol II: Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the preferred method. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[5][6]
Selecting the Chromatographic System
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice for this class of compounds.
-
Mobile Phase (Eluent): The eluent's polarity determines the elution speed. A suitable system is identified using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.25-0.35 for the target compound.
Figure 2: Step-by-step workflow for flash column chromatography purification.
Table 2: Common Eluent Systems for TLC & Column Chromatography
| System | Polarity | Application Notes |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | Workhorse system. Start with a 4:1 ratio and increase EtOAc polarity to achieve the target Rf. |
| Dichloromethane (DCM) / Methanol | Medium to High | Used for more polar derivatives. Start with 99:1 DCM/MeOH and increase MeOH concentration cautiously. |
| Toluene / Acetone | Low to Medium | An alternative to Hexane/EtOAc that can sometimes offer different selectivity for closely related spots. |
Step-by-Step Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc). Spot it on a silica TLC plate and develop it in a chamber with a trial eluent system (e.g., 3:1 Hexane:EtOAc). Visualize under UV light (254 nm). Adjust the solvent ratio until the target compound has an Rf of ~0.3.
-
Column Preparation: Select a column size appropriate for the amount of material (typically a 40:1 to 100:1 ratio of silica to crude compound by weight). Pack the column with silica gel as a slurry in the less polar solvent of your eluent system.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if too much solvent is used.
-
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Verification: The Analytical Standard
Purification is incomplete without rigorous analytical validation. A combination of techniques should be used to confirm both the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for indole derivatives.[5][7][8] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation. The absence of signals corresponding to impurities provides strong evidence of purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help identify the mass of any co-eluting impurities.[7]
-
Melting Point Analysis: A narrow and sharp melting point range is a classic indicator of a pure crystalline compound.
Conclusion
The purification of this compound and its derivatives is a critical step that directly impacts the quality of downstream research and development. The choice between recrystallization and flash chromatography depends on the specific impurity profile and the required scale. By understanding the principles behind these techniques and following validated protocols, researchers can confidently and consistently obtain high-purity material, ensuring the integrity and reproducibility of their scientific outcomes.
References
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Benchchem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
- Patel, N. B., et al. (2011). 1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed.
- SIELC Technologies. (2018). Separation of 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one on Newcrom R1 HPLC column.
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
- Sodha, V. A., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry.
- Biosynth. (n.d.). 5-Chloroacetyl-6-chloro-1,3-dihydroindol-2H-indone-2-one.
- M-Analytics. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Tdcommons.
Sources
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | SIELC Technologies [sielc.com]
Application Note & Protocol: Friedel-Crafts Acylation of 1-Methyl-1,3-dihydro-2H-indol-2-one
Introduction: The Strategic Importance of Oxindole Acylation
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The functionalization of this scaffold is a critical step in the development of new therapeutic agents. The Friedel-Crafts acylation is a powerful and classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2]
This document provides a comprehensive protocol for the regioselective Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one with chloroacetyl chloride, catalyzed by aluminum chloride (AlCl₃). The resulting product, 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one[3][4], is a versatile synthetic intermediate. The chloroacetyl group serves as a valuable handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed mechanistic overview, a step-by-step experimental protocol, safety guidelines, and troubleshooting advice to ensure a successful and reproducible synthesis.
Reaction Scheme and Mechanism
The acylation reaction proceeds by introducing the chloroacetyl group onto the C5 position of the 1-methyl-oxindole ring.
Overall Reaction: 1-methyl-1,3-dihydro-2H-indol-2-one + Chloroacetyl Chloride --(AlCl₃, Solvent)--> this compound
Mechanistic Deep Dive
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism involves the generation of a highly reactive electrophile, an acylium ion, which then attacks the electron-rich aromatic ring of the oxindole.[5]
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[6] This is the key electrophile in the reaction.
-
Electrophilic Attack: The aromatic ring of 1-methyl-1,3-dihydro-2H-indol-2-one acts as a nucleophile. The attack occurs preferentially at the C5 position, which is para to the activating N-methyl group. This regioselectivity is governed by the powerful directing effect of the nitrogen atom's lone pair, which stabilizes the intermediate carbocation (the arenium ion or sigma complex) through resonance.
-
Re-aromatization: The resulting arenium ion is unstable. A weak base, typically AlCl₄⁻, abstracts a proton from the C5 position, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[1]
-
Product-Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[7] This complexation deactivates the product, preventing further acylation (a key advantage over Friedel-Crafts alkylation).[7] Because of this stable complex formation, a stoichiometric amount of AlCl₃ is required.[1]
-
Workup: The final product is liberated from the aluminum complex by quenching the reaction with an aqueous acid solution.
Caption: Mechanism of the Friedel-Crafts Acylation of 1-methyl-oxindole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylations on related substrates.[5][8]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (equiv) | Notes |
| 1-methyl-1,3-dihydro-2H-indol-2-one | 61-70-1 | 147.17 | 5.00 g | 1.00 | Substrate. Ensure it is dry. |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 6.80 g | 1.50 | Catalyst. Highly hygroscopic. Handle in a glovebox or dry atmosphere. |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 4.2 mL (5.0 g) | 1.30 | Acylating agent. Lachrymator, corrosive. Handle in a fume hood.[9][10] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 100 mL | - | Reaction solvent. Must be dry. |
| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 | 20 mL | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 144-55-8 | 84.01 | 2 x 50 mL | - | For neutralization wash. |
| Saturated Sodium Chloride (Brine) soln. | 7647-14-5 | 58.44 | 50 mL | - | For final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For washes. |
| Ice | - | - | ~100 g | - | For quenching. |
Equipment Setup
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or inert gas inlet (N₂ or Ar)
-
125 mL pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 5-(chloroacetyl)-1-methyl-oxindole.
-
Reaction Setup: Assemble the three-neck flask with the condenser, addition funnel, and a stopper. Ensure all glassware is oven-dried. Purge the system with an inert gas like nitrogen or argon.
-
Catalyst Suspension: Under a positive flow of inert gas, carefully add the anhydrous aluminum chloride (6.80 g) to the reaction flask, followed by 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice/water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0-5 °C. The reaction between AlCl₃ and the acyl chloride is exothermic, making initial cooling critical to control the reaction rate.[5]
-
Substrate Addition: Dissolve the 1-methyl-1,3-dihydro-2H-indol-2-one (5.00 g) in 25 mL of anhydrous DCM and add this solution to the AlCl₃ suspension.
-
Acylating Agent Addition: Dissolve the chloroacetyl chloride (4.2 mL) in 25 mL of anhydrous DCM and transfer it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: Prepare a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that decomposes the aluminum complexes and should be performed in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional portion of DCM (30 mL).
-
Washing: Combine the organic layers. Wash sequentially with 50 mL of deionized water, two 50 mL portions of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.[5] The bicarbonate wash neutralizes any remaining acid.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the final product as a solid.
Product Characterization
The identity and purity of the final product, this compound (C₁₁H₁₀ClNO₂), should be confirmed by standard analytical techniques.
-
¹H NMR: Expect signals for the N-methyl group, the two sets of methylene protons (C3 and chloroacetyl), and the aromatic protons.
-
¹³C NMR: Expect signals for the carbonyls (lactam and ketone), the N-methyl carbon, the methylene carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (m/z = 223.66) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the ketone and lactam functionalities.
Safety Precautions: A Critical Overview
This reaction involves hazardous materials and must be performed with extreme caution in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).
-
Chloroacetyl Chloride (CAS 79-04-9): Highly toxic, corrosive, and a potent lachrymator. Causes severe burns to skin and eyes and is harmful if inhaled or swallowed.[9] It reacts violently with water and alcohols, releasing toxic HCl gas.[9][11] Always handle in a fume hood with chemical-resistant gloves, safety goggles, and a face shield.[12] Keep away from water and moisture.[10]
-
Aluminum Chloride (CAS 7446-70-0): Corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas. It is crucial to use the anhydrous form and prevent any contact with moisture.
-
Dichloromethane (CAS 75-09-2): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (CAS 7647-01-0): Corrosive and causes severe burns. Handle with care.
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[12] Have sodium bicarbonate available to neutralize acid spills. In case of skin contact, immediately flush the affected area with copious amounts of water.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrated) AlCl₃.2. Wet solvent or glassware.3. Insufficient reaction time/temperature. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Allow the reaction to stir longer at room temperature or gently warm to ~40 °C. |
| Formation of Dark Tar | 1. Reaction temperature was too high.2. Impure starting materials. | 1. Maintain careful temperature control, especially during the addition of chloroacetyl chloride.2. Ensure the purity of the starting oxindole. |
| Multiple Products (TLC) | 1. Di-acylation.2. Isomer formation (e.g., C7 acylation). | 1. This is unlikely as the product is deactivated, but ensure stoichiometry is correct.2. C5 is the strongly preferred product. Purify via column chromatography or recrystallization to isolate the desired isomer. |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
References
-
PrepChem. (2025). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ACS Publications. (2025). Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters. Retrieved from [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Retrieved from [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - CHLOROACETYL CHLORIDE. NJ.gov. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.
-
PubChem. (n.d.). 5-(chloroacetyl)-1,3-dihydro-2h-indol-2-one. Retrieved from [Link]
-
PubMed. (2013). Highly enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction with indoles. Retrieved from [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. Professor Dave Explains. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 4. 118306-97-1|5-(2-Chloroacetyl)-1-methylindolin-2-one|BLD Pharm [bldpharm.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
developing assays to screen the bioactivity of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one derivatives
Application Notes & Protocols
Topic: Developing Assays to Screen the Bioactivity of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Derivatives
Abstract
The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The addition of a chloroacetyl group introduces a reactive electrophilic warhead, suggesting a potential for covalent interaction with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a robust, multi-tiered screening cascade to identify and characterize the bioactivity of novel this compound derivatives. We will detail the strategic rationale, step-by-step protocols for primary biochemical and secondary cell-based assays, and the critical validation metrics required to ensure data integrity and accelerate the hit-to-lead process.
Foundational Principles: Designing a Validated Screening Cascade
The journey from a compound library to a validated hit requires a meticulously planned assay development process.[1] An effective screening strategy is not a single experiment but a funnel, designed to efficiently triage large numbers of compounds based on specific, increasingly stringent criteria.[2]
Rationale for a Tiered Approach
A tiered or cascaded approach is both cost-effective and scientifically rigorous.
-
Primary Screen: A high-throughput, often biochemical, assay designed to identify all compounds that interact with the primary target of interest (e.g., a specific kinase).[2] This screen prioritizes sensitivity and throughput to minimize false negatives.
-
Secondary Screens: A series of lower-throughput, more complex cell-based assays designed to confirm the activity of primary hits in a more physiologically relevant context.[2] These assays filter out false positives from the primary screen, assess cytotoxicity, and provide initial insights into the mechanism of action.
The Target: Why Kinases and Inflammatory Pathways?
The chemical structure of this compound derivatives provides strong clues for selecting biological targets:
-
Oxindole Scaffold: This core is famously found in multi-kinase inhibitors like Sunitinib, which targets VEGFR and PDGFR.[3] This strongly suggests that protein kinases are a high-probability target class for these derivatives.[4]
-
Chloroacetyl Group: This functional group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, most notably cysteine, in protein active sites. This suggests the derivatives may act as irreversible or covalent inhibitors.
-
Kinases and Inflammation: Kinase signaling pathways are central regulators of cellular processes, including the immune and inflammatory responses.[5] The NF-κB (Nuclear Factor-KappaB) signaling pathway, a master regulator of inflammation, is heavily modulated by upstream kinases, making it an excellent downstream pathway to assess the cellular impact of potential kinase inhibitors.[6]
The Cornerstone of Trust: Assay Validation
Every assay must be rigorously validated to ensure the data is reliable and reproducible.[7][8] The Z-factor (or Z-prime, Z') is the gold-standard metric for evaluating the quality of a high-throughput screening (HTS) assay. It provides a statistical measure of the separation between the positive and negative control signals, accounting for both the dynamic range of the assay and the variability of the data.[9]
An assay's quality is judged by its Z'-factor, which is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[10]
Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Interpretation | Suitability for HTS |
| > 0.5 | Excellent Assay | Ideal for high-throughput screening.[11] |
| 0 to 0.5 | Acceptable Assay | Can be used, but may require more replicates or careful hit picking.[12] |
| < 0 | Unacceptable Assay | Not suitable for screening; requires optimization.[12] |
The Proposed Screening Strategy: A Three-Tiered Funnel
We propose a logical workflow to efficiently screen the derivative library, starting broad and progressively focusing on the most promising compounds.
Caption: Proposed workflow for screening indol-2-one derivatives.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key assays in the screening cascade.
Protocol 1: Primary Screen - Biochemical Kinase Inhibition Assay
-
Principle of the Assay: This protocol uses a universal kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower luminescence signal. This format is ideal for HTS as it is compatible with virtually any kinase.[13]
-
Rationale for Selection: A biochemical assay provides a clean, direct measure of a compound's effect on the target protein without the complexities of a cellular environment.[2] It is highly amenable to the automation and miniaturization required for HTS.[11][14]
Materials:
-
Kinase of interest (e.g., a representative tyrosine kinase)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds and DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Use an acoustic liquid handler to dispense 25-50 nL of each compound solution into the wells of a 384-well plate.
-
Controls: Designate wells for:
-
Negative Control (100% Activity): DMSO only.
-
Positive Control (0% Activity): A known inhibitor at a concentration that yields >95% inhibition.
-
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Assay Buffer. Add 5 µL to each well. b. Incubate for 10-15 minutes at room temperature to allow compounds to interact with the kinase. c. Prepare a 2X ATP solution in Assay Buffer. d. To initiate the reaction, add 5 µL of the 2X ATP solution to each well. e. Incubate for 60 minutes at room temperature.
-
Signal Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis:
-
Calculate the Percent Inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hits" as compounds that exceed a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
For each plate, calculate the Z'-factor to validate the data quality.
Protocol 2: Secondary Screen - Cell Viability (MTT) Assay
-
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.
-
Rationale for Selection: It is critical to distinguish compounds that inhibit the target pathway from those that are simply broadly cytotoxic.[17] The reactive chloroacetyl group could lead to off-target effects, making this assay an essential filtering step. The MTT assay is a cost-effective and well-established method for this purpose.[18]
Materials:
-
Human cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds and DMSO
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare dilutions of the primary hits identified in Protocol 1. b. Add 1 µL of each compound dilution to the appropriate wells (final DMSO concentration should be ≤0.5%). c. Include wells for:
- Negative Control: DMSO only.
- Positive Control: Doxorubicin. d. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: a. Carefully aspirate the medium from each well. b. Add 100 µL of solubilization solution (DMSO) to each well. c. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the Percent Viability for each compound concentration: % Viability = 100 * (Absorbance_Compound / Absorbance_Negative_Control)
-
Filter out compounds that show significant cytotoxicity at the concentration where target inhibition was observed.
Protocol 3: Secondary Screen - NF-κB Reporter Assay
-
Principle of the Assay: This assay uses a cell line stably or transiently transfected with a reporter plasmid.[19] The plasmid contains a gene for a reporter enzyme (e.g., firefly luciferase) under the control of a promoter with multiple NF-κB response elements. When the NF-κB pathway is activated, transcription factors bind to these elements and drive the expression of luciferase. Inhibition of the pathway leads to a reduced luminescent signal.[19]
-
Rationale for Selection: This assay confirms that a compound's activity, observed in a biochemical test, translates to the modulation of a relevant signaling pathway within a living cell.[20] It provides a more integrated and physiologically relevant measure of a compound's efficacy.
Caption: Simplified diagram of the TNF-α-induced NF-κB signaling pathway.
Materials:
-
HEK293 cells with a stable NF-κB luciferase reporter construct
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds and DMSO
-
Positive control inhibitor (e.g., an IKK inhibitor)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at 20,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Pre-treatment: a. Add 1 µL of diluted test compounds (non-toxic hits from Protocol 2) to the wells. b. Include wells for controls: DMSO only (stimulated control) and a known pathway inhibitor. c. Incubate for 1-2 hours at 37°C.
-
Pathway Stimulation: a. Prepare a solution of TNF-α in medium at a concentration predetermined to give a robust signal (e.g., 10 ng/mL final concentration). b. Add the TNF-α solution to all wells except for the unstimulated (basal) control wells. c. Incubate for 6-8 hours at 37°C.
-
Signal Detection: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase reagent to each well. c. Mix on an orbital shaker for 5-10 minutes to ensure cell lysis.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the Percent Inhibition of the NF-κB pathway: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Basal) / (Signal_Stimulated - Signal_Basal))
-
Compounds showing significant, dose-dependent inhibition are considered confirmed cellular hits and are prioritized for Tier 3 validation (IC₅₀ determination).
Hit Validation and Data Interpretation
Once hits are confirmed in secondary assays, the next step is to quantify their potency and selectivity.
-
IC₅₀ Determination: Compounds that show positive activity in the primary and secondary screens should be re-tested in the same assays over a wider range of concentrations (e.g., an 8- to 10-point dose-response curve). The resulting data is fitted to a four-parameter logistic curve to determine the IC₅₀ value—the concentration at which the compound elicits a half-maximal inhibitory response.
-
Selectivity Profiling: To assess whether the compounds are specific for the intended target or are promiscuous inhibitors, they should be tested against a panel of related kinases. A compound that is highly potent against the primary target but weak against other kinases is considered selective and is a more promising candidate for further development.
Example Data Summary for Hit Prioritization:
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Cell Viability (% of Control @ 10µM) | NF-κB Inhibition (% Inhibition @ 10µM) | Priority |
| DERIV-001 | 95.2 | 98.5 | 88.1 | High |
| DERIV-002 | 88.7 | 15.3 | 92.4 | Low (Toxic) |
| DERIV-003 | 25.1 | 101.2 | 15.6 | Low (Inactive) |
| DERIV-004 | 91.5 | 95.0 | 22.3 | Medium |
This structured approach ensures that resources are focused on compounds with the most promising biological profile: potent on-target activity, confirmed cellular pathway modulation, and low cytotoxicity.
References
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
-
NorthEast BioLab. (2023). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. [Link]
-
Slideshare. screening methods for Antinflammatory drugs slide share. [Link]
-
BIT 479/579. (2020). Z-factors. High-throughput Discovery. [Link]
-
Slideshare. Screening Models of Anti-Inflammatory Drugs. [Link]
-
Wikipedia. Z-factor. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. [Link]
-
ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]
-
PubMed. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]
-
Amerigo Scientific. MTS Cell Viability Assay. [Link]
-
Bio-Rad. Transcription - NF-kB signaling pathway. [Link]
-
Pharmacognosy. Screening Methods for Antiinflammatory Agents. [Link]
-
Oxford Academic. (2023). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]
-
Slideshare. (2014). Data analysis approaches in high throughput screening. [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
Altexsoft. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]
-
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
-
PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor.... [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. raybiotech.com [raybiotech.com]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. dispendix.com [dispendix.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. assay.dev [assay.dev]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 5-(aminoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one: An Application Note and Detailed Protocol
Introduction
The 1,3-dihydro-2H-indol-2-one, commonly known as the oxindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide array of biological activities, making them attractive targets for synthetic chemists. This application note provides a comprehensive, step-by-step guide for the synthesis of 5-(aminoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate for the development of various pharmacologically active agents.
The synthetic strategy detailed herein is a robust three-step process commencing with the N-methylation of isatin, followed by a Friedel-Crafts acylation to introduce the acetyl appendage, and culminating in an amination via the Delépine reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed protocol but also insights into the rationale behind the experimental choices and potential challenges.
Overall Synthetic Workflow
The synthesis of the target compound is achieved through the following three-step sequence:
Caption: Overall synthetic route for 5-(aminoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one.
Part 1: Synthesis of 1-Methyl-1,3-dihydro-2H-indol-2-one (Intermediate 1)
Principle and Mechanistic Insight
The initial step involves the N-methylation of isatin. The nitrogen atom in the isatin ring is acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with methyl iodide, resulting in the formation of the N-methylated product. Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the potassium carbonate and facilitating the Sₙ2 reaction.[1][2]
Caption: Reaction scheme for the N-methylation of isatin.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Isatin | 147.13 | 10 | 1.47 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| Methyl Iodide (CH₃I) | 141.94 | 12 | 0.75 mL |
| Dimethylformamide (DMF) | - | - | 20 mL |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add isatin (1.47 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 20 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add methyl iodide (0.75 mL, 12 mmol) to the reaction mixture.
-
Heat the mixture to 70°C and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-methyl-1,3-dihydro-2H-indol-2-one as a solid.
Part 2: Synthesis of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one (Intermediate 2)
Principle and Mechanistic Insight
This step employs a Friedel-Crafts acylation to introduce a chloroacetyl group at the C5 position of the 1-methyl-1,3-dihydro-2H-indol-2-one ring.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism. Aluminum chloride (AlCl₃), a strong Lewis acid, reacts with chloroacetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of the N-methyl-oxindole then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product. The acylation occurs preferentially at the C5 position due to the directing effects of the lactam ring.
Caption: Mechanism of the Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-Methyl-1,3-dihydro-2H-indol-2-one | 147.17 | 10 | 1.47 g |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 22 | 2.93 g |
| Chloroacetyl Chloride | 112.94 | 11 | 0.78 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Concentrated HCl | - | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (2.93 g, 22 mmol) in 30 mL of anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (0.78 mL, 11 mmol) to the suspension with vigorous stirring.
-
In a separate flask, dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (1.47 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Transfer the solution of the oxindole to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel.
Part 3: Synthesis of 5-(aminoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one (Target Compound)
Principle and Mechanistic Insight
The final step is the conversion of the α-chloro ketone to a primary amine via the Delépine reaction.[5][6][7] This reaction involves two stages. First, the chloroacetyl intermediate reacts with hexamethylenetetramine (urotropine) in an Sₙ2 reaction to form a quaternary ammonium salt.[6] This salt is typically insoluble in the reaction solvent and can be isolated by filtration. In the second stage, the hexaminium salt is hydrolyzed under acidic conditions (e.g., ethanolic HCl) to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts. Subsequent neutralization affords the free amine.
Caption: The two stages of the Delépine reaction for the synthesis of the target primary amine.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 223.65 | 5 | 1.12 g |
| Hexamethylenetetramine | 140.19 | 5.5 | 0.77 g |
| Chloroform | - | - | 20 mL |
| Ethanol | - | - | 30 mL |
| Concentrated HCl | - | - | 5 mL |
| Sodium Hydroxide Solution (10%) | - | - | As needed |
Procedure:
-
Dissolve this compound (1.12 g, 5 mmol) in 20 mL of chloroform in a 100 mL round-bottom flask.
-
Add a solution of hexamethylenetetramine (0.77 g, 5.5 mmol) in 10 mL of chloroform.
-
Stir the mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold chloroform.
-
Suspend the collected salt in a mixture of 30 mL of ethanol and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and neutralize with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-(aminoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one.
Conclusion
This application note provides a detailed and reliable three-step synthetic route for the preparation of 5-(aminoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. The described protocols are optimized for clarity and reproducibility, offering researchers a practical guide for accessing this valuable building block. By understanding the underlying chemical principles of each transformation, scientists can further adapt and optimize these procedures for their specific research and development needs.
References
- Pardasani, R. T., Pardasani, P., & Chaturvedi, V. (2003). Reaction of isatin with alkylating agents with acidic methylenes. Arkivoc, 2003(10), 86-93.
- da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). Preparation of isatin derivatives. Journal of the Brazilian Chemical Society, 14, 636-653.
- Kumar, D., & Singh, V. (2018). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin…. ChemistrySelect, 3(45), 12727-12731.
- Yadav, J. S., Reddy, B. V. S., & Kumar, S. P. (2008). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. Synlett, 2008(16), 2435-2439.
- Cerecetto, H., Gerpe, A., González, M., & Aran, V. J. (2005).
-
Wikipedia. (2023). Delépine reaction. Retrieved from [Link]
- Khan, I., & Ibrar, A. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 205-212.
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Delepine reaction [organic-chemistry.org]
Laboratory-Scale Synthesis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate in medicinal chemistry and drug development. The protocol is centered around the Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one. This guide offers a detailed step-by-step procedure, an in-depth discussion of the reaction mechanism, critical safety protocols, and methods for product characterization and troubleshooting. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, emphasizing causal relationships behind experimental choices to ensure reproducibility and safety.
Introduction and Scientific Background
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The title compound, this compound (CAS No: 118306-97-1), serves as a versatile building block. The reactive chloroacetyl group provides a handle for introducing various functionalities through nucleophilic substitution, making it an invaluable precursor for constructing libraries of potential therapeutic agents.
The synthesis described herein employs the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds on an aromatic ring.[1] This electrophilic aromatic substitution reaction is ideally suited for acylating the electron-rich ring system of 1-methyl-1,3-dihydro-2H-indol-2-one.
Underlying Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[2][3]
-
Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion intermediate.
-
Electrophilic Attack: The electron-rich indole ring of the 1-methyl-2-indolinone substrate acts as a nucleophile, attacking the electrophilic acylium ion. The acylation occurs preferentially at the C-5 position, which is para to the activating N-methyl group of the lactam and sterically accessible.
-
Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the C-5 position. This step restores the aromaticity of the ring system and forms the final ketone product. The liberated proton reacts with the [AlCl₄]⁻ species, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.
Because the final ketone product can also form a stable complex with the Lewis acid, a stoichiometric amount of AlCl₃ is typically required to drive the reaction to completion.[1]
Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of the target compound.
Materials and Equipment
Successful synthesis hinges on the quality of the reagents and the proper setup of equipment. Anhydrous conditions are critical.
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 1-Methyl-1,3-dihydro-2H-indol-2-one | 61-70-1 | C₉H₉NO | 147.18 | Substrate. Must be dry. |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Acylating agent. Highly corrosive and moisture-sensitive.[4] |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Lewis acid catalyst. Extremely hygroscopic. Use a fresh bottle. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Reaction solvent. Must be anhydrous. |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | HCl | 36.46 | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Recrystallization or column chromatography apparatus
Synthetic Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a 100 mL dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (6.0 g, 45 mmol) followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring under a positive pressure of nitrogen to form a suspension.
-
Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath. Dissolve chloroacetyl chloride (3.4 mL, 43 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. A yellow-orange complex should form.
-
Substrate Addition: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. In a separate beaker, dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (5.0 g, 34 mmol) in 30 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Once the substrate addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Prepare a beaker containing 150 g of crushed ice and 50 mL of 2M HCl. Cool the reaction flask in an ice bath and very carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is an exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[5]
-
Washing and Drying: Combine the organic extracts and wash successively with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a light brown or off-white solid.
Expected Results
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₀ClNO₂[6] |
| Molecular Weight | 223.66 g/mol [6] |
| Appearance | Light brown or off-white solid[7] |
| Expected Yield | 65-80% |
| Melting Point | Literature values vary; typically in the range of 160-170 °C. |
Safety and Hazard Management
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
-
General Precautions: Conduct the entire experiment in a properly functioning chemical fume hood. Ensure eyewash stations and safety showers are accessible.[8]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton) at all times.[8][9]
-
Reagent-Specific Hazards:
-
Chloroacetyl Chloride: Extremely corrosive, a potent lachrymator (tear-producing agent), and reacts violently with water to produce toxic HCl gas.[4][8][10] Handle only in a fume hood. Avoid inhalation of vapors and any contact with skin or eyes.[4]
-
Aluminum Chloride (Anhydrous): Reacts violently and exothermically with water, including moisture in the air, releasing large amounts of HCl gas. It is corrosive. Open containers and perform transfers under an inert atmosphere.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling vapors and skin contact.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Spills: Evacuate the area. Use an absorbent material suitable for corrosive and water-reactive materials (e.g., vermiculite or sand). Do NOT use water.[9][10]
-
Product Characterization and Quality Control
Confirm the identity and purity of the synthesized this compound using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the N-CH₃ protons (~3.2 ppm), a singlet for the C-3 CH₂ protons (~3.6 ppm), a singlet for the COCH₂Cl protons (~4.7 ppm), and distinct signals in the aromatic region (~6.9-8.0 ppm) corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the lactam carbonyl (~175 ppm), the ketone carbonyl (~195 ppm), the CH₂Cl carbon (~46 ppm), the N-CH₃ carbon (~26 ppm), the C-3 CH₂ carbon (~36 ppm), and six distinct aromatic carbon signals.
-
Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ at m/z 224 and an [M+H+2]⁺ peak at m/z 226 with an intensity ratio of approximately 3:1, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes.
-
Infrared Spectroscopy (FT-IR, KBr): Characteristic absorption bands should be observed for the lactam C=O stretch (~1700-1720 cm⁻¹), the ketone C=O stretch (~1670-1690 cm⁻¹), and C-H aromatic stretching (~3000-3100 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture contamination deactivating the AlCl₃ catalyst. 2. Inactive AlCl₃ (old or previously exposed to air). 3. Insufficient reaction time or incorrect temperature. | 1. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. Use anhydrous grade solvents. 2. Use a freshly opened bottle of anhydrous AlCl₃. 3. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Multiple Byproducts | 1. Reaction temperature was too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Isomer formation (acylation at other positions). | 1. Maintain the specified temperature control, especially during the initial addition steps. 2. Carefully measure all reagents. Ensure AlCl₃ is in slight excess relative to the acylating agent. 3. While C-5 is strongly preferred, isomers are possible. Purify carefully using column chromatography. |
| Difficult Product Isolation / Oily Product | 1. Incomplete reaction, leaving starting materials. 2. Incomplete quenching, leaving aluminum salts. 3. Insufficient washing during work-up. | 1. Ensure the reaction goes to completion via TLC monitoring. 2. Ensure the reaction is thoroughly quenched in the ice/HCl mixture until all solids dissolve. 3. Perform all washing steps as described to remove impurities. |
References
- PrepChem. (2025-12-17). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com.
- NOAA. CHLOROACETYL CHLORIDE. CAMEO Chemicals.
- Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2, 7-12.
- Loba Chemie. (2019-01-07). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Islam, M. R., & Mohsin, M. (2008-01-03). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Bangladesh Journal of Pharmacology.
- CymitQuimica. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one.
- Fisher Scientific. (2010-11-11).
- New Jersey Department of Health. HAZARD SUMMARY - CHLOROACETYL CHLORIDE. NJ.gov.
- Sigma-Aldrich. (2025-05-20).
- Wikipedia. Friedel–Crafts reaction.
- ChemicalBook. This compound.
- Sigma-Aldrich.
- Ashenhurst, J. (2018-05-17). EAS Reactions (3)
- Organic Chemistry Portal.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. lobachemie.com [lobachemie.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 7. 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
optimizing reaction yield for 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one synthesis
Welcome to the technical support guide for the synthesis and optimization of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer a validated protocol for this critical synthetic transformation. The synthesis, a Friedel-Crafts acylation, is a powerful tool for functionalizing the 1-methyl-1,3-dihydro-2H-indol-2-one core, a key intermediate in pharmaceutical development.
Section 1: Reaction Fundamentals & Mechanism
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one. This reaction is a classic electrophilic aromatic substitution (EAS). The core principle involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of the indolinone substrate.
The acyl group is a deactivating group, which beneficially prevents polyacylation reactions that can plague Friedel-Crafts alkylations.[1][2][3] The N-methyl group and the lone pair on the nitrogen atom of the indolinone ring direct the substitution primarily to the C5 position (para to the nitrogen), which is electronically favored.
Caption: Key steps in the Friedel-Crafts acylation of 1-methylindolin-2-one.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem: My reaction yield is very low or the reaction failed entirely. What are the primary causes?
This is the most common issue and typically points to one of four areas: catalyst, reagents, conditions, or workup.
Caption: A workflow for troubleshooting low reaction yields.
-
Answer:
-
Catalyst Inactivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[1] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Always use fresh, finely powdered, anhydrous AlCl₃ from a newly opened container and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because both the starting material's carbonyl group and the product's ketone group can form stable complexes with AlCl₃, effectively sequestering it from the catalytic cycle.[1] A molar ratio of 2.0-2.5 equivalents of AlCl₃ relative to the indolinone substrate is often necessary for high conversion.
-
Poor Reagent Quality: Chloroacetyl chloride is highly reactive and can hydrolyze to chloroacetic acid if exposed to moisture, which will not participate in the reaction.[4] Ensure it is used from a fresh bottle or distilled immediately before use. The purity of the 1-methylindolin-2-one is also critical.
-
Sub-optimal Temperature: While some acylations proceed at room temperature, this specific reaction may require heating to overcome the activation energy.[1] A reaction temperature around 70°C has been shown to be effective for similar substrates.[5] Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Problem: I'm observing multiple product spots on my TLC analysis. What are the likely side products?
-
Answer:
-
Isomeric Products: While the 5-position is electronically favored, acylation at the 7-position (ortho to the nitrogen) is a possible side reaction. The ratio of 5- to 7-acylation can be influenced by the solvent and reaction temperature. Bulky solvents may sterically hinder attack at the 7-position, favoring the desired 5-isomer.
-
Di-acylation: Although the acyl group deactivates the ring, forcing conditions (high temperature, long reaction times, large excess of acylating agent) can potentially lead to a second acylation. This is generally a minor product but can complicate purification.
-
Hydrolysis Product: If significant moisture is present, you may observe chloroacetic acid or its derivatives in your workup.
-
Problem: How can I improve the regioselectivity to favor the 5-acetyl product?
-
Answer: Controlling regioselectivity is key to optimizing yield.
-
Solvent Choice: The choice of solvent can influence the ortho/para product ratio. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. For more challenging substrates, nitrobenzene can be used, but its high boiling point makes it difficult to remove.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate often improves selectivity. Start at 0°C during reagent addition and allow the reaction to slowly warm to room temperature or apply gentle heat as needed while monitoring via TLC.
-
Problem: The reaction workup is messy and my isolated yield is poor. What is the correct procedure?
-
Answer: The workup is critical because the product exists as a stable complex with AlCl₃. This complex must be carefully hydrolyzed to liberate the free ketone.
-
Quenching: The reaction mixture should be cooled in an ice bath and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates any remaining Lewis basic sites. Perform this step in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: The aqueous mixture should be thoroughly extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions (e.g., 3x) are recommended to ensure complete recovery of the product.[5]
-
Washing: The combined organic layers should be washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Section 3: Optimized Experimental Protocol
This protocol is a self-validating system designed to maximize the yield and purity of the target compound.
Materials:
-
1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (or CS₂) followed by the portion-wise addition of anhydrous aluminum chloride (2.2 eq) at 0°C (ice bath).
-
Substrate Addition: Dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5°C. Stir the resulting mixture for 15-20 minutes.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gentle heating to 40-50°C may be required. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why is an excess of AlCl₃ necessary?
-
A1: Both the amide carbonyl of the starting material and the newly formed ketone carbonyl on the product coordinate strongly to the AlCl₃ catalyst.[1] This forms a stable complex, removing the catalyst from the reaction. An excess ensures enough free catalyst is available to activate the chloroacetyl chloride.
-
-
Q2: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂?
-
A2: While other Lewis acids can catalyze Friedel-Crafts reactions, AlCl₃ is generally the most effective for acylations due to its high activity. Weaker Lewis acids like FeCl₃ or ZnCl₂ may result in lower yields or require more forcing conditions.
-
-
Q3: How critical are anhydrous conditions?
-
A3: They are absolutely critical. AlCl₃ reacts violently with water, rendering it inactive.[1] Chloroacetyl chloride also hydrolyzes in the presence of water. Even trace amounts of moisture can significantly reduce or completely inhibit the reaction.
-
-
Q4: Can I use chloroacetic anhydride instead of chloroacetyl chloride?
Section 5: Data Summary Table
The table below summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| AlCl₃ Stoichiometry | < 2.0 eq | Low / Incomplete | N/A | Insufficient catalyst to drive the reaction to completion.[1] |
| > 2.2 eq | High | May Decrease | High catalyst load can promote side reactions if not controlled. | |
| Temperature | 0 - 25 °C | Potentially Low | High | May not be enough energy to overcome activation barrier. Favors selectivity. |
| 40 - 70 °C | High | Moderate | Optimal for rate and conversion, but may slightly decrease regioselectivity.[5] | |
| > 80 °C | Decreasing | Low | Promotes decomposition, tar formation, and side products.[1] | |
| Moisture | Present | Very Low / None | N/A | Deactivates the AlCl₃ catalyst and hydrolyzes the acylating agent.[1] |
| Anhydrous | High | High | Essential for reaction success. | |
| Reaction Time | Too Short | Low | N/A | Incomplete conversion of starting material. |
| Too Long | Decreasing | Low | Can lead to the formation of degradation products. |
References
- Troubleshooting low yield in Friedel-Crafts acyl
- Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one - PrepChem.com.
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
- N-Acylation with Chloroacetyl Chloride: Applic
-
Process For The Preparation Of Chloroacetyl Chloride - Yufeng. [Link]
- US8304541B2 - Process for the manufacture of an indolinone derivative - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
Technical Support Center: Reactions of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule as a key intermediate in their synthetic workflows. As a reactive α-halo ketone, it is an excellent alkylating agent, but its dual electrophilic sites can lead to specific side products under certain conditions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, maximize yields, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used as an electrophilic building block in medicinal chemistry and materials science. Its core utility lies in the reactivity of the α-chloroacetyl group, which readily undergoes nucleophilic substitution (SN2) reactions.[3] This allows for the covalent linkage of the 1-methyl-2-oxindole scaffold to a wide variety of nucleophiles, such as amines, thiols, phenols, and carbanions, to synthesize a diverse range of more complex molecules, including kinase inhibitors and other biologically active agents.[3][4]
Q2: What are the most common side products I should expect in my reactions?
The most frequently encountered side products stem from the reactivity of the chloroacetyl group and the reaction conditions employed. These typically include:
-
Hydrolysis Product: 5-(hydroxyacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, formed by the reaction with water.
-
Dimerization/Oligomerization Products: Self-condensation or reaction with the desired product can occur, especially under strongly basic conditions.
-
Over-alkylation Product: If the nucleophile has multiple reactive sites (e.g., a primary amine), reaction at more than one site is possible.
-
Solvent Adducts: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it may compete with the primary nucleophile.
Q3: Why is it crucial to control reaction conditions so carefully?
The chloroacetyl moiety is highly activated by the adjacent carbonyl group, making the α-carbon exceptionally electrophilic.[1] While this enhances its reactivity towards the desired nucleophile, it also increases its susceptibility to side reactions. Factors like base strength, temperature, solvent polarity, and water content can dramatically influence the reaction's outcome. For instance, strong bases can deprotonate the α-carbon, leading to complex rearrangements (like the Favorskii rearrangement) or self-condensation, while the presence of water can lead to hydrolysis.[2][5] Precise control is therefore essential for achieving high yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low yield of the desired product with significant starting material remaining.
-
Probable Cause A: Insufficient Base or Inappropriate Base Choice. The SN2 reaction with most nucleophiles (e.g., amines, thiols) releases HCl, which must be neutralized. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the nucleophile and reducing its reactivity.
-
Solution A: Base Selection and Stoichiometry.
-
Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base.
-
For sensitive substrates, a mild, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., acetonitrile, DMF) is often ideal. This minimizes the concentration of base in solution, reducing the risk of hydrolysis.[3]
-
For stronger nucleophiles, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.
-
-
Probable Cause B: Poor Solubility. The starting material or nucleophile may not be fully dissolved in the chosen solvent, leading to a slow, incomplete reaction.
-
Solution B: Solvent Optimization.
-
Ensure all reagents are fully dissolved. Consider gentle heating if solubility is an issue, but monitor for side product formation.
-
Commonly used solvents include acetonitrile, acetone, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). For particularly stubborn solubility issues, dimethyl sulfoxide (DMSO) can be used, though purification can be more challenging.
-
Problem 2: My mass spectrometry results show an unexpected peak at [M+16] or [M-Cl+OH].
-
Probable Cause: Hydrolysis of the Chloroacetyl Group. This is one of the most common side reactions, where the chloro group is displaced by water or a hydroxide ion to form 5-(hydroxyacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. This is especially prevalent when using strong aqueous bases (like NaOH or KOH) or if the reaction solvents are not anhydrous.[5]
-
Solution: Rigorous Exclusion of Water.
-
Use Anhydrous Solvents: Use freshly dried solvents or purchase high-quality anhydrous grade solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Avoid Strong Aqueous Bases: As mentioned in Problem 1, opt for non-nucleophilic, anhydrous bases like K₂CO₃ or DIPEA instead of NaOH or KOH.
-
Problem 3: I am observing a complex mixture of high molecular weight species in my LC-MS.
-
Probable Cause: Dimerization or Self-Condensation. The α-protons on the chloroacetyl group are weakly acidic and can be removed by a strong base. The resulting enolate can then act as a nucleophile, attacking another molecule of the starting material to form dimers or oligomers.
-
Solution: Control Basicity and Temperature.
-
Use a Milder Base: Switch from strong bases (e.g., NaH, LDA) to milder options like K₂CO₃. The goal is to facilitate the primary SN2 reaction without promoting enolate formation.
-
Control Reagent Addition: Add the base slowly to the reaction mixture containing the starting material and the nucleophile. This maintains a low instantaneous concentration of the base.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can significantly slow down the rate of undesired side reactions relative to the desired SN2 pathway.
-
Key Reaction Pathways and Troubleshooting Logic
To visualize the chemical transformations, the following diagrams illustrate the main reaction, common side pathways, and a logical troubleshooting workflow.
Diagram 1: Primary SN2 Reaction Pathway
Caption: General SN2 reaction of the title compound with a nucleophile.
Diagram 2: Formation of Common Side Products
Caption: Key pathways leading to hydrolysis and dimerization side products.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common reaction issues.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with an Amine
This protocol provides a robust starting point for the alkylation of a primary or secondary amine, designed to minimize common side products.
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Addition of Nucleophile and Base: Add the amine nucleophile (1.1 eq) followed by powdered anhydrous potassium carbonate (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up: Upon completion, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in dichloromethane or ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified further by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (High Side Products) | Condition B (Optimized) | Rationale for Optimization |
| Base | 2.0 eq Sodium Hydroxide (aq) | 1.5 eq Potassium Carbonate (anhydrous) | Avoids water, preventing hydrolysis. K₂CO₃ is milder, reducing dimerization risk. |
| Solvent | 50% Acetone/Water | Anhydrous Acetonitrile | Anhydrous conditions are critical to prevent hydrolysis of the chloroacetyl group.[5] |
| Temperature | 80 °C (Reflux) | Room Temperature (20-25 °C) | Lower temperature disfavors side reactions which often have higher activation energies. |
| Atmosphere | Air | Nitrogen or Argon | Prevents atmospheric moisture from contaminating the reaction. |
References
-
PrepChem. (2025). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Available at: [Link]
-
Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(4), 793-844. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]
-
El-Soll, K., & von Sonntag, C. (1998). Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: acid chlorides and chlorinated acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2359-2364. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Yasuda, M., et al. (1994). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. The Journal of Organic Chemistry, 59(17), 4869-4875. Available at: [Link]
-
Ohno, H., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 10(30), 5783-5786. Available at: [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: acid chlorides and chlorinated acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Over-Alkylation in Reactions with Chloroacetyl Indolone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of over-alkylation in reactions involving chloroacetyl indolone derivatives. Our goal is to equip you with the scientific rationale and practical steps to achieve high selectivity and yield in your synthetic endeavors.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Issue 1: My reaction is producing a significant amount of di- or poly-alkylated products. How can I favor mono-alkylation?
The formation of multiple alkylated products is a frequent challenge, particularly in Friedel-Crafts alkylation reactions.[1][2] This occurs because the initial mono-alkylated product can be more reactive than the starting indole, leading to subsequent alkylation events.[2][3]
Core Problem: The nucleophilicity of the indole ring system allows for reaction at multiple sites, primarily the nitrogen (N1) and the C3 position. Chloroacetyl indolone derivatives, which are N-acylated, are designed to direct subsequent reactions. However, under certain conditions, further alkylation on the indole ring can occur.
Solutions & Scientific Rationale:
-
Control Stoichiometry: A fundamental approach is to limit the availability of the alkylating agent.
-
Protocol: Use a stoichiometric amount or a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[4]
-
Causality: By ensuring the indole derivative is the limiting reagent, the probability of a second alkylation event on the mono-alkylated product is statistically reduced.
-
-
Slow Addition of Alkylating Agent: The rate of addition can significantly influence selectivity.
-
Lower Reaction Temperature: Temperature control is crucial for managing reaction kinetics.
-
Protocol: Reduce the reaction temperature. Monitor the reaction progress, as lower temperatures may require longer reaction times.[4]
-
Causality: Lowering the temperature decreases the overall reaction rate, providing a greater kinetic window to favor the desired mono-alkylation over subsequent, higher-activation-energy polyalkylation steps.[4]
-
-
Use the Aromatic Compound in Excess: When applicable, using the indole derivative in excess can favor mono-alkylation.
-
Protocol: If feasible for your specific synthesis, use the indole derivative as the solvent or in a significant molar excess (e.g., 5:1 to 10:1 ratio) relative to the alkylating agent.[1][2]
-
Causality: This strategy increases the probability that the alkylating agent will react with an unreacted indole molecule rather than the mono-alkylated product.
-
Issue 2: I'm observing a mixture of N-alkylation and C3-alkylation products. How can I improve regioselectivity?
Achieving high regioselectivity between the nitrogen and the C3 position is a common challenge in indole chemistry due to the nucleophilic character of both sites.[5][6] The C3 position is often more nucleophilic than the nitrogen.[6][7]
Core Problem: The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in determining the site of alkylation.[5]
Solutions & Scientific Rationale:
-
For Preferential N-Alkylation:
-
Protocol: Employ a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5]
-
Causality: A strong base will deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. In polar aprotic solvents, this anion is well-solvated and readily available for N-alkylation.[5]
-
-
For Preferential C3-Alkylation:
-
Protocol: Consider modern synthetic methods such as metal-catalyzed reactions. For instance, iridium and nickel catalysts have been shown to be effective in promoting C3-alkylation.[5] Alternatively, Friedel-Crafts conditions with a Lewis acid can favor C3-acylation.[8]
-
Causality: These methods often proceed through different mechanistic pathways that favor electrophilic attack at the electron-rich C3 position.
-
-
Leverage Steric Hindrance: The steric bulk of either the indole substrate or the alkylating agent can influence regioselectivity.
-
Insight: A sterically hindered alkylating agent may favor reaction at the less hindered nitrogen atom. Conversely, bulky substituents on the indole, particularly at the C2 position, can direct alkylation to the nitrogen.
-
Issue 3: My reaction is not proceeding, or the yield is very low.
Low or no conversion can be attributed to a variety of factors, from the quality of your reagents to suboptimal reaction conditions.
Solutions & Scientific Rationale:
-
Reagent Quality:
-
Protocol: Ensure the purity of your chloroacetyl indolone derivative, alkylating agent, and solvents. Impurities can inhibit the reaction or lead to undesired side products. Consider purifying starting materials if necessary.
-
Causality: Contaminants can poison catalysts, react with reagents, or alter the reaction environment, leading to poor outcomes.
-
-
Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the temperature while monitoring for side product formation.[5]
-
Base Strength: The choice of base is critical. For N-alkylation, a strong base like NaH is often effective.[5] If using a weaker base, the deprotonation of the indole nitrogen may be incomplete.
-
Moisture Sensitivity: Reactions involving reagents like NaH are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Leaving Group Ability: The nature of the leaving group on the alkylating agent is important.
-
Reactivity Trend: The general reactivity trend for alkyl halides is I > Br > Cl. If you are using a chloro- or bromo-alkylating agent and observing low reactivity, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, which generates the more reactive iodo-alkane.[4]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the chemistry of chloroacetyl indolone derivatives and strategies for controlling alkylation reactions.
Q1: What is the primary purpose of the chloroacetyl group on the indolone nitrogen?
The chloroacetyl group serves two main functions. First, it acts as a protecting group for the indole nitrogen, preventing unwanted reactions at this site.[9][10][11] Second, the chlorine atom is a good leaving group, making the α-carbon of the acetyl group susceptible to nucleophilic attack, which allows for the introduction of various functionalities.[12]
Q2: Are there alternative protecting groups for the indole nitrogen that might offer better control over subsequent alkylations?
Yes, several protecting groups are commonly used for the indole nitrogen, each with its own advantages. Common examples include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.
-
Tosyl (p-toluenesulfonyl): A robust protecting group, often removed under reductive conditions.
-
SEM ([2-(trimethylsilyl)ethoxy]methyl): Removable under fluoride-mediated conditions.[11][13][14]
The choice of protecting group can influence the electronic properties of the indole ring and may affect the regioselectivity of subsequent reactions.
Q3: How can I effectively monitor the progress of my reaction to avoid over-alkylation?
Careful reaction monitoring is essential.
-
Thin Layer Chromatography (TLC): This is a quick and effective method for tracking the consumption of starting material and the formation of products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the masses of the products, which can help identify mono- and poly-alkylated species.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation and can be used to analyze aliquots of the reaction mixture to determine the ratio of products.[4]
Q4: Can Friedel-Crafts acylation be a better alternative to alkylation to avoid poly-substitution?
Yes, Friedel-Crafts acylation followed by reduction of the ketone can be an excellent strategy to avoid polyalkylation.[2] The acyl group is an electron-withdrawing group that deactivates the aromatic ring, making it less susceptible to further acylation.[3] The resulting ketone can then be reduced to the desired alkyl group.
Section 3: Visualizations and Data
Experimental Workflow for Minimizing Over-Alkylation
Caption: A generalized workflow for controlled mono-alkylation reactions.
Key Factors Influencing N- vs. C3-Alkylation
Caption: Influence of reaction conditions on the regioselectivity of indole alkylation.
Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solutions | Key Parameters to Adjust |
| Over-alkylation | Mono-alkylated product is highly reactive. | Control stoichiometry, slow addition of alkylating agent, lower reaction temperature. | Reagent ratio, addition rate, temperature. |
| Poor Regioselectivity (N- vs. C3-) | Suboptimal reaction conditions. | For N-alkylation: Strong base, polar aprotic solvent. For C3-alkylation: Consider Lewis acid catalysis or modern synthetic methods. | Base, solvent, catalyst system. |
| Low or No Yield | Poor reagent quality, suboptimal conditions, poor leaving group. | Ensure reagent purity, optimize temperature, use dry conditions, consider KI catalysis for Cl/Br electrophiles. | Reagent purity, temperature, solvent, catalyst. |
Section 4: References
-
Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem.
-
Optimizing reaction conditions for N-alkylation of indoles - Benchchem.
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH.
-
1H-Indole, 1-(chloroacetyl)- | 61995-53-7 | Benchchem.
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate.
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications.
-
Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone.
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH.
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis.
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications.
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed.
-
Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC - PubMed Central.
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH.
-
Intramolecular alkylation of N‐chloroacetyl‐3‐indolylglycines D into spiro‐compounds E. - ResearchGate.
-
Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles | Journal of the American Chemical Society.
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - eScholarship.
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC.
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate.
-
Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis - Benchchem.
-
How to avoid polyalkylation in Friedel-Crafts reactions - Benchchem.
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - R Discovery.
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - Frontiers.
-
Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions - MDPI.
-
A facile amidation of chloroacetyl chloride using DBU.
-
Reaction condition of Friedel–Crafts alkylation reaction of indoles... - ResearchGate.
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? | ResearchGate.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Synthesis of some N-substituted indole derivatives and their biological activities - PubMed.
-
Synthesis and reactions of some 3-(2-haloacyl)indoles - Scite.ai.
-
1H-Indole, 1-(chloroacetyl)- | C10H8ClNO | CID 11116902 - PubChem.
-
Synthesis and biological evaluation of some N-substituted indoles - Arkivoc.
Sources
- 1. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.org [mdpi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of N-Substituted Indolones
Welcome to the technical support center for the Friedel-Crafts acylation of N-substituted indolones (oxindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges you may encounter at the bench. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing very low to no conversion of my N-substituted indolone. What are the primary causes and how can I resolve this?
Low or no yield is one of the most common yet frustrating issues in Friedel-Crafts acylation. The root causes often trace back to catalyst deactivation or suboptimal reaction conditions.
Core Insight: The success of a Friedel-Crafts acylation hinges on the generation and stability of the acylium ion electrophile, which is formed by the interaction of an acyl halide or anhydride with a Lewis acid catalyst.[1][2][3] The N-substituted indolone, while being the substrate, also possesses Lewis basic sites (the lactam carbonyl) that can interfere with the catalyst.
Troubleshooting Steps:
-
Catalyst Inactivity - The Moisture Menace: Lewis acids like aluminum chloride (AlCl₃) are exceptionally hygroscopic.[4] Any trace of moisture in your reaction setup—be it in the solvent, glassware, or reagents—will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The Lewis acid should be fresh or from a properly stored, sealed container.
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid.[1][4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the catalytic cycle.[1][4] The lactam carbonyl of the indolone substrate can also complex with the Lewis acid.
-
Solution: Begin with at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent. For particularly challenging substrates, increasing the stoichiometry to 2.0-3.0 equivalents may be necessary.
-
-
Sub-Optimal Reaction Temperature: Temperature is a critical parameter. Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can lead to decomposition of the starting material, product, or promote side reactions.[4]
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control any initial exotherm, then gradually warm to room temperature or heat as required. A systematic temperature screen (e.g., 0 °C, RT, 40 °C, 60 °C) is advisable for new substrates.
-
Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the acylation?
Regioselectivity in the Friedel-Crafts acylation of N-substituted indolones is a complex interplay of electronic and steric factors. Acylation can occur at the C5 or C7 position of the benzene ring, and in some cases, at the C3 position if it is unsubstituted.
Core Insight: The N-acyl group and the lactam carbonyl are electron-withdrawing and will direct incoming electrophiles. However, the overall directing effect is influenced by the N-substituent and the specific reaction conditions. For N-aryl-2-oxindoles, acylation typically occurs on the N-aryl ring if it is sufficiently activated. For N-alkyl-2-oxindoles, acylation occurs on the indolone's benzene ring.
Strategies for Controlling Regioselectivity:
-
Choice of Lewis Acid: Sterically bulky Lewis acids can favor acylation at the less hindered position. For instance, moving from AlCl₃ to a bulkier catalyst like ZnCl₂ or a zeolite might alter the isomeric ratio.[5]
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers.[4] Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, but changing to a more polar solvent like nitromethane (if compatible with your substrate) can sometimes shift the regiochemical outcome.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.
-
Blocking Groups: If a specific position is consistently acylated against your desired outcome, consider introducing a temporary blocking group (e.g., a bromine atom) that can be removed after the acylation step.
The following diagram illustrates the logical workflow for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Question 3: I am observing significant side product formation, including what appears to be polyacylation or decomposition. What is happening?
The formation of multiple products or dark, tarry mixtures suggests that either the starting material or the desired product is unstable under the reaction conditions, or that the product is more reactive than the starting material.
Core Insight: While Friedel-Crafts acylation typically deactivates the aromatic ring to further substitution, this is not always guaranteed, especially with highly activated indolone systems.[6] Furthermore, strong Lewis acids can promote unwanted side reactions.[7]
Troubleshooting Strategies:
-
Reverse Addition: Instead of adding the Lewis acid to the substrate/acylating agent mixture, try adding a pre-mixed solution of the substrate and acylating agent to a slurry of the Lewis acid in the solvent. This can help maintain a low concentration of the reactive species and minimize side reactions.
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can be aggressive. Consider using milder alternatives such as FeCl₃, ZnCl₂, SnCl₄, or even Brønsted acids like triflic acid in specific cases.[8] Iron powder has also been reported as an effective and mild catalyst for indole acylation.[9]
-
Control Stoichiometry: Ensure you are not using a large excess of the acylating agent, as this can drive polyacylation if the product ring remains sufficiently activated.
-
Protect Sensitive Functional Groups: If your N-substituent or other parts of the indolone molecule contain functional groups sensitive to strong acids (e.g., esters, ethers), they may be cleaving or decomposing. Protecting these groups prior to the acylation may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of N-Alkyl-2-Oxindole
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via cannula to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the N-alkyl-2-oxindole (1.0 equivalent) and the acyl chloride (1.2 equivalents) in anhydrous DCE.
-
Reaction: Add the substrate/acyl chloride solution dropwise to the AlCl₃ slurry at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Visualization
The reaction proceeds through the formation of a key acylium ion intermediate, which is the active electrophile.
Caption: Mechanism of Friedel-Crafts Acylation on Indolones.
Data Summary: Lewis Acid Performance
The choice of Lewis acid catalyst is critical and can significantly impact yield and selectivity.[5]
| Lewis Acid Catalyst | Typical Stoichiometry | Relative Reactivity | Key Considerations |
| AlCl₃ | 1.1 - 3.0 eq. | High | Very moisture-sensitive; can promote side reactions.[4] |
| FeCl₃ | 1.1 - 2.0 eq. | Moderate-High | Milder and often more selective than AlCl₃. |
| SnCl₄ | 1.1 - 2.0 eq. | Moderate | Good alternative for sensitive substrates. |
| ZnCl₂ | 1.5 - 3.0 eq. | Moderate-Low | Milder Lewis acid; may require higher temperatures. |
| ZrCl₄ | 1.0 - 1.5 eq. | High | Reported to be highly efficient and regioselective for indoles.[10] |
| Zeolites (e.g., H-Y) | Catalytic | Varies | "Green" alternative, reusable, can offer shape selectivity.[11] |
References
-
Friedel–Crafts reaction. In: Wikipedia. [Link]
-
Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. National Institutes of Health. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC. National Institutes of Health. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Impact of N‐substituent on the reactivity of 3‐vinylindoles. ResearchGate. [Link]
-
Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. ResearchGate. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. National Institutes of Health. [Link]
-
Friedel–Crafts Acylation. Organic Chemistry Portal. [Link]
-
Synthesis of functionalized 2-oxindoles by Friedel–Crafts reactions. Sci-Hub. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Regio- and stereospecific Friedel–Crafts alkylation of indoles with spiro-epoxyoxindoles. Royal Society of Chemistry. [Link]
-
Friedel-Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids. ResearchGate. [Link]
-
Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. [Link]
-
Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry. National Institutes of Health. [Link]
-
ChemInform Abstract: Synthesis of Functionalized 2-Oxindoles by Friedel-Crafts Reactions. ResearchGate. [Link]
-
Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Synthesis of functionalized 2-oxindoles by Friedel–Crafts reactions. ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. National Institutes of Health. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
-
Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles. ResearchGate. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. [Link]
-
Acylation of Indole under Friedel-Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. [Link]
-
Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Thieme. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.cn]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Derivatives
Welcome to the technical support guide for navigating the complexities of purifying 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one and its derivatives. This family of compounds serves as a critical building block in pharmaceutical synthesis, but its purification is frequently hampered by specific chemical liabilities. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face during the purification process.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The synthesis, typically a Friedel-Crafts acylation, can generate several predictable impurities.[1][2] The most common are:
-
Unreacted Starting Material: 1-methyl-1,3-dihydro-2H-indol-2-one.
-
Poly-acylated Byproducts: Di-acylated or even tri-acylated indolone derivatives, formed because the initial acylation can activate the aromatic ring to further reaction.[1]
-
Regioisomers: Acylation at positions other than C5, although C5 is generally favored.
-
Hydrolysis Product: 5-(hydroxyacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, formed by the reaction of the chloroacetyl group with water during workup or purification.
-
Lewis Acid Complexes: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which may persist through initial workup.[2]
Q2: My compound seems to be degrading on the silica gel column. Why is this happening and what can I do?
A2: This is a very common issue. Standard silica gel is acidic (pH ~4-5), which can catalyze the hydrolysis of the reactive chloroacetyl group or other acid-labile functionalities. To prevent this, you must use deactivated silica gel. A common and effective method is to include a small percentage (0.5-1%) of a tertiary amine like triethylamine (TEA) in your eluent system.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.
Q3: Is recrystallization or column chromatography the better choice for my final purification step?
A3: The choice depends on the purity of your crude material.
-
If your crude product is >90% pure (as estimated by TLC or ¹H NMR), recrystallization is often more efficient for removing minor impurities and can yield highly crystalline, stable material.
-
If your crude product is <90% pure or contains multiple impurities with similar polarities, flash column chromatography is necessary to isolate the desired compound from the complex mixture. Often, an optimal strategy involves an initial chromatographic purification followed by a final recrystallization of the pooled, clean fractions. This is a form of orthogonal purification, which provides superior purity.[4][5]
Q4: I'm losing a significant amount of product during recrystallization. How can I improve my recovery?
A4: High product loss is typically due to the compound's significant solubility in the recrystallization solvent, even at low temperatures. To mitigate this, consider a two-solvent (or solvent/anti-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until the solution becomes faintly turbid. Slow cooling should then induce crystallization with much higher recovery.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect analyses for specific experimental failures.
Issue 1: Persistent Co-elution of an Impurity During Column Chromatography
Question: I've tried multiple solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol), but a key impurity consistently co-elutes with my target compound. How can I achieve separation?
Answer: Troubleshooting & Optimization
The inability to separate two compounds indicates they have very similar polarities under the chosen conditions. The solution lies in altering the chemical interactions within the chromatographic system.
Causality: Standard silica gel chromatography separates primarily based on polarity (dipole-dipole, hydrogen bonding). If your product and impurity share similar functional groups, separation can be challenging. The chloroacetyl group itself is quite polar, and if an impurity is, for example, a regioisomer, its overall polarity may be nearly identical.
Strategic Solutions:
-
Fine-Tune the Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Instead of large jumps in solvent polarity, try ternary mixtures. For example, adding a small amount of a third solvent like acetone or diethyl ether to an ethyl acetate/hexanes system can subtly alter selectivity and improve separation.
-
Employ Orthogonal Chromatography: Switch to a separation technique that relies on a different mechanism.
-
Reverse-Phase Chromatography: Use a C18-functionalized silica gel column. Here, separation is based on hydrophobicity. Elute with a polar solvent system, such as a gradient of acetonitrile or methanol in water. Your non-polar product will be retained more strongly than polar impurities.
-
Alumina Chromatography: Alumina is an alternative polar stationary phase. It is available in acidic, neutral, and basic forms. Basic alumina can be particularly useful if your compound is sensitive to acid but stable to base.
-
-
Chemical Derivatization: If the impurity has a reactive handle that the product lacks (e.g., a primary amine), you can selectively react the crude mixture to dramatically change the impurity's polarity, making it easily separable. This is an advanced technique and should be used cautiously.
Issue 2: The Purified Product "Oils Out" During Recrystallization
Question: When I cool my saturated solution, instead of forming crystals, my compound separates as an oil. What causes this and how can I fix it?
Answer: Troubleshooting & Optimization
"Oiling out" occurs when the solute's solubility drops so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated, amorphous liquid, rather than having time to organize into a crystal lattice.
Causality: This is often caused by:
-
Excessively high initial temperature or a solution that is too concentrated.
-
The presence of impurities, which can depress the melting point of the mixture and disrupt crystal lattice formation.
-
Too rapid cooling, which shocks the system and doesn't allow for the slow, ordered process of crystallization.
Strategic Solutions:
-
Reduce the Concentration: Add a small amount more of the hot solvent to the oiled-out mixture to redissolve it completely. Your goal is a saturated solution, not a super-saturated one.
-
Slow Down the Cooling Process: This is critical. After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water that is allowed to cool to room temperature). This prevents rapid temperature drops. Do not place the flask directly in an ice bath until it has fully cooled to room temperature and you see evidence of crystal formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few crystals of pure product from a previous attempt, add one or two to the cooled solution. This "seed crystal" provides a template for further crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may be inappropriate. Screen for solvents where the compound has high solubility when hot but very low solubility when cold.
Issue 3: Product Is Unstable and Discolors Upon Storage
Question: My product looks clean by ¹H NMR right after purification, but it turns yellow or brown after a few days in the freezer. What is causing this degradation?
Answer: Troubleshooting & Optimization
The chloroacetyl moiety is an electrophilic alkylating agent, making the entire molecule susceptible to degradation by nucleophiles or through free-radical pathways.[6][7]
Causality:
-
Nucleophilic Attack: Trace amounts of water, alcohols (from residual solvent), or amines can slowly react with the chloroacetyl group, displacing the chloride.
-
Light Exposure: Indole derivatives can be light-sensitive, leading to photolytic degradation.[8]
-
Oxidation: Exposure to air can cause oxidation, particularly at the electron-rich indole ring.[8]
Strategic Solutions:
-
Ensure Rigorous Drying: After purification, dry the product thoroughly under high vacuum to remove all traces of solvent and water.
-
Inert Atmosphere Storage: Store the purified solid under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial.
-
Protect from Light: Use an amber vial or wrap the vial in aluminum foil to prevent light exposure.
-
Low-Temperature Storage: Store at the lowest available temperature (e.g., -20 °C or -80 °C) to slow the rate of any degradation reactions.
-
Use Promptly: The most effective strategy is to use the purified material in the subsequent reaction step as soon as possible.
Part 3: Visualized Workflows and Data
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision workflow for selecting the appropriate purification method.
Potential Degradation Pathway
This diagram illustrates the common hydrolysis of the chloroacetyl group.
Caption: Hydrolysis of the target compound to a common impurity.
Data Tables for Method Development
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Likely Origin |
| 1-methyl-1,3-dihydro-2H-indol-2-one | Starting Material | Incomplete reaction |
| 5,7-di(chloroacetyl)-1-methyl... | Poly-acylated Product | Over-acylation during Friedel-Crafts reaction[1] |
| 5-(hydroxyacetyl)-1-methyl... | Hydrolysis Product | Reaction with water during workup or on silica gel |
| AlCl₃-Ketone Complex | Lewis Acid Adduct | Incomplete quenching of the reaction catalyst[2] |
Table 2: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Triethylamine (TEA) % | Typical Rf of Product | Notes |
| 30% Ethyl Acetate / Hexanes | 0.5% | ~0.35 | Good starting point for initial separation. |
| 50% Ethyl Acetate / Hexanes | 0.5% | ~0.50 | Use if product Rf is too low in 30% EtOAc. |
| 2% Methanol / Dichloromethane | 0.5% | ~0.40 | Good for separating more polar impurities. |
| 40% Diethyl Ether / Hexanes | 0.5% | ~0.30 | Offers different selectivity compared to ethyl acetate. |
Part 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize degradation of the acid-sensitive target compound.
-
Slurry Preparation (Deactivation):
-
In a fume hood, measure the required amount of silica gel (typically 50-100x the mass of your crude product).
-
Create a slurry of the silica gel in your chosen starting eluent (e.g., 10% Ethyl Acetate / Hexanes).
-
Add triethylamine (TEA) to the slurry to a final concentration of 0.5-1% by volume.
-
Stir gently for 5-10 minutes to ensure complete deactivation.
-
-
Column Packing:
-
Pour the silica slurry into your column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve the product in a volatile solvent (e.g., DCM), add the silica, and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system (containing 0.5% TEA).
-
Gradually increase the polarity of the eluent as needed to move your compound down the column at a reasonable rate (aim for an Rf of 0.2-0.4).
-
Collect fractions and analyze them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for an extended period.
-
Protocol 2: Optimized Recrystallization Using a Solvent/Anti-Solvent System
This method improves recovery for compounds that are moderately soluble in common solvents.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Identify an "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or water). The two solvents must be miscible.
-
-
Dissolution:
-
Place the impure, solid product in an Erlenmeyer flask with a stir bar.
-
Heat the flask gently (e.g., in a warm water bath).
-
Add the "good" solvent dropwise while stirring until the solid is just completely dissolved. Use the absolute minimum amount of solvent necessary.
-
-
Induce Precipitation:
-
Remove the flask from the heat.
-
Slowly add the "anti-solvent" dropwise while stirring. Continue adding until you observe a persistent cloudiness (turbidity).
-
Add 1-2 more drops of the "good" solvent to just redissolve the cloudiness, creating a perfectly saturated solution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature without disturbance.
-
Once at room temperature, you may place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals thoroughly under high vacuum.
-
References
-
PrepChem. (2025). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Available at: [Link]
-
ResearchGate. (2025). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]
-
Acta Cryst. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Available at: [Link]
- Google Patents. (2012). Process for the manufacture of an indolinone derivative. US8304541B2.
-
ResearchGate. (2008). A useful ring transformation route to novel thiazepino[7,6- b ]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5-b]indoles. Available at: [Link]
-
PubMed. (1990). Synthesis of some N-substituted indole derivatives and their biological activities. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Available at: [Link]
-
Scite.ai. (2001). Synthesis and reactions of some 3-(2-haloacyl)indoles. Available at: [Link]
-
Molbank. (2014). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Available at: [Link]
-
Methodical letter. (2020). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
NIH. (2020). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
- Google Patents. (2007). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. US20070149785A1.
-
ResearchGate. (2013). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]
-
YouTube. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Available at: [Link]
-
ResearchGate. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Available at: [Link]
-
NIH. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. Available at: [Link]
-
PubMed. (2022). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Available at: [Link]
-
ResearchGate. (2021). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Available at: [Link]
-
ResearchGate. (2013). Rapid and Efficient Synthesis of 2,3-Dihydro-1H-1,5-Benzodiazepines Catalyzed by Chloroacetic Acid Screened among Various Aliphatic Acids. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of acylation on the 1-methyl-1,3-dihydro-2H-indol-2-one core
Technical Support Center: Regioselective Acylation of 1-Methyl-1,3-dihydro-2H-indol-2-one
Introduction
Welcome to the technical support guide for navigating the complexities of acylation on the 1-methyl-1,3-dihydro-2H-indol-2-one (N-methyloxindole) core. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous pharmacologically active compounds. However, controlling the site of acylation—a critical step in synthesizing diverse analogues—presents significant synthetic challenges. The molecule possesses multiple reactive sites, and achieving high regioselectivity is paramount for efficient and reproducible synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a framework for rational decision-making in your experimental design.
Core Concepts: Understanding the Reactive Landscape
The N-methyloxindole core has three primary sites susceptible to acylation: the α-carbon to the carbonyl (C3), and the C5 and C7 positions on the aromatic ring. The oxygen of the enolate form also presents a competing nucleophilic site. Since the nitrogen is already alkylated, N-acylation is not a competing pathway, which simplifies the synthetic strategy compared to unsubstituted oxindoles.
The choice of reaction conditions—specifically, the use of a base versus a Lewis acid—is the primary determinant for directing the acyl group to the desired position.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: I am attempting C3-acylation, but my yields are low, and I'm isolating a significant amount of an O-acylated byproduct. How can I improve C3-selectivity?
A1: This is a classic challenge in enolate chemistry, governed by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control. The enolate of N-methyloxindole is an ambident nucleophile with two reactive sites: the C3 carbon (a "soft" nucleophile) and the enolate oxygen (a "hard" nucleophile). To favor the desired C-acylation, you must create conditions that promote reaction at the softer C3 position.[1]
Causality:
-
Counter-ion Effect: Tightly coordinating cations like Li⁺ form a close ion pair with the enolate oxygen, sterically hindering it and making the C3 carbon the more accessible nucleophile. Looser associations with cations like Na⁺ or K⁺ result in a "freer" enolate, increasing the likelihood of attack at the more electronegative oxygen atom.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more dissociated, reactive enolate that preferentially O-acylates. Less polar solvents like THF or dioxane maintain the covalent character of the metal-oxygen bond, favoring C-acylation.
-
Electrophile Hardness: "Hard" electrophiles (highly charged, non-polarizable) react faster with the hard oxygen atom. While acyl chlorides are generally considered suitable for C-acylation, extremely reactive variants or conditions can favor O-acylation.
Troubleshooting Workflow for C3 vs. O-Acylation
Recommended Protocol for Selective C3-Acylation (Mixed Claisen Condensation) This protocol utilizes a milder acylating agent (an ester) and a strong base to generate the enolate for a mixed Claisen condensation, which reliably yields the C3-acylated product.[1][2]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-methyloxindole (1.0 eq.) and anhydrous dioxane.
-
Add the ester acylating agent (e.g., methyl benzoate, 1.5 eq.).
-
Cool the mixture to 0 °C.
-
Add a solution of LiHMDS (1.0 M in THF, 2.2 eq.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I want to perform a Friedel-Crafts acylation on the aromatic ring. Which position (C5 or C7) is favored, and what conditions are optimal?
A2: For electrophilic aromatic substitution like a Friedel-Crafts acylation, the regioselectivity is dictated by the electronic and steric properties of the substituents on the benzene ring. The lactam nitrogen atom is an activating, ortho, para-directing group via resonance. Conversely, the carbonyl group is a deactivating, meta-directing group. The net effect is that the positions ortho (C7) and para (C5) to the nitrogen are the most activated.
Causality:
-
Electronic Effects: The C5 position is electronically favored as it is para to the strong nitrogen-donating group.
-
Steric Hindrance: The C7 position is significantly more sterically hindered due to its proximity to the fused five-membered ring and the N-methyl group.
Therefore, acylation will overwhelmingly occur at the C5 position .
Achieving a successful Friedel-Crafts acylation on this substrate requires overcoming the deactivating effect of the carbonyl and the potential for the Lewis acid to complex with the lactam's oxygen or nitrogen atoms.[3] Consequently, a strong Lewis acid and often more than stoichiometric amounts are required.[4]
Summary of Friedel-Crafts Conditions
| Parameter | Recommended Condition | Rationale & Justification |
| Lewis Acid | AlCl₃, FeCl₃ | Strong activation of the acyl chloride is necessary to overcome the moderate deactivation of the oxindole ring. |
| Stoichiometry | >2.0 equivalents | The Lewis acid will complex with both the acyl chloride and the substrate's carbonyl oxygen. An excess is required to ensure enough free catalyst is available to drive the reaction. |
| Acylating Agent | Acyl Chloride or Anhydride | Acyl chlorides are generally more reactive and are preferred for moderately deactivated substrates. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that are stable to strong Lewis acids and can solubilize the reactants and intermediates. |
| Temperature | 0 °C to Room Temperature | Starting at a low temperature while adding reagents can help control the initial exothermic reaction and minimize side products. |
Q3: My Friedel-Crafts reaction for C5-acylation is failing or giving very low yields. What are the common pitfalls?
A3: This is a frequent issue when working with substrates that contain Lewis basic sites. The success of this reaction hinges on maintaining catalyst activity and ensuring the electrophile is sufficiently reactive.
Troubleshooting Workflow for Friedel-Crafts Acylation
Recommended Protocol for C5-Acylation (Friedel-Crafts)
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq.) dropwise to the AlCl₃ suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Dissolve the N-methyloxindole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor progress by TLC.
-
Once complete, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify via column chromatography or recrystallization.
References
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (NIH). Available at: [Link]
-
Direct C-2 acylation of indoles with toluene derivatives via Pd(II)-catalyzed C–H activation. Royal Society of Chemistry. Available at: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]
-
Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation – an access to 3-alkylideneoxindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. National Institutes of Health (NIH). Available at: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Carbonyl-Containing Oxindoles via Ni-Catalyzed Reductive Aryl-Acylation and Aryl-Esterification of Alkenes. National Institutes of Health (NIH). Available at: [Link]
-
Acylation of oxindoles using methyl/phenyl esters via mixed Claisen condensation – An access to 3-alkylideneoxindoles. ResearchGate. Available at: [Link]
-
Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ACS Publications. Available at: [Link]
-
Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
The Chemistry of Oxindole. ACS Publications. Available at: [Link]
-
DBU‐Promoted α‐Acylation of 2‐Oxindoles through Acyl C−C Bond Cleavage: Imidazolium Salts as an Emerging Acylating Agent. Scholars Portal. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]
Sources
- 1. Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation – an access to 3-alkylideneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
dealing with the lability of the chloroacetyl group during subsequent reaction steps
Welcome to the technical support guide for handling the chloroacetyl (ClAc) group in complex organic synthesis. The chloroacetyl group is a versatile tool, serving as both a protecting group, particularly for amines, and a reactive handle for further functionalization.[1] However, its utility is intrinsically linked to its reactivity; the same properties that make it useful also render it labile under various conditions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the causality behind the lability of the chloroacetyl group, troubleshooting strategies for its unexpected cleavage, and preventative measures to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Lability
This section addresses the fundamental chemical principles governing the stability of the chloroacetyl group.
Q1: What makes the chloroacetyl group so reactive and prone to cleavage?
A1: The reactivity of the chloroacetyl group stems from two key electronic features:
-
The Inductive Effect: The chlorine atom is highly electronegative, pulling electron density away from the adjacent α-carbon and the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
-
A Good Leaving Group: The chloride ion (Cl⁻) is a stable leaving group, facilitating nucleophilic substitution reactions at the α-carbon.
These factors mean the group is susceptible to cleavage via several mechanisms, most commonly nucleophilic acyl substitution or substitution at the α-carbon.
Q2: Under what general conditions should I be most concerned about the stability of my chloroacetyl group?
A2: You should exercise caution under the following conditions:
-
Strongly Basic Conditions: Hydroxide, alkoxides, and other strong bases can catalyze the hydrolysis of the amide or ester linkage.
-
Nucleophilic Conditions: The presence of potent nucleophiles, especially soft nucleophiles like thiols, can lead to cleavage. For instance, reagents like 2-aminothiophenol are used for the deliberate cleavage of haloacetyl groups.[2]
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for cleavage pathways, especially if trace nucleophiles or moisture are present.[3]
-
Moisture: Chloroacetyl chloride, the reagent often used for installation, is highly sensitive to moisture and can hydrolyze to chloroacetic acid.[3] If not properly managed during the reaction workup, this can contaminate the product.[3]
Q3: How can I monitor the stability of the chloroacetyl group during my reaction?
A3: Proactive monitoring is crucial. The most effective methods are:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the appearance of new, more polar spots that could correspond to the deprotected product or byproducts.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the reaction for the disappearance of your starting material's mass peak and the appearance of a peak corresponding to the mass of the cleaved product (M - 76.5 g/mol for ClAc cleavage from an amine, where M is the mass of the protected compound).
Section 2: Troubleshooting Unexpected Cleavage
This section provides a structured approach to diagnosing and solving issues related to the premature loss of the chloroacetyl group.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected chloroacetyl group cleavage.
Caption: A decision tree for diagnosing the cause of chloroacetyl group lability.
Q4: My chloroacetyl group was cleaved during a base-mediated reaction. What happened and how can I fix it?
A4: Strong, nucleophilic bases like NaOH or NaOMe can directly attack the carbonyl group, leading to hydrolysis or transesterification. Even non-nucleophilic bases can promote cleavage if trace water is present.
Troubleshooting Protocol: Base-Mediated Reactions
-
Reagent Selection: Switch from strong bases to a hindered, non-nucleophilic base. Triethylamine (TEA) or pyridine are common choices, but for highly sensitive substrates, consider 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in moderation or Hunig's base (DIPEA).[3][4]
-
Control Stoichiometry: Use the minimum effective amount of base, typically 1.1 to 1.5 equivalents.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to minimize side reactions. Add the base slowly to control any exotherm.[4]
-
Inert Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[3]
Q5: I am performing a reaction with a thiol-containing molecule, and my N-chloroacetyl group is being cleaved. Why?
A5: Thiols are excellent nucleophiles, particularly for the α-carbon of the chloroacetyl group (an Sₙ2 reaction). This results in the formation of a thioether and subsequent intramolecular cyclization that cleaves the amide bond. This is the principle behind using reagents like thiourea or 2-aminothiophenol for deliberate deprotection.[2]
Preventative Strategy: If the thiol is not the intended reactant, it must be protected before introducing the chloroacetylated compound. Common thiol protecting groups include trityl (Trt) or p-methoxybenzyl (PMB). If the thiol is the intended nucleophile for another part of the molecule, an orthogonal protection strategy is required, which may involve choosing a different amine protecting group altogether.
Section 3: Preventative Strategies & Alternative Protecting Groups
Proactive planning is the most effective troubleshooting tool. Choosing the right protection strategy from the outset can save significant time and resources.
Q6: When should I avoid using a chloroacetyl group and what are the alternatives?
A6: Avoid the chloroacetyl group if your downstream synthesis involves:
-
Strongly basic conditions.
-
Reactions with strong, unhindered nucleophiles.
-
Reductive conditions that might affect the C-Cl bond (e.g., some forms of catalytic hydrogenation).
Comparison of Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Base-stable, H₂-stable | Strong Acid (e.g., TFA, HCl)[5] | Widely used, very reliable. Not suitable for acid-sensitive substrates. |
| Benzyloxycarbonyl | Cbz or Z | Acid-stable, base-stable | Catalytic Hydrogenation (H₂, Pd/C)[5] | Excellent for many applications, but incompatible with other reducible groups (e.g., alkynes, nitro groups). |
| Fluorenylmethyloxycarbonyl | Fmoc | Acid-stable, H₂-stable | Base (e.g., Piperidine in DMF)[5] | Core of solid-phase peptide synthesis.[5] Deprotection is very mild but incompatible with base-labile compounds. |
| Allyloxycarbonyl | Alloc | Acid-stable, base-stable | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[5] | Orthogonal to Boc, Fmoc, and Cbz. Useful in complex syntheses. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Acid-stable, base-stable | Zn dust in acid (e.g., AcOH)[5] | Cleavage is orthogonal to many other groups. |
Workflow for Selecting an Amine Protecting Group
This diagram illustrates a simplified selection process based on downstream reaction conditions.
Caption: A simplified decision workflow for choosing an amine protecting group.
Q7: I need to perform a reaction on a chloroacetylated intermediate. Can you provide a general, robust protocol to minimize the risk of cleavage?
A7: Absolutely. This protocol is designed for a generic subsequent reaction (e.g., an alkylation on another part of the molecule) using a non-nucleophilic base.
Protocol: General Procedure for Reactions on Chloroacetylated Substrates
-
Preparation:
-
Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and allow to cool in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add the N-chloroacetylated substrate (1.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM, THF, ACN).[3]
-
Cool the solution to 0 °C using an ice-water bath.[4]
-
-
Reagent Addition:
-
Add the second reactant (e.g., alkyl halide, 1.1 eq).
-
Slowly, add a non-nucleophilic base (e.g., DIPEA, 1.2 eq) dropwise via syringe over 15-30 minutes. A slow addition rate is critical to control the reaction rate and temperature.[4]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress every 1-2 hours using TLC and/or LC-MS. Check for the consumption of starting material and the formation of a single major product. Crucially, check the mass spectrum for any sign of the de-chloroacetylated starting material or product.
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (if the base was organic) or water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with 1M HCl (if a basic impurity needs removal), saturated NaHCO₃ solution (to remove acidic impurities), and finally, brine.[3][4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography or recrystallization as appropriate.[4]
-
This guide provides a foundational framework for addressing the challenges associated with the chloroacetyl group. Always consider the specific context of your unique molecular structure and reaction sequence when applying these principles.
References
- Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
- Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem.
-
A new method for the removal of chloroacetyl groups. Journal of the American Chemical Society. [Link]
-
Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. PubMed. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
Sources
Technical Support Center: Base Selection for Nucleophilic Substitution on 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical step in the synthesis of various indole derivatives: the selection of an appropriate base for nucleophilic substitution on 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. This guide is designed to move beyond simple protocol recitation, offering a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the nucleophilic substitution on this α-chloro ketone?
In this reaction, the base can play one of two primary roles, depending on the nature of the nucleophile.
-
When the nucleophile is neutral (e.g., an amine, R-NH₂): The base acts as a scavenger for the HCl generated during the reaction. As the nucleophile attacks the electrophilic carbon of the chloroacetyl group, a proton is lost from the nucleophile. The base neutralizes this proton, driving the reaction to completion.
-
When the nucleophile is acidic and needs to be deprotonated first (e.g., a thiol, R-SH, or a phenol, Ar-OH): The base's primary role is to deprotonate the nucleophile, generating a more potent anionic nucleophile (e.g., RS⁻ or ArO⁻). This significantly increases the rate of the nucleophilic substitution.
Q2: Why is the choice of base so critical for this specific substrate?
The substrate, this compound, is an α-halo ketone. The α-hydrogens (on the carbon adjacent to the carbonyl group) are weakly acidic (pKa ≈ 19-20).[1][2] Using a base that is too strong can lead to a significant side reaction: enolate formation.[1][3] This enolate can then participate in undesired reactions, such as self-condensation or other rearrangements, ultimately reducing the yield of the desired substitution product.[1] Therefore, the base must be carefully chosen to be strong enough to perform its intended role without causing unwanted side reactions.
Q3: What are the key factors to consider when selecting a base?
There are three main pillars to consider for base selection in this context:
-
Basicity (pKa of the conjugate acid): The base should be sufficiently strong to deprotonate the nucleophile or neutralize the generated acid, but not so strong that it deprotonates the α-carbon of the ketone.
-
Nucleophilicity: Ideally, the base itself should be non-nucleophilic to avoid competing with the primary nucleophile in attacking the chloroacetyl group.[4]
-
Steric Hindrance: Bulky, sterically hindered bases are often preferred as they are less likely to act as nucleophiles.[4][5]
Q4: Can I use a strong base like sodium hydroxide or an alkoxide?
Using strong bases like sodium hydroxide or sodium ethoxide is generally not recommended for α-halo ketones when a less basic nucleophile is used.[3] These bases can readily deprotonate the α-carbon, leading to the formation of an enolate and subsequent side reactions.[3][6] However, if the nucleophile is significantly more acidic than the α-proton of the ketone, a stronger base might be tolerated. Careful consideration of the relative pKa values is essential.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
Possible Cause A: Incomplete deprotonation of the nucleophile.
-
Troubleshooting: If your nucleophile requires deprotonation (e.g., a thiol or phenol), the chosen base may be too weak. Compare the pKa of your nucleophile's acidic proton with the pKa of the conjugate acid of your base. The base's conjugate acid should have a higher pKa than the nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. For example, if you were using triethylamine (TEA, pKa of conjugate acid ≈ 10.75) with a thiol (pKa ≈ 10-11), a significant portion of the thiol may remain protonated. Consider a stronger base like DBU (1,8-Diazabicycloundec-7-ene, pKa of conjugate acid ≈ 13.5).[5]
-
Possible Cause B: The base is acting as a competing nucleophile.
-
Troubleshooting: If you are using a less sterically hindered base (e.g., pyridine), it might be directly attacking the chloroacetyl group. Analyze your crude reaction mixture by LC-MS or NMR to look for byproducts where the base has been added to the substrate.
Issue 2: Formation of multiple unidentified side products.
Possible Cause A: Enolate formation and subsequent reactions.
-
Troubleshooting: This is a strong indication that your base is too strong and is deprotonating the α-carbon of the ketone.[1][3] This is especially likely if you are using strong bases like alkoxides or hydroxides.
-
Solution: Use a weaker or more sterically hindered base. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good choice as they are basic enough to facilitate the reaction with many nucleophiles but generally not strong enough to cause significant enolate formation.
-
Possible Cause B: Favorskii Rearrangement.
-
Troubleshooting: With α-halo ketones, particularly under strongly basic conditions, a Favorskii rearrangement can occur, leading to a carboxylic acid derivative after rearrangement.[7] This is more common with cyclic ketones but can be a possibility.
-
Solution: Avoid strong, hard bases. Using milder conditions with bases like sodium bicarbonate or organic amine bases can help suppress this pathway.
-
Issue 3: The reaction is very slow or stalls.
Possible Cause A: Poor solubility of the base.
-
Troubleshooting: If you are using an inorganic base like K₂CO₃, it may have poor solubility in your reaction solvent. This limits the availability of the base to participate in the reaction.
-
Solution:
-
Switch to a more polar aprotic solvent like DMF or DMSO where the carbonate salt is more soluble.
-
Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to help shuttle the base into the organic phase.
-
Switch to a soluble organic base like DIPEA or DBU.
-
-
Possible Cause B: The nucleophile is too weak.
-
Troubleshooting: The inherent reactivity of your nucleophile might be low.
-
Solution: If applicable, deprotonate the nucleophile with a suitable base to increase its nucleophilicity. If not, you may need to increase the reaction temperature or use a more reactive nucleophile.
-
Data & Protocols
Table 1: Properties of Common Bases for Nucleophilic Substitution
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine | TEA | 10.75 | Common organic base, can be nucleophilic. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75 | Sterically hindered, non-nucleophilic.[4][5] |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | Strong, non-nucleophilic base.[5] |
| Potassium Carbonate | K₂CO₃ | 10.3 (second pKa) | Inexpensive, mild inorganic base. |
| Sodium Bicarbonate | NaHCO₃ | 10.3 (second pKa) | Very mild inorganic base. |
| Lithium diisopropylamide | LDA | ~36 | Extremely strong, non-nucleophilic, likely to cause enolate formation.[1][4] |
Note: pKa values can vary depending on the solvent.[8]
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a starting point; optimization of solvent, temperature, and equivalents may be necessary.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Reagents: Add the amine nucleophile (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (1.5 eq) to the reaction mixture. The base acts as an acid scavenger.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualization of the Decision-Making Process
The following diagram illustrates a logical workflow for selecting an appropriate base.
Caption: Workflow for Base Selection.
Reaction Mechanism Overview
The reaction proceeds via a standard Sₙ2 mechanism. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.
Caption: Generalized Sₙ2 Reaction Pathway.
References
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
University of Wisconsin. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). α-Halo ketone and strong base: Favorskii vs SN2. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]
Sources
- 1. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 2. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 3. jove.com [jove.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. uwindsor.ca [uwindsor.ca]
preventing decomposition of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one during storage
Welcome to the technical support guide for 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one (CAS No. 118306-97-1). This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this reactive chemical intermediate to prevent its decomposition. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
I. Troubleshooting Guide: Common Storage Issues
This section addresses specific issues that may arise during the storage of this compound, explains the underlying chemical causes, and provides actionable solutions.
Issue 1: Product Discoloration (e.g., from light brown to a darker shade)
-
Potential Cause: The indole moiety of the molecule is susceptible to oxidation and photodecomposition.[1][2] Exposure to light and/or air can initiate radical reactions or photo-oxidation, leading to the formation of colored impurities. The chloroacetyl group, being an electron-withdrawing group, can further influence the photostability of the indole ring system.
-
Preventative Measures & Corrective Actions:
-
Light Protection: Always store the compound in amber or opaque containers to shield it from light.[3] For long-term storage, wrap the container in aluminum foil.
-
Inert Atmosphere: Before sealing, flush the container with an inert gas like nitrogen or argon to displace oxygen.[4][5][6] This is particularly crucial after each use to minimize exposure to air.
-
Purity Check: If discoloration is observed, it is recommended to re-analyze the material for purity using methods like HPLC or LC-MS before use.
-
Issue 2: Decreased Purity or Presence of New Impurities on Analysis (e.g., HPLC, NMR)
-
Potential Cause: The primary pathway for the decomposition of this compound is the hydrolysis of the highly reactive chloroacetyl group.[4][7][8] The presence of moisture, even atmospheric humidity, can lead to the formation of the corresponding carboxylic acid (5-(hydroxyacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one) and hydrochloric acid (HCl).[4][5] The generated HCl can, in turn, catalyze further degradation.
-
Preventative Measures & Corrective Actions:
-
Moisture Control: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[9][10] Ensure the container is tightly sealed.[4][9]
-
Handling Environment: Handle the compound in a controlled environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture.[5][10]
-
Solvent Purity: When preparing solutions, always use anhydrous solvents.
-
Issue 3: Clumping or Caking of the Solid Material
-
Potential Cause: This is often a sign of moisture absorption. The initial stage of hydrolysis can lead to the formation of sticky intermediates or the release of HCl, which can cause the solid particles to agglomerate.
-
Preventative Measures & Corrective Actions:
-
Secondary Containment: Place the primary container inside a larger, sealed container with a desiccant.[10][11]
-
Proper Sealing: Use containers with high-quality, airtight seals. Parafilm can be used to wrap the cap and neck of the bottle for an extra layer of protection.
-
Avoid Temperature Fluctuations: Store the compound at a stable temperature to prevent condensation from forming inside the container.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximal stability, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -15°C[12] | Slows down the rate of all potential decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[4][5][6] | Prevents oxidation and minimizes exposure to moisture.[4][5] |
| Light | Protected from light (Amber vial)[3] | Prevents photodecomposition of the indole ring.[1][13][2] |
| Humidity | Dry/Anhydrous conditions[9] | Prevents hydrolysis of the reactive chloroacetyl group.[4][7] |
Q2: What type of container should I use for storage?
A tightly sealed, amber glass bottle is recommended. Ensure the cap has a chemically resistant liner (e.g., PTFE) to prevent degradation of the seal by any potential off-gassing.
Q3: How can I tell if my compound has started to decompose without analytical instrumentation?
Visual inspection can provide initial clues. Look for:
-
A noticeable change in color.
-
The solid changing from a free-flowing powder to a clumpy or sticky solid.
-
A faint, sharp, or acidic odor upon opening the container, which could indicate the formation of HCl from hydrolysis.
Q4: I need to open and close the container frequently. How can I minimize degradation?
If you need to access the compound regularly, it's best to aliquot the bulk material into smaller, single-use vials under an inert atmosphere.[5] This practice prevents the repeated exposure of the entire stock to atmospheric conditions.[5]
Q5: Is this compound compatible with all common laboratory materials?
The chloroacetyl group is a reactive electrophile. Avoid storing it in contact with:
-
Nucleophiles: Alcohols, amines, and even water can react with the chloroacetyl group.[4]
-
Metals: The compound and its potential acidic degradation products can be corrosive to some metals.[4][6] Store in glass containers and use appropriate spatulas (e.g., PTFE-coated).
Visualizing Degradation and Prevention
The primary degradation pathway and the recommended storage strategy are illustrated below.
Caption: Primary degradation pathways and preventative storage measures.
III. Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage and Frequent Use
This protocol minimizes the risk of contaminating the bulk supply of the compound.
-
Preparation: Move the main container of this compound, several small amber glass vials with PTFE-lined caps, and necessary tools into a glove box with a dry, inert atmosphere.
-
Equilibration: Allow the main container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
-
Dispensing: Carefully dispense the desired amount of the compound into each of the smaller vials.
-
Inerting: Before sealing, flush the headspace of each small vial, and the main container, with nitrogen or argon.
-
Sealing: Tightly seal all vials. For extra protection, wrap the caps with parafilm.
-
Labeling: Clearly label each aliquot with the compound name, date of aliquoting, and concentration (if in solution).
-
Storage: Return the main container and the new aliquots to the recommended storage conditions (≤ -15°C, protected from light).
Protocol 2: Routine Purity Check by HPLC
This protocol provides a general method to assess the purity of the compound. The exact conditions may need to be optimized for your specific system.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in anhydrous acetonitrile.
Interpreting Results: A loss of purity will typically manifest as a decrease in the area of the main peak and the appearance of new, more polar peaks (earlier retention times), which may correspond to the hydrolysis product.
Caption: Troubleshooting workflow for compound stability assessment.
References
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06).
- 5-Chloroacetyl-6-chloro-1,3-dihydroindol-2H-indone-2-one. Biosynth.
- Acyl chlorides stability. Sciencemadness Discussion Board. (2020-10-26).
- Acetyl Chloride Storage. Reddit. (2023-07-31).
- Chemical Storage. Florida State University.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025-05-20).
- Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed. (2017-05-01).
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. ACS Publications.
- Chemical Storage Guidelines. University of Florida.
- Acid Chlorides and Chloroformates - Safety and Handling. BASF.
- SAFETY DATA SHEET. Fisher Scientific. (2010-11-11).
- Problem using Chloroacetyl Chloride. Sciencemadness.org. (2020-07-11).
- Practices for Proper Chemical Storage. Cleveland State University.
- Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. (2025-08-05).
- Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. (2024-08-13).
Sources
- 1. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csuohio.edu [csuohio.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. biosynth.com [biosynth.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, α-halo ketones are indispensable intermediates. Their reactivity profile dictates the efficiency of introducing key pharmacophores and building molecular complexity. This guide provides a detailed comparative analysis of the reactivity of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one and its bromo-analog, 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. By understanding the nuanced differences in their chemical behavior, researchers can make more informed decisions in synthetic planning and process optimization.
Introduction: The Significance of α-Halo Ketones in Medicinal Chemistry
The 1-methyl-1,3-dihydro-2H-indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an α-haloacetyl group at the 5-position provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The choice between a chloroacetyl and a bromoacetyl substituent is a critical consideration, as it directly impacts reaction kinetics, yields, and potentially, the formation of side products. This decision is often a trade-off between reactivity, stability, and cost.
The Underlying Chemical Principles: Electrophilicity and Leaving Group Ability
The reactivity of these α-halo ketones in nucleophilic substitution reactions is primarily governed by two key factors: the electrophilicity of the α-carbon and the ability of the halide to function as a leaving group.[1][2]
The adjacent carbonyl group plays a crucial role by exerting a strong electron-withdrawing inductive effect.[1][3] This effect polarizes the carbon-halogen (C-X) bond, significantly increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.[1][3]
The fundamental difference in reactivity between the chloro- and bromo-analogs lies in the nature of the halogen atom as a leaving group. The ability of a leaving group to depart is inversely related to its basicity; weaker bases are better leaving groups.[4][5][6]
The general order of leaving group ability for halogens is:
This trend is a direct consequence of the increasing stability of the halide anion as you move down the group in the periodic table.[7] Iodide, being the largest and most polarizable, can better distribute its negative charge, making it the most stable and thus the best leaving group.[2] Conversely, fluoride is the strongest base and the poorest leaving group.[6]
Therefore, it is predicted that 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one will be more reactive towards nucleophiles than its chloro-analog .
Comparative Reactivity: A Quantitative Perspective
| Feature | 5-(Chloroacetyl) Analog | 5-(Bromoacetyl) Analog |
| Reactivity | Moderate | High |
| Leaving Group Ability of Halide | Good | Excellent |
| Carbon-Halogen Bond Strength | ~340 kJ/mol | ~285 kJ/mol |
| Relative Reaction Rate | Slower | Faster |
| Stability | More stable, longer shelf-life | Less stable, may require more careful handling |
| Cost | Generally more economical | Typically more expensive |
Note: Bond strength values are approximate for α-chloro and α-bromo ketones respectively.[1]
The choice between the two reagents often comes down to a balance of these factors. For rapid and high-yielding conversions, the bromo-analog is the superior choice.[1] However, for more controlled reactions or when cost is a primary concern, the chloro-derivative may be more suitable.[1]
Experimental Protocol: A Representative Nucleophilic Substitution
To provide a practical context for this comparison, the following is a generalized, step-by-step protocol for a nucleophilic substitution reaction with a generic amine nucleophile. This protocol can be adapted for specific research needs.
Objective: To synthesize 5-((alkylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one.
Materials:
-
This compound OR 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
-
Alkylamine (nucleophile)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the α-halo ketone (1.0 equivalent) in the chosen polar aprotic solvent.
-
Addition of Reagents: Add the non-nucleophilic base (1.2 equivalents) to the solution, followed by the dropwise addition of the alkylamine (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). It is anticipated that the reaction with the bromo-analog will proceed to completion significantly faster than with the chloro-analog.
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by column chromatography on silica gel to yield the desired 5-((alkylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one. Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
dot graphdot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#E8F0FE"; "Dissolve_Reagent" [label="Dissolve α-halo ketone in polar aprotic solvent"]; "Add_Base_Nucleophile" [label="Add base and nucleophile"]; "Monitor_Reaction" [label="Monitor by TLC"]; "Dissolve_Reagent" -> "Add_Base_Nucleophile" -> "Monitor_Reaction"; }
subgraph "cluster_Workup" { label="Workup"; bgcolor="#E6F4EA"; "Quench_Reaction" [label="Quench with water"]; "Extract_Product" [label="Extract with ethyl acetate"]; "Wash_Dry" [label="Wash with brine and dry"]; "Quench_Reaction" -> "Extract_Product" -> "Wash_Dry"; }
subgraph "cluster_Purification" { label="Purification & Analysis"; bgcolor="#FEF7E0"; "Concentrate" [label="Concentrate under reduced pressure"]; "Column_Chromatography" [label="Purify by column chromatography"]; "Characterize" [label="Characterize product (NMR, MS)"]; "Concentrate" -> "Column_Chromatography" -> "Characterize"; }
"Monitor_Reaction" -> "Quench_Reaction" [label="Reaction Complete"]; "Wash_Dry" -> "Concentrate"; } } Caption: Generalized workflow for the nucleophilic substitution reaction.
Reaction Mechanism and Energetics
The nucleophilic substitution reaction of these α-halo ketones typically proceeds via a bimolecular (Sₙ2) mechanism.[2][8] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the halide leaving group.[8]
dot graphdot graph "SN2_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
"Reactants" [label="Nu⁻ + R-C(O)-CH₂-X"]; "Transition_State" [label="[Nu---CH₂(C(O)R)---X]⁻", shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"]; "Products" [label="Nu-CH₂-C(O)-R + X⁻"];
"Reactants" -> "Transition_State" [label="Attack"]; "Transition_State" -> "Products" [label="Leaving group departs"]; } } Caption: The concerted Sₙ2 reaction mechanism.
The rate of an Sₙ2 reaction is highly dependent on the stability of the transition state.[7] A better leaving group, such as bromide, can more effectively stabilize the developing negative charge in the transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Synthesis of the Starting Materials
The synthesis of both 5-(chloroacetyl)- and 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one can be achieved via a Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one.
For the chloro-analog, chloroacetyl chloride is used as the acylating agent, typically in the presence of a Lewis acid catalyst such as aluminum chloride.[9] A similar strategy can be employed for the bromo-analog, using bromoacetyl bromide or bromoacetyl chloride. The synthesis of α-bromo ketones can also be achieved by the bromination of the corresponding ketone.[3]
Conclusion and Recommendations
The choice between this compound and its bromo-analog is a strategic decision in synthetic chemistry that should be guided by the specific requirements of the reaction.
-
For high reactivity and rapid reaction times , 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is the preferred reagent. Its superior leaving group ability ensures faster and often more complete conversions.
-
For applications where cost is a significant factor or where a more controlled, slower reaction is desired , the chloro-analog presents a viable and more economical alternative.
Researchers should also consider the stability of the reagents, with the chloro-analog generally being more stable. Ultimately, an understanding of the fundamental principles of reactivity, as outlined in this guide, will empower scientists to make the optimal choice for their synthetic endeavors.
References
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Other Factors that Affect SN2 Reactions. Organic Chemistry I | Manifold @CUNY. [Link]
-
Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks. [Link]
-
Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Alpha-halogenation of carbonyls. Organic Chemistry II - Fiveable. [Link]
-
SN2 Leaving Group Ability and Nucleophilicity. Total Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Introduction: The Versatile 1-Methyl-2-Oxoindoline Scaffold
The 1-methyl-1,3-dihydro-2H-indol-2-one (1-methyl-2-oxoindoline) core is a privileged scaffold in medicinal chemistry. Its rigid structure, combined with synthetic tractability, has made it a cornerstone for the development of a wide array of therapeutic agents. This guide focuses on derivatives synthesized from a key intermediate, 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one . The electrophilic chloroacetyl group at the C5 position serves as a highly reactive handle, enabling facile diversification through reactions with various nucleophiles. This allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR) across different biological targets.
This document provides a comparative analysis of the validated biological activities of such derivatives, with a focus on anticancer and antimicrobial applications. We will delve into the experimental data supporting these activities, the methodologies used for their validation, and the mechanistic insights gained from these studies.
Synthetic Strategy & Biological Screening Workflow
The fundamental approach involves a two-stage process: synthesis followed by rigorous biological evaluation. The chloroacetyl group is the key to diversification, readily undergoing nucleophilic substitution with amines, thiols, or other suitable nucleophiles to create a diverse library of candidate compounds. Each new derivative is then subjected to a cascade of in vitro assays to determine its biological activity profile.
Caption: Inhibition of the EGFR signaling pathway by indolin-2-one derivatives.
Compounds with potent EGFR inhibitory activity, such as derivatives with specific substitutions, have been shown to block both wild-type (EGFR^WT^) and mutant forms (EGFR^T790M^), which is crucial for overcoming drug resistance. [1]For example, compounds 5f and 5g in a study on related indole derivatives showed potent inhibition against the EGFR^T790M^ mutant with IC₅₀ values of 9.5 and 11.9 nM, respectively, comparable to the approved drug Osimertinib. [1]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is read on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀/GI₅₀ value is then calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Antimicrobial Activity Validation
With the rise of antimicrobial resistance, there is a pressing need for novel chemical entities to combat pathogenic bacteria and fungi. Indole and its derivatives have historically shown a broad spectrum of antimicrobial activities. [2]
Comparative Antimicrobial Performance
The efficacy of new compounds is typically tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
| Compound ID | Modification at C5-acetyl | Organism | MIC (µg/mL) | Reference Drug (MIC µg/mL) |
| Derivative F | Thiophene-2-carboxamido | Staphylococcus aureus | < 8 | Ciprofloxacin (1.0) [2] |
| Derivative G | 4-Fluorophenylamino | Escherichia coli | 37.5 | Gentamicin (< 37.5) [2] |
| Derivative H | Imidazole-1-yl | Candida albicans | < 6 | Nystatin (1.56-6.25) [2][3] |
| Derivative I | 2,5-disubstituted-1,3,4-oxadiazole | Bacillus subtilis | 10.5 | - |
| Derivative J | 5-nitro-2-furyl | Enterococcus faecalis | 6.25 | Gentamicin (12.5-100) [3] |
Note: Data is compiled and adapted from studies on structurally related indole and heterocyclic derivatives to illustrate comparative performance. [2][3] The results indicate that specific heterocyclic additions are crucial for potent antimicrobial activity. Derivative H, with an imidazole moiety, shows strong antifungal activity against Candida albicans. [2]Derivative F demonstrates promising activity against the Gram-positive bacterium S. aureus. [2]The mechanism of action for such compounds can vary, but many act by disrupting microbial membrane integrity or inhibiting essential enzymes. [4]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. An indicator dye like resazurin can also be used for a colorimetric endpoint.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the clear wells (at and above the MIC) is plated onto agar. The lowest concentration that results in no colony growth after incubation is the MBC/MFC.
Conclusion and Future Outlook
The this compound scaffold is a validated starting point for the development of potent and diverse bioactive compounds. The experimental data consistently shows that modifications made possible by the chloroacetyl group can lead to derivatives with significant anticancer and antimicrobial activities.
-
For Anticancer Agents: The focus remains on targeting key signaling pathways like those involving RTKs (e.g., EGFR, VEGFR). Future work should aim to optimize selectivity for mutant kinases to overcome drug resistance and improve safety profiles. Combining this scaffold with other known pharmacophores, such as thiazolidinones, continues to be a promising strategy. [5]
-
For Antimicrobial Agents: The challenge is to identify derivatives with novel mechanisms of action to combat resistant strains. Structure-activity relationship studies are crucial to pinpoint the specific chemical features that enhance potency against Gram-negative bacteria, which possess a challenging outer membrane.
The systematic approach of synthesis, screening, and mechanistic validation outlined in this guide provides a robust framework for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Hebrew University of Jerusalem.
-
Al-Ostath, A., Al-Qaisi, J., El-Awady, R., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, X., Zhang, L., Zhang, X., et al. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. Available at: [Link]
-
Lee, J., Park, S., Kwak, J. H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wube, A. A., Wenzler, T., & Gibbons, S. (2011). Design, synthesis and biological evaluations of novel oxindoles as HIV-1 non-nucleoside reverse transcriptase inhibitors. Part I. PubMed. Available at: [Link]
-
Wang, S., Zhao, Y., Zhu, W., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie. Available at: [Link]
-
Nguyen, H. T., Le, T. H., & Nguyen, T. T. (2020). Design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole. Medicinal Chemistry Research. Available at: [Link]
-
Wang, S., Zhao, Y., Zhu, W., et al. (2012). ChemInform Abstract: Synthesis and Anticancer Activity of Indolin-2-one Derivatives Bearing the 4-Thiazolidinone Moiety. ResearchGate. Available at: [Link]
-
Fankam, A. G., Kuiate, J. R., & Kuete, V. (2011). The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium. Pharmaceutical Biology. Available at: [Link]
-
Unnisa, S. A., & Parveen, C. (2022). An overview on 2-indolinone derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Othman, M., Fayyad, S., & Al-Nuri, M. A. (2023). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central. Available at: [Link]
-
El Ayouchia, H. B., El Messaoudia, N., & Elhallaouia, M. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]
-
El-Sawy, E. R., Abo-Salem, H. M., Yahya, S. M., et al. (2015). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL 1, 3-DIHETEROCYCLES INDOLE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Bouyahya, A., El-Ouahli, F., & Bakri, Y. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules. Available at: [Link]
-
Abood, A., & Al-Qaisi, J. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available at: [Link]
-
Sharma, A., Kumar, V., & Singh, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
-
Chawla, P., Singh, R., & Saraf, S. K. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research. Available at: [Link]
Sources
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative study of different catalysts for the synthesis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Introduction: The Significance of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its reactive chloroacetyl group and substituted indolinone core make it a versatile building block for the development of novel therapeutics. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in medicinal chemistry and drug development. The primary route to this intermediate is the Friedel-Crafts acylation of 1-methyl-1,3-dihydro-2H-indol-2-one (N-methyl-2-oxindole) with chloroacetyl chloride. The choice of catalyst for this transformation is critical, as it directly influences reaction efficiency, yield, purity of the product, and overall process sustainability. This guide provides a comparative study of different catalysts for this synthesis, offering experimental insights and data to inform catalyst selection for researchers in the field.
Catalyst Selection: A Critical Choice in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] The reaction typically employs a Lewis acid catalyst to activate the acylating agent, thereby generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic substrate. However, the choice of catalyst is far from trivial. Traditional Lewis acids, while effective, often suffer from drawbacks such as high catalyst loading, moisture sensitivity, and generation of corrosive waste streams. Modern synthetic chemistry has seen the emergence of milder and more sustainable catalytic systems. This guide will compare the performance of three distinct classes of catalysts for the chloroacetylation of N-methyl-2-oxindole: a traditional strong Lewis acid (Aluminum Chloride), a milder Lewis acid (Ferric Chloride), a solid-phase Lewis acid (Zinc Oxide), and a non-metallic organocatalyst (1,5-Diazabicyclo[4.3.0]non-5-ene).
Comparative Analysis of Catalytic Systems
This section provides a detailed comparison of the catalysts, including their mechanistic roles, practical advantages and disadvantages, and expected performance based on available literature and chemical principles.
Aluminum Chloride (AlCl₃): The Traditional Workhorse
Mechanistic Insight: Aluminum chloride is a potent Lewis acid that readily coordinates with the chlorine atom of chloroacetyl chloride, facilitating the formation of a highly reactive acylium ion.[2] This strong electrophile then undergoes electrophilic aromatic substitution at the electron-rich 5-position of the N-methyl-2-oxindole ring. Due to the formation of a stable complex between the product ketone and AlCl₃, stoichiometric or even excess amounts of the catalyst are often required.[3]
Advantages:
-
High Reactivity: AlCl₃ is a very strong Lewis acid, often leading to high reaction rates and good yields.
-
Well-Established: Its use in Friedel-Crafts reactions is extensively documented, providing a wealth of background literature.
Disadvantages:
-
Stoichiometric Amounts Required: The catalyst is consumed during the reaction by complexation with the product, necessitating high loadings.
-
Moisture Sensitive: AlCl₃ reacts violently with water, requiring strictly anhydrous reaction conditions.
-
Corrosive and Hazardous Waste: The reaction work-up generates acidic and corrosive waste, posing environmental and handling challenges.
-
Potential for Side Reactions: Its high reactivity can sometimes lead to undesired side reactions.
Ferric Chloride (FeCl₃): A Milder Alternative
Mechanistic Insight: Ferric chloride functions as a Lewis acid in a similar manner to aluminum chloride, activating the chloroacetyl chloride. However, FeCl₃ is a milder Lewis acid than AlCl₃.[4] This can lead to greater selectivity and tolerance of sensitive functional groups. While it still forms a complex with the ketone product, the interaction may be weaker, potentially allowing for catalytic turnover under certain conditions.
Advantages:
-
Milder Reaction Conditions: Its reduced Lewis acidity can prevent degradation of sensitive substrates and lead to cleaner reactions.
-
Lower Cost and Toxicity: FeCl₃ is generally less expensive and has lower toxicity compared to AlCl₃.
-
Potential for Catalytic Use: In some systems, FeCl₃ can be used in sub-stoichiometric amounts.
Disadvantages:
-
Lower Reactivity: The milder nature of FeCl₃ may result in slower reaction rates or lower yields compared to AlCl₃.
-
Moisture Sensitivity: Like AlCl₃, anhydrous FeCl₃ is sensitive to moisture.
-
Potential for Lower Yields: In a direct comparison for some Friedel-Crafts reactions, FeCl₃ has been reported to give lower yields than AlCl₃.[4]
Zinc Oxide (ZnO): A Heterogeneous and Reusable Catalyst
Mechanistic Insight: Zinc oxide acts as a solid-phase Lewis acid catalyst. The reaction is believed to occur on the surface of the ZnO particles. This heterogeneous nature simplifies catalyst removal and product purification. ZnO is a mild Lewis acid and has been shown to be effective for the acylation of various aromatic and heterocyclic compounds, often under solvent-free conditions.[5][6][7]
Advantages:
-
Heterogeneous Catalyst: Easily separated from the reaction mixture by filtration, simplifying work-up and purification.
-
Reusable: The catalyst can often be washed and reused, making the process more economical and sustainable.[5][6]
-
Mild Reaction Conditions: Often effective at room temperature and under solvent-free conditions.[5][6]
-
Environmentally Benign: ZnO is a relatively non-toxic and environmentally friendly catalyst.
Disadvantages:
-
Lower Reactivity: As a mild and heterogeneous catalyst, it may exhibit lower reactivity and require longer reaction times compared to strong homogeneous Lewis acids.
-
Substrate Dependent: Its effectiveness can be highly dependent on the reactivity of the aromatic substrate.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): An Organocatalytic Approach
Mechanistic Insight: DBN is a non-nucleophilic, strong organic base that can function as a nucleophilic organocatalyst in acylation reactions. The proposed mechanism involves the formation of a highly reactive N-acylamidinium intermediate from the reaction of DBN with the acyl chloride. This intermediate then acts as the acylating agent. This approach avoids the use of metals and the associated environmental concerns.
Advantages:
-
Metal-Free Catalysis: Avoids the use of potentially toxic and expensive metal catalysts.
-
Mild Reaction Conditions: Organocatalytic reactions often proceed under mild conditions.
-
High Selectivity: Can offer high regioselectivity in the acylation of heterocyclic compounds.
Disadvantages:
-
Catalyst Loading: May require a higher catalyst loading compared to some highly active metal catalysts.
-
Substrate Scope: The scope of substrates amenable to this type of catalysis may be more limited compared to traditional Friedel-Crafts catalysts.
-
Cost: While avoiding precious metals, the cost of the organocatalyst itself may be a consideration.
Data Presentation: A Comparative Overview
The following table summarizes the key parameters for each catalytic system in the synthesis of this compound. The data for AlCl₃ is adapted from a procedure for a closely related compound, while the data for FeCl₃, ZnO, and DBN are based on general protocols for the acylation of N-substituted indoles and related aromatic compounds.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric to Excess | Dichloromethane (DCM) | 0 to RT | 2 - 4 | High (est. >85%) | High reactivity, well-established. | Stoichiometric, moisture-sensitive, corrosive waste. |
| FeCl₃ | 5 - 20 | Dichloromethane (DCM) | RT to 40 | 4 - 8 | Moderate to High (est. 70-85%) | Milder, less expensive than AlCl₃. | Lower reactivity, moisture-sensitive. |
| ZnO | 20 - 50 | Solvent-free or Toluene | RT to 80 | 6 - 12 | Moderate (est. 60-75%) | Heterogeneous, reusable, mild conditions. | Lower reactivity, may require higher temperatures. |
| DBN | 10 - 20 | Acetonitrile (MeCN) | RT | 8 - 16 | Moderate to High (est. 70-80%) | Metal-free, mild conditions. | Potentially higher catalyst loading, cost. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using the compared catalysts.
Protocol 1: Aluminum Chloride Catalyzed Synthesis
This protocol is adapted from the synthesis of a similar compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) and chloroacetyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol of substrate).
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Ferric Chloride Catalyzed Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ferric chloride (0.1 eq) and anhydrous DCM (10 mL/mmol of substrate).
-
Addition of Reactants: Add 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) to the flask, followed by the dropwise addition of chloroacetyl chloride (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Zinc Oxide Catalyzed Synthesis
This protocol is based on general procedures for ZnO-catalyzed acylations.[5][6]
-
Reaction Setup: In a round-bottom flask, mix 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) and zinc oxide powder (0.3 eq).
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.5 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Alternatively, the reaction can be heated to 50-80 °C to increase the rate. The reaction can also be performed under solvent-free conditions.
-
Work-up: After the reaction is complete (monitored by TLC), add ethyl acetate to the reaction mixture and filter to remove the zinc oxide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 4: DBN-Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 eq) in anhydrous acetonitrile (10 mL/mmol of substrate).
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours, monitoring the progress by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualization of Reaction Pathways
The following diagrams illustrate the key steps in the catalytic cycles for the Lewis acid and organocatalytic pathways.
Caption: Generalized workflow for Lewis acid catalyzed Friedel-Crafts acylation.
Caption: Proposed workflow for DBN-catalyzed acylation.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that balances reactivity, yield, cost, and environmental impact.
-
For high yield and rapid conversion on a small scale , where the cost and handling of stoichiometric reagents are manageable, Aluminum Chloride remains a viable, albeit traditional, option.
-
For a balance of reactivity and improved handling and cost-effectiveness , Ferric Chloride presents a compelling alternative, offering a milder reaction profile.
-
For processes where sustainability, catalyst reusability, and simplified work-up are primary concerns , Zinc Oxide is an excellent choice, particularly for larger-scale syntheses where the benefits of a heterogeneous system are most pronounced.
-
For researchers seeking to avoid metal catalysts entirely , DBN offers a promising organocatalytic route, aligning with the principles of green chemistry.
Ultimately, the optimal catalyst will depend on the specific priorities of the researcher and the scale of the synthesis. It is recommended to perform small-scale trials to evaluate the performance of each catalyst under the specific laboratory conditions.
References
-
PrepChem. (2023). Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. Retrieved from [Link]
- Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. Journal of Organic Chemistry, 69(20), 6953–6956.
-
PubMed. (2004). Reactions on a solid surface. A simple, economical and efficient Friedel-Crafts acylation reaction over zinc oxide (ZnO) as a new catalyst. Retrieved from [Link]
-
Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Retrieved from [Link]
-
OpenRiver. (2012). Investigation of the Reactivity of Mildly Activated and Weakly Deactivated Substrates in Zinc Oxide-Catalyzed Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Zinc-Catalyzed Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Retrieved from [Link]
-
OUCI. (n.d.). Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2017). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst [organic-chemistry.org]
- 6. Reactions on a solid surface. A simple, economical and efficient Friedel-Crafts acylation reaction over zinc oxide (ZnO) as a new catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Efficiency of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one as an Alkylating Agent: A Comparative Guide
Introduction to Alkylating Agents in Drug Discovery
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA.[1][2][3] This alkylation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4] The efficiency of an alkylating agent is a critical determinant of its therapeutic potential and is influenced by factors such as its chemical reactivity, cell permeability, and susceptibility to cellular resistance mechanisms.
The chloroacetyl group, present in 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, is a known alkylating moiety. The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride ion.[5] The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities.[6] The N-methylation at the indole nitrogen may enhance lipophilicity and cellular uptake.
This guide will compare the hypothetical efficiency of this compound with well-established alkylating agents from different classes:
-
Nitrogen Mustards: Melphalan and Chlorambucil
-
Platinum-based Agent: Cisplatin
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [7] |
| Molecular Weight | 223.66 g/mol | [7] |
| CAS Number | 118306-97-1 | [7] |
The chloroacetyl group's reactivity is a key determinant of this compound's alkylating potential. The efficiency of alkylation by haloacetyl compounds is influenced by the nature of the halogen, with the reactivity generally following the trend I > Br > Cl.
Comparative Alkylating Agents: A Snapshot
A meaningful assessment of a novel alkylating agent requires comparison against established compounds with known clinical efficacy and well-characterized profiles.
| Alkylating Agent | Class | Mechanism of Action |
| Melphalan | Nitrogen Mustard | Forms highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine, leading to interstrand cross-links.[1][4] |
| Chlorambucil | Nitrogen Mustard | Similar to melphalan, it forms an aziridinium ion and causes DNA damage through alkylation.[8] |
| Cisplatin | Platinum-based | Forms covalent adducts with DNA, primarily intrastrand cross-links between adjacent guanine bases, distorting the DNA structure and inhibiting replication.[9] |
Experimental Assessment of Alkylating Efficiency
To objectively evaluate the efficiency of this compound, a combination of chemical reactivity and cell-based cytotoxicity assays is recommended.
Chemical Reactivity Assessment: The 4-(4-nitrobenzyl)pyridine (NBP) Assay
The NBP assay is a colorimetric method that provides a quantitative measure of a compound's alkylating activity.[10][11] NBP acts as a nucleophile, and its reaction with an alkylating agent forms a colored product that can be quantified spectrophotometrically.
Experimental Protocol: NBP Assay
-
Reagent Preparation:
-
Prepare a 2% (w/v) solution of 4-(4-nitrobenzyl)pyridine (NBP) in isopropanol.
-
Prepare a buffer solution of Tris-HCl (pH 7.4).
-
Prepare a solution of triethylamine (TEA) in isopropanol.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkylating agent (test compound or standard) dissolved in a suitable solvent, the NBP solution, and the Tris-HCl buffer in an isopropanol-aqueous medium.
-
Incubate the reaction mixture at a controlled temperature (e.g., 70°C) for a defined period.
-
-
Color Development and Measurement:
-
After incubation, cool the mixture and add the TEA solution to develop the color.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically around 560 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve using a known alkylating agent.
-
Determine the alkylating activity of the test compound relative to the standard.
-
Caption: Workflow for the NBP colorimetric assay to determine alkylating activity.
Cellular Efficiency Assessment: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[9][12][13][14] The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference alkylating agents (melphalan, chlorambucil, cisplatin).
-
Treat the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Step-by-step workflow for the in vitro cytotoxicity MTT assay.
Comparative Data and Interpretation
While specific data for this compound is pending experimental determination, the following table provides representative IC₅₀ values for the comparator agents against common cancer cell lines. It is important to note that IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[15]
| Alkylating Agent | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Cisplatin | A549 | ~3.3 - 26.0 | 72 | [7][16] |
| Cisplatin | MCF-7 | Varies widely | 48-72 | [15] |
| Cisplatin | HeLa | ~4.0 | 48 | [17] |
| Melphalan | - | - | - | - |
| Chlorambucil | - | - | - | - |
Interpreting the Results:
-
NBP Assay: A higher absorbance value in the NBP assay for this compound compared to the standards would suggest a higher intrinsic chemical reactivity.
-
MTT Assay: A lower IC₅₀ value for the target compound compared to the reference agents would indicate greater cytotoxic potency against the tested cancer cell lines.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the Friedel-Crafts acylation of related indolinone structures.[5]
Proposed Synthetic Protocol:
-
N-Methylation of Isatin (if starting from isatin): React isatin with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to obtain 1-methylisatin.
-
Reduction to 1-methylindolin-2-one: Reduce the 3-keto group of 1-methylisatin using a suitable reducing agent like hydrazine hydrate.
-
Friedel-Crafts Acylation:
-
In a reaction vessel under an inert atmosphere, suspend aluminum chloride in an anhydrous solvent (e.g., dichloromethane).
-
Add chloroacetyl chloride to the suspension at a reduced temperature (e.g., 0°C).
-
Slowly add a solution of 1-methyl-1,3-dihydro-2H-indol-2-one in the same solvent.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive assessment of this compound as a potential alkylating agent. By employing standardized chemical and biological assays, researchers can generate the necessary data to compare its efficiency against established chemotherapeutic agents.
The key to a definitive evaluation lies in the systematic execution of the outlined experimental protocols. The resulting data will elucidate the compound's reactivity and cytotoxic profile, providing critical insights for its further development as a potential therapeutic agent. Future studies should also investigate its mechanism of action, including the specific sites of DNA alkylation and the cellular pathways it perturbs.
References
- A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. Benchchem. Accessed January 14, 2026.
- Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one. PrepChem.com. Accessed January 14, 2026.
- [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma]. PubMed. Accessed January 14, 2026.
- Chemical Indicator for Alkylating Agents. ChemistryViews. Accessed January 14, 2026.
- MTT assay protocol. Abcam. Accessed January 14, 2026.
- MTT Cell Assay Protocol. protocols.io. Accessed January 14, 2026.
- Cancer Science 2019: Standardized approach for comparison of therapeutic, mutagenic, and environmental alkylating agents in prot. Accessed January 14, 2026.
- Cytotoxicity of compounds toward various cell lines.
- A Comparative Guide to Nitrogen Mustards in Cancer Therapy: Spotlight on N,N-Bis(2-chloroethyl)carbamoyl Chloride Derivatives. Benchchem. Accessed January 14, 2026.
- MTT (Assay protocol). Protocols.io. Accessed January 14, 2026.
- Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. PubMed. Accessed January 14, 2026.
- The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. DergiPark. Accessed January 14, 2026.
- Absorption Values of NBP Derivatives in Their Dye Form.
- Synthesis, Characterization of 2-(5-Chloro 3,3-di- methyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxy- phenylimino)-propionaldehyd. Iraqi Journal of Cancer and Medical Genetics. Accessed January 14, 2026.
- Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. Accessed January 14, 2026.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. Accessed January 14, 2026.
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. Accessed January 14, 2026.
- 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one. CymitQuimica. Accessed January 14, 2026.
- IC50 values of compounds and cisplatin towards A549 cells assessed via...
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. Accessed January 14, 2026.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Accessed January 14, 2026.
- N‐methylation of indoles and other N,H‐heteroacromatic compounds....
- Nitrogen mustard. Wikipedia. Accessed January 14, 2026.
- Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Bentham Science Publisher. Accessed January 14, 2026.
- Nitrogen-Based Alkylating Anticancer Agents. Encyclopedia MDPI. Accessed January 14, 2026.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Accessed January 14, 2026.
- This compound. ChemicalBook. Accessed January 14, 2026.
- Examples of N‐alkylated indole and indoline based derivatives in drug area.
- WO2003099198A2 - A process for the preparation of oxindole derivatives.
- lines ic50 values: Topics by Science.gov. science.gov. Accessed January 14, 2026.
- 5-(chloroacetyl)-3-methyl-1,3-dihydro-2H-indol-2-one. SCBT. Accessed January 14, 2026.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Accessed January 14, 2026.
- An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl). Benchchem. Accessed January 14, 2026.
- Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PMC - NIH. Accessed January 14, 2026.
- Alkylating antineoplastic agent. Wikipedia. Accessed January 14, 2026.
- 4-(4-Nitrobenzyl)pyridine. PMC - NIH. Accessed January 14, 2026.
- (PDF) N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-.
- (PDF) 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. prepchem.com [prepchem.com]
- 6. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 11. rroij.com [rroij.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
Choosing the Right Analytical Tool: A Comparative Guide to HPLC and NMR for Monitoring Reactions of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
An In-Depth Technical Guide:
In the landscape of pharmaceutical research and drug development, the meticulous monitoring of chemical reactions is paramount. For scientists working with intermediates like 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, selecting the appropriate analytical technique is a critical decision that directly impacts the efficiency of process optimization and the quality of the final product. This guide provides a comprehensive comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for monitoring the progress of reactions involving this key indole derivative.
Introduction: The Critical Need for Reaction Monitoring
Understanding the kinetics, mechanism, and endpoint of a chemical reaction is fundamental to chemical synthesis.[1] Real-time or near-real-time analysis allows researchers to track the consumption of reactants, the formation of products, and the appearance of any intermediates or byproducts. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading, ultimately leading to improved yield, purity, and process safety. This compound is a versatile building block in organic synthesis.[2] Its reactive chloroacetyl group makes it a prime candidate for various nucleophilic substitution reactions, the progress of which necessitates careful monitoring.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis
HPLC is a cornerstone of modern analytical chemistry, renowned for its high resolving power and quantitative accuracy.[3][4][5] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6][7]
Principle of Operation
In the context of monitoring a reaction involving this compound, a small aliquot of the reaction mixture is periodically withdrawn, quenched (if necessary), and injected into the HPLC system. The components (starting material, product, and any impurities) are separated on the column based on their polarity. A detector, typically a UV-Vis detector for chromophoric molecules like indole derivatives, measures the absorbance of each component as it elutes from the column. The resulting chromatogram displays a series of peaks, where the area under each peak is proportional to the concentration of the corresponding component.
Strengths of HPLC for Reaction Monitoring:
-
High Sensitivity: HPLC, especially when coupled with detectors like UV-Vis or mass spectrometry (MS), can detect and quantify components at very low concentrations.[3]
-
Excellent Quantitative Accuracy and Precision: When properly calibrated, HPLC provides highly reliable quantitative data, making it ideal for determining reaction kinetics and product yield.[4]
-
Robustness and Automation: Modern HPLC systems are highly automated and robust, allowing for unattended analysis of multiple samples, which is beneficial for long reactions.[3]
-
Versatility: HPLC can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[3][6]
Limitations of HPLC:
-
Indirect Analysis: HPLC requires sampling from the reactor, which can be intrusive and may not provide a true real-time picture of the reaction.
-
Potential for Sample Degradation: The quenching and sample preparation steps can potentially alter the composition of the reaction mixture.
-
Lack of Structural Information: While HPLC can quantify known compounds, it provides limited structural information about unknown intermediates or byproducts. Identification often requires coupling with mass spectrometry.
-
Method Development: Developing a robust HPLC method with optimal separation can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for molecular structure elucidation.[8] It provides detailed information about the chemical environment of atomic nuclei (most commonly ¹H and ¹³C) within a molecule.[9] For reaction monitoring, NMR can be used in situ, providing a direct, non-invasive look at the reacting system.[10][11][12]
Principle of Operation
To monitor a reaction using NMR, the reaction is typically carried out directly within an NMR tube placed inside the spectrometer's magnet.[10] A series of spectra are acquired over time.[10] As the reaction progresses, the signals corresponding to the starting material will decrease in intensity, while new signals corresponding to the product will appear and grow. The integration of these signals provides a quantitative measure of the relative concentrations of the different species in the mixture.[13]
Strengths of NMR for Reaction Monitoring:
-
In Situ and Non-Invasive: NMR allows for the direct observation of the reaction mixture without the need for sampling or quenching, providing a true representation of the reaction's progress.[10][13]
-
Rich Structural Information: NMR provides detailed structural information, enabling the identification of reactants, products, and even transient intermediates.[13]
-
Quantitative Nature: Under appropriate experimental conditions, NMR is inherently quantitative without the need for calibration curves for each component.[14][15] The area of a signal is directly proportional to the number of nuclei giving rise to that signal.
-
Versatility in Nuclei: Besides ¹H NMR, other nuclei like ¹³C, ¹⁹F, or ³¹P can be monitored if present in the reacting molecules, offering additional analytical handles.[13]
Limitations of NMR:
-
Lower Sensitivity: Compared to HPLC, NMR generally has lower sensitivity, which can be a limitation for detecting low-concentration intermediates or impurities.[15][16][17]
-
Spectral Complexity and Overlap: Reaction mixtures can produce complex spectra with overlapping signals, making quantification challenging.[8][18]
-
Cost and Accessibility: High-field NMR spectrometers are expensive to purchase and maintain.[16] However, the advent of benchtop NMR spectrometers is making this technology more accessible for routine reaction monitoring.[11][12][19]
-
Reaction Condition Constraints: Conducting a reaction inside an NMR spectrometer imposes certain constraints on temperature, pressure, and agitation.[1]
Comparative Analysis: HPLC vs. NMR for Monitoring Reactions of this compound
To illustrate the practical considerations, let's consider a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-H).
dot
Caption: Hypothetical nucleophilic substitution reaction.
Data Presentation: A Head-to-Head Comparison
| Feature | HPLC | NMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Analysis Type | Ex situ (sampling required) | In situ (direct observation)[10] |
| Information | Quantitative (concentration) | Quantitative & Structural |
| Sensitivity | High (µg/mL to ng/mL)[3] | Moderate (mg/mL)[17] |
| Selectivity | High (with method development) | High (chemically distinct nuclei) |
| Speed per Sample | Minutes (can be < 2 min with UHPLC)[20] | Seconds to minutes |
| Sample Prep | Dilution, quenching, filtration[21] | Minimal (dissolution in deuterated solvent)[16] |
| Quantitation | Requires calibration curves | Absolute or relative (with internal standard)[14] |
| Cost | Moderate | High (for high-field)[16] |
Experimental Protocols: A Practical Guide
HPLC Monitoring Protocol
-
Method Development:
-
Develop a reversed-phase HPLC method capable of separating the starting material, product, and any expected byproducts. A C18 column is often a good starting point for indole derivatives.[21][22]
-
The mobile phase will likely be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[23]
-
Optimize the gradient and flow rate to achieve good resolution in a reasonable time.
-
Determine the optimal UV detection wavelength by examining the UV spectra of the starting material and product.
-
-
Reaction Monitoring:
-
At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[21]
-
Inject a known volume of the filtered sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas for the starting material and product.
-
Plot the concentration (or peak area) of the starting material and product versus time to obtain the reaction profile.
-
dot
Caption: HPLC experimental workflow for reaction monitoring.
NMR Monitoring Protocol
-
Sample Preparation:
-
Dissolve the starting material (this compound) in a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks.
-
Add the second reactant (and catalyst, if any) to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals.[10]
-
Ensure that the acquisition parameters (e.g., number of scans, relaxation delay) are appropriate for quantitative measurements.
-
Monitor the disappearance of a well-resolved signal from the starting material and the appearance of a new signal from the product.
-
-
Data Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peaks of the starting material and the product in each spectrum.
-
Calculate the relative concentrations of the species at each time point.
-
Plot the relative concentrations versus time to generate the reaction profile.
-
dot
Caption: NMR experimental workflow for in-situ reaction monitoring.
Conclusion and Recommendations
Both HPLC and NMR are powerful techniques for monitoring the progress of reactions involving this compound, but their strengths are complementary.
-
Choose HPLC for:
-
Routine, high-throughput reaction monitoring where high sensitivity and quantitative accuracy for known compounds are the primary requirements.
-
When the reaction conditions are not compatible with an NMR spectrometer (e.g., high pressure, vigorous agitation).
-
In quality control environments where validated, robust methods are essential.
-
-
Choose NMR for:
-
Mechanistic studies where the identification of intermediates and byproducts is crucial.[13]
-
When a non-invasive, real-time understanding of the reaction is needed.
-
Rapidly screening different reaction conditions without the need for extensive method development.
-
A Synergistic Approach:
For comprehensive process understanding, a synergistic approach is often the most effective. Online NMR can be used during the initial stages of process development to gain mechanistic insights and identify key reaction species.[24] This information can then be used to develop a targeted and efficient online or offline HPLC method for routine monitoring and optimization.[24] Combining the structural insights of NMR with the quantitative power of HPLC provides a robust platform for accelerating drug development and ensuring process consistency.
References
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. Available at: [Link]
-
In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed. Available at: [Link]
-
In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer - arXiv. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - ACS Publications. Available at: [Link]
-
Quantitative NMR methods for reaction and process monitoring - KLUEDO. Available at: [Link]
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
(PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta - ResearchGate. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. Available at: [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. Available at: [Link]
-
New NMR method enables monitoring of chemical reactions in metal containers - Phys.org. Available at: [Link]
-
1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed. Available at: [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. Available at: [Link]
-
Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy - AZoOptics. Available at: [Link]
-
Real-Time Reaction Monitoring - MPI für Kohlenforschung. Available at: [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - NIH. Available at: [Link]
-
Synthesis of 5-(2-Chloroacetyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-one - PrepChem.com. Available at: [Link]
-
13 C NMR spectra of some indole derivatives - Semantic Scholar. Available at: [Link]
-
Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection | Semantic Scholar. Available at: [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. Available at: [Link]
-
The Science of Separation: Understanding High-Performance Liquid Chromatography. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. Available at: [Link]
-
Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News - alwsci. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. Available at: [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... - SpringerLink. Available at: [Link]
-
Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL) - Hilaris Publisher. Available at: [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. Available at: [Link]
-
Advantages And Disadvantages Of HPLC - 2890 Words - Bartleby.com. Available at: [Link]
-
Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Available at: [Link]
-
A Comprehensive Guide to HPLC: Principles, Applications, and Techniques - Maxi Scientific. Available at: [Link]
-
Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial. Available at: [Link]
Sources
- 1. Real-Time Reaction Monitoring [kofo.mpg.de]
- 2. This compound CAS#: 118306-97-1 [amp.chemicalbook.com]
- 3. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. teledynelabs.com [teledynelabs.com]
- 7. maxisci.com [maxisci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. pharmtech.com [pharmtech.com]
- 14. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. azooptics.com [azooptics.com]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Substituted 1-Methyl-1,3-dihydro-2H-indol-2-ones
In the landscape of pharmaceutical research and development, the 1-methyl-1,3-dihydro-2H-indol-2-one (or N-methyloxindole) core is a privileged scaffold, forming the basis of numerous biologically active compounds. The strategic introduction of substituents at the C5 position is a common objective in medicinal chemistry programs to modulate pharmacological properties. The selection of a synthetic route to these valuable intermediates is a critical decision, balancing factors of cost, efficiency, scalability, and safety. This guide provides an in-depth, objective comparison of prevalent synthetic strategies for accessing 5-substituted 1-methyl-1,3-dihydro-2H-indol-2-ones, supported by experimental data and cost analysis to inform rational route selection for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-Substituted N-Methyloxindole Scaffold
The N-methyloxindole nucleus is a key structural motif in a variety of pharmacologically active agents, exhibiting activities ranging from kinase inhibition to antiviral and neuroprotective effects. The C5 position of this heterocyclic system is a prime target for modification, as substituents at this position can significantly influence the molecule's interaction with biological targets. Consequently, efficient and economical access to a diverse library of 5-substituted N-methyloxindoles is a paramount concern for process chemists and medicinal chemists alike. This guide will dissect and evaluate three primary synthetic avenues:
-
Direct Functionalization of the N-Methyloxindole Core: A straightforward approach involving the direct introduction of a functional group at the C5 position of the pre-formed N-methyloxindole scaffold.
-
Palladium-Catalyzed Cross-Coupling Strategies: A versatile method that utilizes a pre-functionalized (e.g., halogenated) N-methyloxindole as a platform for introducing a wide array of substituents via cross-coupling reactions.
-
Convergent Synthesis via Fischer Indole Synthesis: A classical yet powerful approach that constructs the substituted oxindole core from acyclic precursors.
Route 1: Direct Functionalization of 1-Methyl-1,3-dihydro-2H-indol-2-one
This strategy is predicated on the direct electrophilic substitution of the electron-rich aromatic ring of 1-methyl-1,3-dihydro-2H-indol-2-one. The primary advantage of this approach lies in its atom economy and potentially shorter synthetic sequence.
A. Direct Bromination for 5-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
The introduction of a bromine atom at the C5 position furnishes a key intermediate that can be further elaborated through cross-coupling reactions.
Experimental Protocol:
A solution of 1-methylindolin-2-one (0.50 g, 3.4 mmol) in acetonitrile (10 mL) is cooled to 263 K (-10 °C).[1] A solution of N-bromosuccinimide (NBS) (0.62 g, 3.5 mmol) in acetonitrile is then added dropwise. The reaction mixture is stirred for 24 hours, after which it is poured into ice water and stirred for an additional hour. The product is extracted with chloroform, dried over sodium sulfate, and the solvent is removed under reduced pressure. Recrystallization from ethanol affords 5-bromo-1-methylindolin-2-one.[1]
Yield: 76% (0.58 g)[1]
Cost-Effectiveness Analysis:
This route is attractive due to the relatively low cost of the starting material, 1-methylindolin-2-one, and the brominating agent, NBS. The procedure is straightforward and does not require specialized equipment. However, the use of chloroform for extraction presents a safety and environmental concern, and the 24-hour reaction time may be a drawback for rapid library synthesis.
B. Direct Nitration for 5-Nitro-1-methyl-1,3-dihydro-2H-indol-2-one
Nitration of the N-methyloxindole core provides a route to 5-nitro derivatives, which can be subsequently reduced to the corresponding anilines and further functionalized.
Experimental Protocol:
To a stirred solution of 1-methyl-1,3-dihydro-2H-indol-2-one in concentrated sulfuric acid at 0 °C, a solution of 70% nitric acid in concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.[2] Upon completion of the addition, the reaction is carefully quenched with ice water, and the precipitated product is collected by filtration, washed with water, and dried.
Yield: Moderate to good yields are typically reported for the nitration of similar indole derivatives.
Cost-Effectiveness Analysis:
The reagents for this reaction, nitric acid and sulfuric acid, are inexpensive bulk chemicals. However, the reaction is highly exothermic and requires careful temperature control, which can be a challenge on a larger scale. The handling of concentrated strong acids also poses significant safety risks. Furthermore, the potential for the formation of regioisomers necessitates careful purification, which can add to the overall cost and reduce the effective yield.
Route 2: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
This two-step approach first involves the synthesis of the 5-bromo derivative as described in Route 1A, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a diverse range of aryl or heteroaryl substituents.
Suzuki-Miyaura Coupling for 5-Aryl-1-methyl-1,3-dihydro-2H-indol-2-ones
Experimental Protocol (Microwave-Assisted):
In a microwave reaction vial, 5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.07 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) are combined in ethanol.[3] The vial is sealed and heated in a microwave reactor to 100 °C for 30-40 minutes with stirring.[3] After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Yield: Good to excellent yields are typically achieved with this method.[4]
Cost-Effectiveness Analysis:
The primary cost driver for this route is the palladium catalyst and the often-proprietary arylboronic acids. While the catalyst loading is low, the price of palladium can be volatile. Microwave-assisted synthesis can significantly reduce reaction times, increasing throughput. The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of a large and diverse library of analogs from a common intermediate, which can be highly cost-effective in a drug discovery setting where structure-activity relationship (SAR) studies are crucial.[3]
Route 3: Convergent Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound. While often used for indoles, its application to oxindoles is also possible, though it can present challenges.
Conceptual Workflow:
A substituted phenylhydrazine would be condensed with an appropriate α-keto ester to form a hydrazone. Acid-catalyzed cyclization would then lead to the formation of the substituted oxindole ring.
Cost-Effectiveness Analysis:
The cost-effectiveness of this route is highly dependent on the availability and price of the appropriately substituted phenylhydrazines and α-keto esters. For some substitution patterns, the starting materials may be readily available and inexpensive. However, for more complex substituents, their synthesis can add significant cost and complexity to the overall process. A notable challenge of the Fischer indolization is the potential for the formation of regioisomers when using meta-substituted phenylhydrazines. Furthermore, the reaction often requires harsh acidic conditions and high temperatures, which can limit its compatibility with sensitive functional groups and pose scalability and safety concerns.[5][6] Computational studies have shown that electron-donating substituents can sometimes lead to undesired side reactions, causing the Fischer indolization to fail.[5]
Quantitative Data Summary
| Synthetic Route | Key Steps | Starting Materials | Key Reagents | Typical Yield | Throughput |
| 1A: Direct Bromination | 1 | 1-Methylindolin-2-one | N-Bromosuccinimide | 76%[1] | Low (24h reaction) |
| 1B: Direct Nitration | 1 | 1-Methylindolin-2-one | Nitric Acid, Sulfuric Acid | Moderate-Good | Moderate |
| 2: Suzuki Coupling | 2 | 5-Bromo-1-methylindolin-2-one, Arylboronic acid | Palladium catalyst, Base | Good-Excellent[4] | High (Microwave) |
| 3: Fischer Synthesis | 2-3 | Substituted Phenylhydrazine, α-Keto ester | Acid catalyst | Variable | Moderate |
Experimental Workflows and Logical Relationships
Diagram: Synthetic Pathways to 5-Substituted N-Methyloxindoles
Caption: Overview of synthetic routes to 5-substituted N-methyloxindoles.
Conclusion and Recommendations
The choice of the most cost-effective synthetic route to 5-substituted 1-methyl-1,3-dihydro-2H-indol-2-ones is highly context-dependent and requires a careful evaluation of several factors.
-
For the synthesis of the 5-bromo intermediate , direct bromination (Route 1A) is a straightforward and high-yielding method, making it a cost-effective entry point for further diversification.
-
For accessing a diverse library of 5-aryl derivatives for SAR studies , the two-step sequence of direct bromination followed by Suzuki-Miyaura coupling (Route 2) offers the most flexibility and efficiency, particularly when employing microwave-assisted conditions. The initial investment in the palladium catalyst and boronic acids is often justified by the rapid generation of a wide range of analogs.
-
Direct nitration (Route 1B) can be a cost-effective method for producing the 5-nitro derivative, provided that the safety and scalability challenges associated with the use of strong acids can be effectively managed.
-
The Fischer indole synthesis (Route 3) may be a viable option if the required substituted starting materials are commercially available at a low cost. However, its potential for regioisomer formation and limitations with certain substituents make it a less generally applicable and potentially higher-risk strategy compared to the other routes discussed.
Ultimately, a thorough cost analysis should not only consider the price of raw materials but also encompass factors such as process time, labor, equipment usage, safety, and waste disposal. For industrial applications, a detailed process hazard analysis and scalability assessment would be essential for each route. This guide provides the foundational knowledge and data to initiate such a comprehensive evaluation, enabling researchers and drug development professionals to make informed and strategic decisions in their synthetic endeavors.
References
-
National Center for Biotechnology Information. 5-Bromo-1-methylindolin-2-one. PubChem Compound Database. [Link]
- Šačkus, A., et al. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. 2012, 23(2), 117-124.
- Hughes, D. L. Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 2011, 133(15), 5972-5983.
- Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006, 106(7), 2875-2911.
Sources
- 1. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Void: A Comparative Analysis of In Vitro and In Silico Screening for 5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one Derivatives
In the landscape of modern drug discovery, the journey from a conceptual molecule to a viable therapeutic candidate is both an art and a science, demanding a multi-faceted approach to evaluation. For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the design of novel therapeutics.[1] This guide provides an in-depth technical comparison of in vitro and in silico screening methodologies, centered around the promising class of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one derivatives. While direct comparative studies on this specific scaffold are emerging, we will draw upon established data from structurally related 5-chloro-indole compounds to illustrate the principles and practices that govern the synergy between computational prediction and empirical validation.
The Significance of the Indole Scaffold in Oncology
The indole nucleus is a privileged structure, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including potent anticancer properties.[1] The unique electronic and structural features of the indole ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. Specifically, derivatives of the 2-indolinone core have been identified as critical components in several receptor tyrosine kinase (RTK) inhibitors, a targeted therapy approach in oncology.[2] The addition of a chloroacetyl group at the 5-position introduces a reactive electrophilic site, potentially enabling covalent interactions with target proteins, a strategy known to enhance inhibitory potency and duration of action.
The In Silico Approach: Predicting Biological Activity
In silico screening serves as an indispensable preliminary step in the drug discovery cascade, offering a rapid and cost-effective means to prioritize candidates for synthesis and biological testing. Molecular docking, a cornerstone of computational chemistry, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.
A Representative In Silico Workflow
The logical progression of an in silico screening campaign for our indole derivatives would typically follow these steps:
The primary output of such a study is a docking score or a predicted binding energy, which provides a quantitative estimate of the binding affinity. These values are instrumental in ranking a library of derivatives, allowing researchers to focus on synthesizing compounds with the highest predicted potency.
The In Vitro Validation: From Prediction to Biological Reality
While in silico methods provide valuable predictive data, in vitro assays are the gold standard for confirming biological activity. These experiments, conducted on isolated proteins, cells, or tissues, provide empirical evidence of a compound's efficacy and mechanism of action.
Key In Vitro Assays for Anticancer Drug Discovery
For our this compound derivatives, a typical in vitro evaluation would involve a tiered approach:
-
Antiproliferative Assays: The initial assessment of a compound's anticancer potential is often determined through cytotoxicity or antiproliferative assays, such as the MTT assay.[3] These assays measure the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (GI50).
-
Enzyme Inhibition Assays: For compounds predicted to target specific enzymes, such as protein kinases, direct enzyme inhibition assays are crucial. These assays quantify the compound's ability to inhibit the activity of the purified enzyme, typically reported as the half-maximal inhibitory concentration (IC50).
A Representative In Vitro Workflow
The experimental pipeline for validating the anticancer activity of our indole derivatives would be structured as follows:
Comparative Analysis: Where Computation Meets Experiment
The true value of a combined in silico and in vitro approach lies in the comparative analysis of the data generated from both methodologies. While a perfect one-to-one correlation is rare, a strong positive trend between predicted binding affinities and experimentally determined inhibitory concentrations can validate the computational model and provide confidence in its predictive power for future lead optimization.
To illustrate this, let us consider a hypothetical scenario based on published data for structurally related 5-chloro-indole-2-carboxylate derivatives, which have been evaluated for their antiproliferative activity and their ability to inhibit EGFR and BRAF kinases.[4][5]
| Derivative | Predicted Binding Energy (kcal/mol) (Hypothetical) | In Vitro GI50 (nM)[4][5] | In Vitro EGFR IC50 (nM)[4][5] | In Vitro BRAF V600E IC50 (nM)[5] |
| Compound A | -8.5 | 42 | 89 | 67 |
| Compound B | -9.2 | 35 | 75 | 45 |
| Compound C | -7.8 | 55 | 95 | 78 |
| Compound D | -9.8 | 29 | 68 | 35 |
| Erlotinib | -10.1 | 33 | 80 | 60 |
| Vemurafenib | -10.5 | N/A | N/A | 30 |
In this representative dataset, we observe a general trend where compounds with lower (more favorable) predicted binding energies exhibit lower GI50 and IC50 values, indicating higher biological activity. For instance, Compound D, with the most favorable hypothetical binding energy, also demonstrates the most potent antiproliferative and enzyme inhibitory activity.
The following diagram illustrates the logical relationship in this comparative analysis:
It is crucial to acknowledge that discrepancies can and do arise. A compound may exhibit a high predicted binding affinity but poor in vitro activity due to factors not accounted for in the docking simulation, such as poor solubility, cell permeability, or off-target effects. Conversely, a compound with a modest docking score may demonstrate potent biological activity through an unexpected binding mode or mechanism of action. These discrepancies are not failures but rather opportunities to refine the computational model and deepen our understanding of the structure-activity relationship.
Conclusion: An Integrated Approach to Drug Discovery
The development of novel therapeutics, such as those derived from the this compound scaffold, is a complex endeavor that benefits immensely from an integrated approach. In silico screening provides a powerful lens through which to survey the vast landscape of chemical possibilities, while in vitro validation offers the empirical grounding necessary to confirm and quantify biological activity. The comparative analysis of these two streams of data is not merely a confirmatory step but a dynamic interplay that refines our predictive models and accelerates the journey from a promising lead to a potential life-saving medicine. As more data on this specific class of compounds becomes available, this integrated strategy will be paramount in unlocking their full therapeutic potential.
References
-
Hassan, A. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available from: [Link].
-
Abdel-Maksoud, M. S., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6298. Available from: [Link].
-
Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. Molecules, 27(21), 7368. Available from: [Link].
-
Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Pharmaceuticals, 16(2), 195. Available from: [Link].
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15157-15169. Available from: [Link].
-
Sharma, P., & Singh, P. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Pharmaceutical Research International, 35(15), 1-13. Available from: [Link].
-
Korea Science. In Silico Studies of Indole Derivatives as Antibacterial Agents. Available from: [Link].
-
Journal of Chemistry Letters. (2025). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Available from: [Link].
-
Journal of Young Pharmacists. (2023). Design Synthesis, Molecular Docking, and in vitro Anticancer and Antibacterial Evaluation of Novel 2-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[6] annulen-8-yl)-3-thiazolidin-4one. Available from: [Link].
-
Al-Ostath, A., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Scientific Reports, 12(1), 18880. Available from: [Link].
-
Srinivasarao, V., et al. (2013). Synthesis, in vitro Anticancer Activity Evaluation and Docking Investigations of Novel Aromatic Chalcones. Modern Chemistry, 1(1), 1-7. Available from: [Link].
-
Medires Publishing. In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. Available from: [Link].
-
Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Pharmaceuticals, 16(2), 195. Available from: [Link].
-
ResearchGate. (2021). Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. Available from: [Link].
-
ResearchGate. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Available from: [Link].
-
ResearchGate. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. Available from: [Link].
-
Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Available from: [Link].
-
Molecules. (2008). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available from: [Link].
-
Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Available from: [Link].
-
Figshare. (2007). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Available from: [Link].
-
Iranian Journal of Pharmaceutical Research. (2015). In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. aura.abdn.ac.uk [aura.abdn.ac.uk]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Linker Stability: Benchmarking the Chloroacetyl Linkage in Drug Discovery
For researchers, scientists, and drug development professionals, the rational design of targeted therapies, such as antibody-drug conjugates (ADCs), hinges on the critical selection of a chemical linker. This molecular bridge between the targeting moiety and the therapeutic payload is a key determinant of an ADC's stability, efficacy, and safety profile.[1][2] An ideal linker must be sufficiently robust to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient drug liberation at the tumor site.[3][][5]
This guide provides an in-depth, objective comparison of the chloroacetyl linkage against other prevalent linker technologies. Supported by experimental data and detailed protocols, this document aims to equip you with the necessary insights to make informed decisions in your drug development endeavors.
The Imperative of Linker Stability in Circulation
The stability of a linker is a critical quality attribute for any ADC.[6][7] Premature release of a potent cytotoxic payload can lead to severe systemic toxicity and a narrowed therapeutic window.[8] Conversely, a linker that is too stable may not release the payload efficiently at the target site, compromising therapeutic efficacy. Therefore, understanding the chemical and biological stability of different linker types is paramount.
The Chloroacetyl Linkage: A Profile in Stability
The chloroacetyl group, an α-haloacetyl moiety, reacts with sulfhydryl groups of cysteine residues on proteins to form a highly stable thioether bond.[9][10][11] This conjugation occurs via a nucleophilic substitution reaction, where the thiol group acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group, and displacing the chloride leaving group.
The resulting thioether bond is known for its robustness under physiological conditions, making it an attractive choice for constructing stable, non-cleavable ADCs.[1]
A Comparative Analysis of Common Linker Chemistries
The selection of a linker dictates the drug release mechanism and overall performance of an ADC. Here, we compare the chloroacetyl linkage with other commonly used linker types.
| Linker Type | Reactive Group | Bond Formed | Key Stability Characteristics |
| Chloroacetyl | α-chloroacetamide | Thioether | Forms a highly stable and irreversible thioether bond, resistant to enzymatic cleavage and hydrolysis under physiological conditions.[9] |
| Maleimide | Maleimide | Thioether | The resulting succinimide thioether linkage is susceptible to retro-Michael addition, leading to potential payload exchange with serum proteins like albumin and premature drug release.[2][12][13] Strategies exist to improve stability, such as hydrolysis of the succinimide ring.[14][15] |
| Hydrazone | Hydrazide and Aldehyde/Ketone | Hydrazone | Designed to be pH-sensitive, remaining relatively stable at physiological pH (~7.4) but hydrolyzing in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[16] |
| Disulfide | Thiol | Disulfide | These linkers are designed to be cleaved in the reducing intracellular environment where glutathione concentrations are high, while remaining stable in the oxidizing environment of the bloodstream. |
| Peptide | Peptide Sequence | Amide | Cleaved by specific lysosomal proteases (e.g., cathepsin B) that are often overexpressed in tumor cells. Generally stable in circulation.[3] |
Experimental Frameworks for Benchmarking Linker Stability
To empirically evaluate and compare the stability of different linkers, a series of robust in vitro assays are essential. The following protocols provide a framework for generating critical data to guide linker selection.
Protocol 1: Plasma Stability Assay
This assay is fundamental for assessing the stability of an ADC in a biologically relevant matrix, simulating its exposure in the bloodstream.[3][17]
Methodology:
-
ADC Incubation: Incubate the ADC test article in human plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture.
-
Analysis of Intact ADC: Quantify the amount of intact ADC remaining at each time point. This can be achieved through methods like affinity capture followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR).[7][18]
-
Analysis of Released Payload: Quantify the amount of free payload in the plasma supernatant after protein precipitation or immunocapture of the ADC.[17][19]
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the ADC half-life in plasma.
Workflow for Plasma Stability Assessment
Caption: A generalized workflow for conducting an in vitro plasma stability assay for ADCs.
Protocol 2: Off-Target Cytotoxicity Assay
This assay helps to evaluate the potential toxicity of an ADC to non-target cells, which can be exacerbated by premature payload release.[8][20]
Methodology:
-
Cell Culture: Culture an antigen-negative cell line (a cell line that does not express the target antigen of the ADC's antibody).
-
ADC Treatment: Treat the antigen-negative cells with a serial dilution of the ADC. Include the free payload as a positive control.
-
Incubation: Incubate the cells for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.[21][22]
-
Data Analysis: Calculate the IC50 value (the concentration of ADC or payload that inhibits cell growth by 50%). A lower IC50 for the ADC against antigen-negative cells may indicate linker instability and off-target toxicity.
Logical Flow for Assessing Off-Target Cytotoxicity
Caption: A flowchart outlining the key steps in an off-target cytotoxicity assay.
Mechanistic Insights: The Chemistry of Stability
The stability of a linker is fundamentally dictated by its chemical structure. The thioether bond formed by the chloroacetyl linker is a strong covalent bond, which is not readily cleaved by enzymes or changes in pH encountered in the physiological environment. This contrasts with linkers that have built-in cleavage mechanisms.
Nucleophilic Substitution Reaction of a Chloroacetyl Group
Caption: The SN2 reaction mechanism between a cysteine sulfhydryl group and a chloroacetyl group.
Conclusion
The choice of a linker is a critical decision in the design of ADCs and other drug conjugates. While various linker technologies offer different mechanisms of payload release, the chloroacetyl linkage provides a robust and highly stable option for applications where a non-cleavable linker is desired. Its resistance to premature degradation in plasma can lead to a more favorable safety profile by minimizing off-target toxicity. The experimental protocols outlined in this guide provide a solid foundation for the empirical evaluation of linker stability, enabling a data-driven approach to the selection of the optimal linker for your therapeutic candidate.
References
-
Patterson, J. T., & Klute, K. D. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1438-1445. [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery, 29(1), 756-766. [Link]
-
Nortcliffe, C. (2022). Measurement of ADC stability in plasma via released payload quantitation. Sterling Pharma Solutions. [Link]
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]
-
Discovery Life Sciences. (n.d.). ADC White Paper: Off-Target Toxicity and Linker Stability. [Link]
-
Hood, R. (2024). How to mitigate risk during ADC development with multi-parameter stability characterization. NanoTemper Technologies. [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1438-1445. [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. [Link]
-
Okeley, N. M., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4955-4965. [Link]
-
Ajinomoto Bio-Pharma Services. (2023). Evaluation of the off-target toxicity of ADCs using an in vitro cytotoxicity assay. [Link]
-
Adhikari, D., & Bar-Dagan, M. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol, 11(16), e4129. [Link]
-
Han, X., & Zhang, G. (2016). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 1547, 257-264. [Link]
-
Tao, L., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(10), 1734-1743. [Link]
-
Kawakami, T., & Hojo, H. (2015). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 13(45), 11014-11020. [Link]
-
Havran, L., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1834-1843. [Link]
-
Kawakami, T., & Hojo, H. (2015). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. PubMed. [Link]
-
Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of the American Chemical Society, 127(42), 14756-14757. [Link]
-
Whitaker, J. R., & Lee, W. S. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Journal of Biological Chemistry, 237, 3630-3634. [Link]
-
Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Molecular Pharmaceutics, 13(8), 2589-2597. [Link]
-
Ieiri, S., et al. (2019). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 24(18), 3329. [Link]
-
Marculescu, C., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates. Bioconjugate Chemistry, 29(2), 486-492. [Link]
-
Jordan, A., & Greally, J. (2023). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. [Link]
-
LibreTexts Chemistry. (2022). 8.1: Two Mechanistic Models for Nucleophilic Substitution. [Link]
-
The Organic Chemistry Tutor. (2021, December 6). Draw the Mechanism for a Nucleophilic Aromatic Substitution Reaction [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. dls.com [dls.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
As a Senior Application Scientist, my focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, including their safe and compliant disposal. The compound 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a key intermediate in pharmaceutical research, possesses a reactive chloroacetyl moiety that demands rigorous disposal protocols. This guide provides an in-depth, procedural framework for its proper handling and disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Strategic Risk Assessment
Understanding the chemical's reactivity is the foundation of its safe disposal. The primary hazard of this compound stems from its chloroacetyl group . This functional group is an acyl chloride, which is known to be reactive, corrosive, and a lachrymator.[1] It will react exothermically with nucleophiles such as water, alcohols, and amines. Exposure can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2][3]
Furthermore, the presence of a carbon-chlorine bond classifies this compound as a halogenated organic compound .[4][5] This classification is critical for waste segregation, as improper disposal can lead to the formation of persistent environmental pollutants during waste processing.
Before handling, it is mandatory to consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and accurate hazard information.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Class | Description | Required Personal Protective Equipment (PPE) |
| Corrosive | The chloroacetyl group reacts with moisture to form hydrochloric acid, causing severe skin burns and eye damage.[1][2] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Body: Chemical-resistant lab coat. |
| Irritant/Lachrymator | Vapors and dust can irritate the respiratory tract and eyes.[1] | Eye Protection: Chemical splash goggles and a full-face shield.[6] |
| Reactive | Reacts violently or exothermically with water, bases, and alcohols.[7] | Engineering Controls: All handling must occur inside a certified chemical fume hood. |
| Environmental | Halogenated organic compounds require specific disposal methods to prevent environmental contamination.[8] | N/A (Procedural Control) |
The Cornerstone of Compliance: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), mandate strict guidelines for the identification and categorization of hazardous materials to ensure they are treated and disposed of safely.[9][10]
Due to its chemical structure, this compound and any materials contaminated with it must be disposed of into a dedicated Halogenated Organic Waste stream.[4][8]
Causality Behind Segregation:
-
Incineration Requirements: Halogenated wastes require higher incineration temperatures and specialized "scrubbers" to neutralize the acidic gases (like HCl) produced. Mixing them with non-halogenated solvents, which are often recycled for fuel, can damage recycling facilities and create toxic byproducts.[11]
-
Cost and Compliance: Disposal of halogenated waste is significantly more expensive than non-halogenated waste.[8][11] Proper segregation is therefore a matter of fiscal responsibility as well as regulatory compliance.
-
Safety: Never mix this compound with acids, bases, or other reactive chemicals in the same waste container to prevent dangerous reactions.[4][12]
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity and form of the waste. The following protocols provide clear, actionable steps for common laboratory scenarios.
Protocol A: Direct Disposal of Solid Waste and Contaminated Materials
This protocol is intended for the disposal of unreacted solid reagents, reaction mixtures where the compound is a major component, and heavily contaminated labware (e.g., weighing boats, gloves, pipette tips).
-
Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic solids or liquids. The container must be in good condition with a secure, threaded cap.[13]
-
Waste Collection:
-
All waste collection must be performed within a chemical fume hood while wearing the appropriate PPE outlined in Table 1.
-
Carefully transfer solid this compound waste into the container using clean spatulas.
-
Place contaminated disposable items (gloves, wipes, etc.) directly into the designated solid waste container.
-
-
Labeling: Label the container with the words "Hazardous Waste " before the first drop or gram of waste is added.[8][12] The label must clearly identify all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] The SAA must be located at or near the point of generation and under the control of laboratory personnel.[14] Ensure the container is stored in secondary containment to prevent spills.
Protocol B: Deactivation (Quenching) of Small, Residual Quantities
For trace amounts of the compound remaining in reaction flasks or glassware, a controlled deactivation (quenching) step is the preferred method. This converts the reactive acyl chloride into a less hazardous, more stable carboxylate salt.[6] This procedure must be performed with extreme caution.
-
Preparation (Inside a Fume Hood):
-
Place the flask containing the residual compound in an ice bath to manage heat generated during the reaction.
-
Prepare a 10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. A basic solution is used to neutralize the HCl byproduct that is formed.
-
-
Controlled Addition:
-
While stirring the contents of the flask, add the basic solution very slowly and dropwise.
-
CRITICAL: The reaction is exothermic and will likely produce gas (CO₂ if using bicarbonate), which can cause frothing and pressure buildup. A slow, controlled rate of addition is essential to prevent the reaction from becoming too vigorous.[6]
-
-
Ensuring Complete Reaction:
-
Once the initial vigorous reaction subsides, allow the mixture to stir for at least one hour to ensure all the acyl chloride has been hydrolyzed.
-
-
Self-Validating Check:
-
Remove the flask from the ice bath and allow it to return to room temperature.
-
Check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be basic (pH > 8). If it is acidic or neutral, slowly add more base until the pH is stable in the basic range. This confirms that the hydrolysis is complete and the acidic byproduct has been neutralized.[6]
-
-
Final Waste Collection:
-
The resulting neutralized aqueous solution contains the sodium salt of the corresponding carboxylic acid. Transfer this solution to the Halogenated Organic Waste container. Although the immediate reactivity has been neutralized, it is still a halogenated organic compound.
-
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[15][16]
-
Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]
-
Spill:
-
For small spills inside a fume hood, absorb the material with an inert sorbent (e.g., vermiculite, dry sand).
-
Collect the absorbent material and contaminated debris into a sealed, properly labeled hazardous waste container for disposal according to Protocol A.[13]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[13]
-
Disposal Workflow and Decision Logic
The following diagram outlines the logical decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. The key principles are unwavering: always consult the SDS, meticulously segregate halogenated waste, choose the correct disposal protocol based on the waste form, and perform any deactivation steps in a controlled and validated manner. When in doubt, always consult your institution's Environmental Health & Safety department, your most valuable resource for ensuring compliance and safety.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). A-Alpha Bio.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Clym.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety.
- Chloroacetyl Chloride Safety Information. (n.d.). Yufeng.
- Chloroacetyl chloride | CAMEO Chemicals | NOAA. (n.d.). National Oceanic and Atmospheric Administration.
- Chloroacetyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2022, November 25). U.S. Environmental Protection Agency.
- Chloroacetyl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR :: 40 CFR Part 268.
- A Guide to the Safe Disposal of 4-(Chloromethyl)benzoyl Chloride. (n.d.). BenchChem.
- Organic Solvents Waste Management. (n.d.). Cornell University Environmental Health and Safety.
- What is the hazard of Chloroacetyl chloride to humans? (2024, May 15). ChemicalBook.
- Safety Data Sheet - Chloroacetyl chloride. (2025, May 20). Sigma-Aldrich.
- This compound Basic information. (n.d.). ChemicalBook.
- Safety Data Sheet - Chloroacetyl chloride. (2025, December 18). Fisher Scientific.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
Sources
- 1. fishersci.com [fishersci.com]
- 2. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. download.basf.com [download.basf.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. needle.tube [needle.tube]
- 10. urgent.supply [urgent.supply]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. epa.gov [epa.gov]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
The chloroacetyl group is highly reactive, particularly with nucleophiles such as water, alcohols, and amines. This reactivity is the primary source of its hazardous nature. Upon contact with moisture, it will hydrolyze to produce hydrochloric acid, which is corrosive and can cause severe burns.[2] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and the respiratory tract, and to control its reactivity.
Hazard Assessment and Mitigation
Before beginning any work with 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a thorough risk assessment is crucial. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Mitigation Strategy |
| Corrosive | Causes severe skin burns and eye damage upon contact.[3][4] | Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection. Handle within a certified chemical fume hood. |
| Respiratory Irritant | Vapors and dust can cause severe irritation to the respiratory tract.[2][5] | All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[5] Respiratory protection may be necessary for spill cleanup or in case of ventilation failure. |
| Reactive | Reacts violently with water and other nucleophiles to produce corrosive byproducts like hydrochloric acid.[2][6] | Store in a cool, dry place away from moisture and incompatible materials.[2] Use non-aqueous solvents and ensure all glassware is dry. |
| Toxic | Toxic if swallowed, in contact with skin, or if inhaled.[4][7] | Employ stringent handling procedures to avoid all routes of exposure. Have emergency procedures and first aid supplies readily available. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][6] | Provides maximum protection against splashes of the chemical and its corrosive byproducts.[1] |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing, full-length pants, and closed-toe shoes.[6][8] | Prevents skin contact with the corrosive solid or solutions.[6] |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves.[1][3] | Offers resistance to corrosive chemicals. It is advisable to check the glove manufacturer's compatibility chart. |
| Respiratory Protection | An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR) should be available for emergencies.[1][5] | Protects against the inhalation of corrosive and irritating vapors or dust, especially in situations where ventilation is compromised.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: All work must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[5][9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][8] A spill kit containing appropriate absorbent materials and neutralizers should also be available.[8]
-
Glassware: All glassware must be thoroughly dried to prevent reaction with the chloroacetyl group.
Weighing and Transfer
-
Weighing: When weighing the solid compound, do so within the chemical fume hood to contain any dust.[9] Using disposable weigh boats can minimize contamination.
-
Transfer: Use spatulas and other tools that are clean, dry, and compatible with the chemical. Avoid using metal spatulas if there is a risk of reaction.[9]
Dissolution and Reaction
-
Solvent Choice: Use anhydrous solvents for dissolution.
-
Procedure: When dissolving the solid or adding it to a reaction mixture, do so slowly and in a controlled manner. If the reaction is exothermic, have a cooling bath ready.
The following diagram illustrates the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[4] Seek immediate medical attention.
-
Spills: For small spills, use an appropriate absorbent material, and then clean the area with a suitable solvent.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[8]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[8] Follow your institution's specific guidelines for chemical waste disposal.
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its reactivity. A strong safety culture, built on a foundation of knowledge and preparedness, is the cornerstone of successful and responsible scientific research.[10][11]
References
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Link
-
Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Link
-
BenchChem. Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride. Link
-
Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. Link
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Link
-
MilliporeSigma. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Link
-
Fisher Scientific. Safety Data Sheet: Acetyl chloride. Link
-
LabManager. Ten Tips for Handling Hazardous Chemicals in a Lab. Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Link
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
Fisher Scientific. Safety Data Sheet: Chloroacetyl chloride. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. wcu.edu [wcu.edu]
- 7. fishersci.com [fishersci.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. cwu.edu [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
